n-methyl-3-oxo-n-phenylbutanamide
Description
The exact mass of the compound N-Methyl-3-oxo-N-phenylbutyramide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZGBSHBFRNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180493 | |
| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2584-48-7 | |
| Record name | N-Methyl-3-oxo-N-phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2584-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2584-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2584-48-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |
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| Record name | N-methyl-3-oxo-N-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methylacetoacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TJ3FW952C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"n-methyl-3-oxo-n-phenylbutanamide" physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-3-oxo-N-phenylbutanamide
Introduction
This compound, also known by its common synonym N-methylacetoacetanilide, is a specialized organic compound belonging to the β-keto amide class.[1] Its unique structure, featuring a ketone and an amide separated by a methylene group, imparts a distinct set of physical properties and chemical reactivities that make it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, spectroscopic signature, and essential handling protocols, tailored for researchers and drug development professionals. The unambiguous identification of this compound is anchored by its CAS Registry Number: 2584-48-7 .[2][3]
Molecular Structure and Identification
The structural and identifying information for this compound is fundamental to its application and study.
Chemical Structure
The molecule consists of a central butanamide chain with a ketone at the 3-position. The amide nitrogen is substituted with both a methyl group and a phenyl group.
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of N-methyl-3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive crystal structure analysis of N-methyl-3-oxo-N-phenylbutanamide. While this molecule is a key derivative in the family of acetoacetanilides, its specific crystal structure has not been widely reported, presenting a novel opportunity for investigation. This document outlines a complete workflow, from the targeted synthesis and rigorous purification to the intricate process of single-crystal X-ray diffraction (XRD). We delve into the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and the generation of a robust, verifiable structural model. The protocols herein are designed to be self-validating, providing researchers with a reliable roadmap for elucidating the three-dimensional architecture of this and similar compounds, a critical step in understanding structure-property relationships for applications in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound belongs to the class of β-ketoamides, which are pivotal intermediates in organic synthesis. Its parent compound, acetoacetanilide (3-oxo-N-phenylbutanamide), is a well-known precursor in the production of arylide yellow pigments.[1] The introduction of a methyl group on the amide nitrogen, creating this compound, subtly yet significantly alters the molecule's electronic and steric properties. These modifications can influence its reactivity, biological activity, and, crucially, its solid-state packing.
Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. A definitive crystal structure provides invaluable data on:
-
Molecular Conformation: The exact geometry, bond lengths, and bond angles.
-
Intermolecular Interactions: Identifying and quantifying non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal lattice.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.
This information is fundamental for rational drug design, where molecular shape dictates biological function, and for materials science, where crystal packing determines properties like solubility, stability, and melting point. This guide provides the necessary protocols to uncover this critical structural information.
Synthesis and Characterization
A prerequisite for any crystallographic study is the synthesis and purification of the target compound to obtain a homogenous, crystalline material.
Synthetic Pathway: Acetoacetylation of N-methylaniline
The most direct and efficient route to this compound is the acetoacetylation of N-methylaniline. The use of diketene as the acetylating agent is a common and effective industrial method for producing acetoacetanilides.[2][3] The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the diketene ring, followed by ring-opening.
Reaction Scheme: N-methylaniline + Diketene → this compound
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of N-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene or ethyl acetate) in a round-bottom flask, add diketene (1.1 eq) dropwise at room temperature. Causality: An aprotic solvent is chosen to prevent side reactions with the highly reactive diketene. A slight excess of diketene ensures complete consumption of the starting amine.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by vacuum filtration.
-
Purification: The crude solid must be purified to obtain material suitable for crystallization. Recrystallization is the method of choice for amides.[4] Test various solvent systems to find one where the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[5]
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Spectroscopic and Physical Characterization
Before proceeding to crystal growth, the identity and purity of the synthesized this compound must be unequivocally confirmed.
| Technique | Purpose | Expected Observations for this compound |
| Melting Point | Assess purity. | A sharp melting point range indicates high purity. |
| ¹H & ¹³C NMR | Confirm molecular structure. | ¹H NMR: Signals corresponding to the aromatic protons, the N-methyl group, the methylene (CH₂) group, and the acetyl (CH₃) group. ¹³C NMR: Resonances for the two carbonyl carbons, aromatic carbons, and the three distinct aliphatic carbons. |
| FTIR Spectroscopy | Identify key functional groups. | Characteristic absorption bands for the amide C=O stretch (~1650 cm⁻¹), the ketone C=O stretch (~1720 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | Determine molecular weight. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular formula C₁₁H₁₃NO₂ (M.W. 191.23 g/mol ).[7][8] |
Single Crystal Growth: The Art and Science
Growing a single crystal of sufficient size and quality for XRD is often the most challenging step.[9] The key is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[10]
Choosing a Crystallization Method
Several techniques can be employed, and the optimal method is often found through empirical screening.[11]
-
Slow Evaporation: The simplest method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days from a loosely covered vial.[12] This technique is effective for compounds that are stable under ambient conditions.
-
Vapor Diffusion: A highly controlled and effective method. A solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][14][15]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling leads to crystal formation.[10] This is particularly useful for compounds with a steep solubility-temperature gradient.
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Solvent Selection: Identify a "solvent" in which this compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexane, Pentane, Diethyl Ether).[16]
-
Setup: Prepare a concentrated solution of the purified compound in the chosen solvent in a small vial (e.g., a 2 mL vial).
-
Assembly: Place this inner vial inside a larger vial or jar containing a pool of the anti-solvent. Seal the outer container tightly.
-
Incubation: Leave the setup undisturbed in a location free from vibrations and temperature fluctuations. Crystals may form over a period of hours to weeks.
Diagram: Vapor Diffusion Setup
Caption: Workflow for vapor diffusion crystal growth.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in dimension) is obtained, the process of determining its atomic structure begins.
The XRD Workflow
The determination of a crystal structure is a multi-step process involving data collection, structure solution, and refinement.
Diagram: XRD Analysis Workflow
Caption: From crystal to structure: the XRD workflow.
Experimental Protocol: Data Collection, Solution, and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects.[9] It is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.
-
Structure Solution: The positions of the diffraction spots are used to determine the unit cell parameters and space group. The primary challenge, the "phase problem," is then addressed. For small organic molecules, direct methods are typically successful. This involves using statistical relationships between reflection intensities to estimate the phases. Software like SHELXS is commonly used for this step.[17]
-
Structure Refinement: An initial atomic model is generated from the solution. This model is then refined against the experimental diffraction data using a least-squares minimization process.[18][19] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (Fo) and the calculated structure factors (Fc). This is typically performed using software like SHELXL within a graphical user interface such as Olex2.[20][21][22]
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Output: The final refined structure is validated to check for geometric plausibility and overall quality. The results are compiled into a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[1][23][24]
Key Crystallographic Data Summary
The final CIF file will contain a wealth of information. The most critical parameters should be summarized in a table for publication and analysis.
| Parameter | Description | Example Value |
| Chemical Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |
| Formula Weight | 191.23 | 191.23 |
| Crystal System | e.g., Monoclinic | To be determined |
| Space Group | e.g., P2₁/c | To be determined |
| a, b, c (Å) | Unit cell dimensions | To be determined |
| α, β, γ (°) | Unit cell angles | To be determined |
| V (ų) | Unit cell volume | To be determined |
| Z | Molecules per unit cell | To be determined |
| T (K) | Data collection temperature | 100(2) K |
| R₁ [I > 2σ(I)] | R-factor for observed data | < 0.05 |
| wR₂ (all data) | Weighted R-factor for all data | < 0.15 |
| GOF | Goodness-of-fit | ~1.0 |
Advanced Analysis: Hirshfeld Surfaces
To gain deeper insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool. This technique provides a visual representation of these interactions.
A Hirshfeld surface is a molecular surface defined by partitioning the crystal's electron density into regions associated with each molecule.[25][26] Mapping properties like dnorm (a normalized contact distance) onto this surface allows for the visualization and quantification of intermolecular contacts.
-
Red spots on the dnorm surface indicate close intermolecular contacts (e.g., hydrogen bonds).
-
Blue regions represent weaker or longer contacts.
This analysis can be performed using software such as CrystalExplorer, which takes a refined CIF as input.[27][28] The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts present in the crystal.[26]
Conclusion
This guide has outlined a comprehensive, scientifically rigorous pathway for the determination of the crystal structure of this compound. By following these detailed protocols—from targeted synthesis and purification through meticulous crystal growth and state-of-the-art X-ray diffraction analysis—researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data, encapsulated in a standard CIF, will provide critical insights into its conformation and solid-state packing, serving as a foundational piece of information for future endeavors in drug development, materials science, and synthetic chemistry.
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How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. Retrieved from [Link]
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Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14: The UK's Collaborative Computational Project for Single Crystal and Powder Diffraction. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N-methyl-3-oxo-N-phenylbutanamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of N-methyl-3-oxo-N-phenylbutanamide in various organic solvents. Given the limited availability of public domain data on this specific compound, this document emphasizes the establishment of a robust experimental and theoretical workflow.
Introduction: The Critical Role of Solubility in Scientific Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and outcome of numerous processes in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for applications ranging from reaction medium selection in organic synthesis to formulation development in the pharmaceutical industry.[2][3] In drug development, for instance, the choice of solvent can significantly impact crystallization, purity, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[4]
This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and introduce a powerful predictive tool, Hansen Solubility Parameters (HSP), to rationally select solvents and design solvent blends.
Physicochemical Properties of this compound
A foundational understanding of the solute's molecular structure and properties is essential for interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 2584-48-7 | [6] |
| Structure | (Structure based on IUPAC name) | |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 |[5] |
The presence of a ketone and an amide group suggests that this compound has polar characteristics and can act as a hydrogen bond acceptor. These features will strongly influence its interaction with different organic solvents.
Theoretical Framework: "Like Dissolves Like" and Beyond
The age-old adage "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. However, a more quantitative and predictive approach is often necessary in a research and development setting.
Solubility is a thermodynamic equilibrium process, and its extent depends on the free energy change of dissolution.[7][8] This process is influenced by the enthalpy of solution (the energy change associated with the dissolution process) and the entropy of solution (the change in disorder).[9][10] For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature.[9]
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] This section provides a detailed protocol for determining the solubility of this compound.
The Shake-Flask Method
This method involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Experimental Protocol:
-
Preparation of Materials:
-
This compound (solid, high purity).
-
A selection of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane). Ensure all solvents are of high purity (e.g., HPLC grade).
-
Scintillation vials or flasks with tight-fitting caps.
-
A constant temperature shaker bath or incubator.
-
Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.
-
Analytical instrumentation for concentration measurement (UV-Vis spectrophotometer or HPLC).
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Add a known volume of each organic solvent to the respective vials.
-
Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Concentration Analysis:
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (UV-Vis Spectroscopy or HPLC).
-
Analytical Methods for Concentration Determination
-
UV-Vis Spectroscopy: This technique is suitable if this compound has a chromophore that absorbs in the UV-Vis range (the phenyl group in this case).[11][12] A calibration curve of absorbance versus known concentrations must be prepared.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and often more sensitive method.[14] A reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase can be developed and validated for the quantification of the compound.[15][16] A calibration curve of peak area versus concentration is required.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
|---|---|---|
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Heptane | [Experimental Value] | [Calculated Value] |
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides the necessary tools for researchers and scientists to independently determine and predict its solubility in a range of organic solvents. By combining the robust and reliable shake-flask method for experimental determination with the predictive power of Hansen Solubility Parameters, a comprehensive understanding of the compound's solubility behavior can be achieved. This knowledge is invaluable for optimizing reaction conditions, developing effective purification strategies, and designing stable and efficacious formulations in the pharmaceutical and chemical industries.
References
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from Purosolv. [3]2. BenchChem. (2025). Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation. Retrieved from BenchChem. [4]3. Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [17]4. Editorial. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [2]5. Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [18]6. Wikipedia. (n.d.). Solubility. Retrieved from Wikipedia. [9]7. HSPiP. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from HSPiP. [19]8. GitHub. (n.d.). Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from GitHub. [20]9. American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [7]10. Park, K. (2012, February 7). Experimentally Determined Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. [21]11. ACS Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). Solvent Selection Guide Version 2.0. American Chemical Society. 12. JoVE. (2020, March 26). Video: Solubility - Concept. [8]13. Chem.libretexts.org. (n.d.). Solubility. [10]14. Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). 15. ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [22]16. OriginLab. (2022, April 11). Hansen Solubility Parameter Plot - File Exchange. [23]17. ResearchGate. (n.d.). Principles of Solubility. [1]18. International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [14]19. Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [12]20. Sigma-Aldrich. (n.d.). Small Molecule HPLC. 21. National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC. [24]22. YouTube. (2021, February 26). Plot 3D Hansen Solubility Sphere Using OriginPro. [25]23. ACS Publications. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. [26]24. National Center for Biotechnology Information. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. PubChem. [5]25. Santa Cruz Biotechnology. (n.d.). This compound | CAS 2584-48-7. [6]26. Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [12]27. Sigma-Aldrich. (n.d.). Developing HPLC Methods. [15]28. MDPI. (n.d.). Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L.. [27]29. ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. [16]30. Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [13]31. Wikipedia. (n.d.). Solvent. [28]32. BLD Pharm. (n.d.). 2584-48-7|this compound. [29]33. Scribd. (n.d.). Common Organic Solvents: Table of Properties. [30][31]34. University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. [32]35. National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem. [33]36. ChemicalBook. (n.d.). N-methyl-3-oxo-N-{[4-(propan-2-yl)phenyl]methyl}butanamide. [34]37. ResearchGate. (n.d.). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. [35]38. National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [36]39. Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [37]40. National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [38]41. Benchchem. (n.d.). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-methyl-3-oxo-N-phenylbutanamide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-methyl-3-oxo-N-phenylbutanamide (CAS 2584-48-7), a β-keto amide of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental literature on this specific molecule, this document synthesizes data from structurally related acetoacetanilides and fundamental principles of organic chemistry to postulate its thermal behavior. We will explore the key structural features influencing stability, propose potential decomposition pathways, and detail the state-of-the-art analytical methodologies required for a thorough investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the thermal liabilities of this and similar compounds.
Introduction: The Significance of Thermal Stability in Drug Development and Chemical Synthesis
This compound, also known as N-methylacetoacetanilide, belongs to the class of β-keto amides. Its structure, featuring both a ketone and an amide functional group separated by a methylene unit, presents a unique combination of reactivity and potential instability. The thermal stability of such a compound is a critical parameter, influencing its shelf-life, storage conditions, and suitability for various applications, particularly in the pharmaceutical industry where manufacturing processes often involve heat.
When a compound is heated, it can undergo decomposition, a process that breaks chemical bonds and results in the formation of new, often undesired, substances[1][2]. Understanding the temperature at which decomposition begins and the identity of the resulting products is paramount for ensuring product safety, purity, and efficacy. For instance, the decomposition of related amide compounds is known to release toxic fumes, such as nitrogen oxides (NOx), upon heating[3].
This guide will provide a framework for assessing the thermal stability of this compound. We will delve into the analytical techniques best suited for this purpose and propose a hypothetical decomposition mechanism based on the known chemistry of its constituent functional groups.
Molecular Structure and Predicted Thermal Liabilities
The structure of this compound (C11H13NO2, Molar Mass: 191.23 g/mol ) is central to its thermal behavior[4][5].
-
The Amide Bond: The N-methyl-N-phenyl amide group is a key feature. Amide bonds are generally stable, but they are susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong acids or bases, which can lead to hydrolysis[3]. The C-N bond in the amide is a potential site of initial fragmentation.
-
The β-Keto Group: The 3-oxo-butanamide moiety is a β-dicarbonyl system. While β-keto acids are known to readily undergo decarboxylation upon heating, β-keto amides are generally more stable in this regard[6][7]. However, the presence of the ketone can influence the reactivity of the adjacent methylene group.
-
The N-Methyl and N-Phenyl Groups: The presence of a methyl group on the nitrogen atom, as opposed to a hydrogen in acetoacetanilide, will sterically and electronically influence the properties of the amide bond. The phenyl group provides a site for potential side reactions at very high temperatures.
Based on these features, the primary thermal liabilities are predicted to be the cleavage of the amide bond and potential fragmentation of the butanamide chain.
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's thermal stability. The following techniques provide complementary information on decomposition temperatures, energetic changes, and the identity of degradation products.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss step is considered the decomposition temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (whether it is an endothermic or exothermic process).
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like some decompositions) will show an upward peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolyzer unit coupled to a GC/MS system.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample to a temperature above its decomposition onset (e.g., 350 °C, 450 °C, and 550 °C to observe changes in fragmentation patterns) for a short duration (e.g., 10-20 seconds).
-
GC Separation: The pyrolysis products are swept into the GC column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms column) with a suitable temperature program (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).
-
MS Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer, scanning a mass range of m/z 35-550.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST).
The following diagram illustrates the analytical workflow for assessing thermal stability:
Caption: Workflow for the comprehensive thermal analysis of this compound.
Postulated Thermal Decomposition Pathways
While direct experimental evidence is pending, a plausible decomposition mechanism can be proposed based on established chemical principles and data from related compounds. The weakest bonds in the molecule are likely to be the C-N amide bond and the C-C bonds within the butanamide backbone.
Pathway A: Amide Bond Cleavage
The initial and most likely decomposition step is the homolytic cleavage of the N-acyl bond (CO-N) or the N-phenyl bond.
-
A1: N-Acyl Cleavage: This would result in the formation of an N-methyl-N-phenylaminyl radical and a 3-oxobutanoyl radical. The latter is unstable and would likely fragment further to produce ketene and an acetyl radical.
-
A2: N-Phenyl Cleavage: Cleavage of the N-phenyl bond would yield a phenyl radical and an N-methyl-3-oxobutanamide radical.
Pathway B: α-Cleavage
Cleavage of the C-C bond alpha to the ketone is another common fragmentation pathway for carbonyl compounds. This would lead to the formation of an acetyl radical and an N-methyl-N-phenylacetamide radical.
Subsequent Reactions:
The initial radical fragments would undergo a cascade of further reactions, including hydrogen abstraction, recombination, and elimination, to form a complex mixture of stable volatile products. Based on the decomposition of related acetoacetanilides, expected final products could include:
-
N-methylaniline
-
Aniline
-
Benzene
-
Ketene (CH2=C=O)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Methane
-
Various nitrogen oxides (NOx) under oxidative conditions
The following diagram illustrates a simplified, hypothetical decomposition pathway:
Caption: Postulated primary decomposition pathways for this compound.
Illustrative Thermal Analysis Data from a Related Compound
To provide context, the following table summarizes thermal decomposition data for a metal complex of a structurally related ligand, Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono). While not directly comparable, it illustrates the type of multi-stage decomposition that can be observed.
| Temperature Range (°C) | Weight Loss (%) | Postulated Lost Fragments |
| 220-280 | 69.55 | Two CH3C6H4N2, two C6H5, two CONH groups |
| 280-500 | 12.59 (cumulative 82.14) | Two CH3 and two CO groups |
| Data derived from the thermal analysis of a Cd(II) complex[8]. |
This data indicates that the core structure fragments in stages, with the larger organic moieties being lost at lower temperatures, followed by the smaller carbonyl and methyl groups at higher temperatures. A similar multi-stage decomposition would be expected for this compound.
Conclusion and Future Work
This technical guide has outlined a comprehensive approach to evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently unavailable, by leveraging knowledge of structurally similar compounds and fundamental chemical principles, we have proposed likely decomposition pathways and detailed the necessary analytical workflows for their investigation.
The key takeaways are:
-
The amide bond and the α-carbon to the ketone are the most probable sites of initial thermal cleavage.
-
A combination of TGA, DSC, and Py-GC/MS is essential for a complete thermal profile.
-
Decomposition is expected to yield a complex mixture of products, including N-methylaniline, ketene, and various small molecules.
Future work should focus on performing the described experiments to generate empirical data for this compound. This will allow for the validation and refinement of the proposed decomposition mechanisms and provide the critical data needed for its safe handling, storage, and application in research and development.
References
-
Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). (2013). International Journal of Pharma and Bio Sciences. [Link]
-
N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2. (n.d.). PubChem. [Link]
-
Thermal decomposition. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). [Video]. YouTube. [Link]
-
β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. (2024, April 11). [Video]. YouTube. [Link]
-
Pyrolysis-GC/MS. (n.d.). [Link]
-
Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. (2023). National Institute of Standards and Technology. [Link]
-
LITERATURE - RIC resolve. (n.d.). [Link]
-
Bond Dissociation Energies. (n.d.). [Link]
-
Evaluation of N–H bond dissociation energies in some amides using ab initio and density functional methods. (2006). Journal of Molecular Structure: THEOCHEM. [Link]
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- 8. oaji.net [oaji.net]
N-Methyl-3-oxo-n-phenylbutanamide: A Comprehensive Technical Guide to its Role as a Ligand in Metal Complex Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N-methyl-3-oxo-n-phenylbutanamide, a versatile β-ketoamide, and its significant potential as a ligand in the formation of metal complexes. While direct literature on the metal complexes of this specific ligand is nascent, this document synthesizes foundational knowledge of its chemical properties with extensive data from analogous β-ketoamide and β-diketone systems to present a robust framework for its application in coordination chemistry. We will delve into the synthesis of the ligand, propose methodologies for the preparation of its metal complexes, detail expected characterization techniques, and explore potential applications in catalysis and drug development. This guide is intended to be a foundational resource for researchers poised to explore the rich coordination chemistry of this compound.
Introduction to this compound
This compound, also known as N-methylacetoacetanilide, is a β-ketoamide with the chemical formula C₁₁H₁₃NO₂.[1] Its structure features a reactive β-dicarbonyl moiety and an N-methyl-N-phenyl amide group, which confer upon it interesting electronic and steric properties. The presence of both hard (oxygen) and relatively softer (nitrogen, depending on delocalization) donor atoms makes it a potentially versatile chelating ligand for a variety of metal ions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 2584-48-7 | [1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | [1] |
Synthesis of the Ligand
The synthesis of this compound can be achieved through the acetoacetylation of N-methylaniline. A common and efficient method involves the reaction of N-methylaniline with diketene. This reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl groups of the diketene, leading to the opening of the four-membered ring and formation of the desired β-ketoamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylaniline
-
Diketene
-
Toluene (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diketene (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial as diketene is highly reactive towards water.
-
The slow, dropwise addition of diketene at low temperature helps to control the exothermic reaction.
-
Refluxing the reaction mixture ensures the reaction goes to completion.
-
The aqueous workup removes any unreacted starting materials and byproducts.
Coordination Chemistry of this compound
β-ketoamides are known to act as bidentate ligands, coordinating to metal ions through the two oxygen atoms of the β-dicarbonyl moiety to form a stable six-membered chelate ring.[1] The deprotonation of the acidic α-carbon is often a prerequisite for coordination.
Tautomerism and Coordination Modes
This compound can exist in keto-enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding. Upon deprotonation of the enolic hydroxyl group, the resulting enolate anion acts as a potent bidentate O,O'-donor ligand.
Caption: Keto-enol tautomerism of this compound.
The coordination to a metal ion (Mⁿ⁺) typically proceeds through the deprotonated enolate form, leading to the formation of a neutral metal complex if the charge of the metal ion is balanced by the ligands.
Caption: General scheme for the formation of a metal complex.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The presence of a base is often required to facilitate the deprotonation of the ligand.
Experimental Protocol: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (L)
-
Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)[2]
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) acetate hydrate (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
If a precipitate does not form immediately, add a few drops of triethylamine to the reaction mixture.
-
Reflux the reaction mixture for 2-3 hours.[2]
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid product with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Trustworthiness of the Protocol: This is a self-validating system. The formation of a colored precipitate is a strong indication of complex formation. The purity and identity of the complex can be confirmed by the characterization techniques outlined in the next section. The stoichiometry of the reactants is chosen to favor the formation of a 1:2 metal-to-ligand complex, which is common for divalent metal ions with bidentate ligands.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.
Spectroscopic Characterization
| Technique | Expected Observations and Interpretation |
| Infrared (IR) Spectroscopy | - Disappearance or significant shift of the C=O stretching vibrations of the ligand upon coordination. - Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O stretching vibrations, confirming coordination.[2] |
| ¹H NMR Spectroscopy | - For diamagnetic complexes (e.g., Zn(II)), the disappearance of the enolic proton signal and shifts in the signals of the protons adjacent to the coordination sites. - For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), broadened signals are expected. |
| UV-Visible Spectroscopy | - Ligand-to-metal charge transfer (LMCT) bands in the UV region. - d-d transitions in the visible region for transition metal complexes, which provide information about the geometry of the metal center (e.g., tetrahedral, square planar, or octahedral).[2] |
| Mass Spectrometry | - Determination of the molecular weight of the complex and confirmation of its stoichiometry. |
Structural and Thermal Analysis
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | - Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Thermogravimetric Analysis (TGA) | - Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[2] |
| Magnetic Susceptibility Measurements | - For paramagnetic complexes, this technique helps to determine the number of unpaired electrons and provides further insight into the electronic structure and geometry of the metal center. |
Potential Applications
While specific applications for metal complexes of this compound are yet to be extensively reported, the broader class of β-ketoamide and β-diketonate metal complexes have shown promise in various fields.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations.[3] The metal complexes of this compound could potentially be explored as catalysts for reactions such as:
-
Oxidation reactions: Mimicking the active sites of metalloenzymes.
-
Coupling reactions: The electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity.
-
Polymerization reactions: As initiators or catalysts.
Biological Activity
Many metal complexes exhibit interesting biological properties, including antimicrobial and anticancer activities.[4][5] The chelation of a metal ion to an organic ligand can enhance its biological activity. Potential areas of investigation for this compound metal complexes include:
-
Antimicrobial agents: Screening against various bacterial and fungal strains.[2]
-
Anticancer agents: Investigating their cytotoxicity against different cancer cell lines.
-
Enzyme inhibitors: Designing complexes that can specifically target the active sites of certain enzymes.
Conclusion
This compound presents itself as a compelling ligand for the development of novel metal complexes. Its synthesis is straightforward, and its coordination chemistry is expected to be rich and varied. This technical guide has provided a comprehensive overview based on established principles and data from analogous systems to facilitate further research in this promising area. The exploration of the synthesis, characterization, and application of its metal complexes is a fertile ground for discovery, with potential impacts in catalysis, materials science, and medicinal chemistry.
References
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Synthesis, Characterization, and Biological Activity of N1-Methyl-2-(1H-1,2,3-Benzotriazol-1-y1)-3-Oxobutanethioamide Complexes with Some Divalent Metal (II) Ions. PubMed Central. [Link]
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Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide]. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]
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Exploring the Biological Activity of Organically Ligated Metal–Peroxo Complexes. Science Publishing Group. [Link]
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N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751. PubChem. [Link]
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Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol. SciSpace. [Link]
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Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. [Link]
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Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands. Semantic Scholar. [Link]
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Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. MDPI. [Link]
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Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. ResearchGate. [Link]
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Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Royal Society of Chemistry. [Link]
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Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. ResearchGate. [Link]
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Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. [Link]
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Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Journal of University of Babylon for Pure and Applied Sciences. [Link]
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Special Issue: Practical Applications of Metal Complexes. PubMed Central. [Link]
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Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PubMed Central. [Link]
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The Crystal Structures of Trimethylphosphane supported Nickel- and Cobalt-Methyl Complexes: Octahedral mer-cis-[CoIIII(CH3)2(PMe3)3] and Square Planar trans-[NiIICl(CH3)(PMe3)2]. ResearchGate. [Link]
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Synthesis and Crystal Structures of a mixed-metal Complex with Nitrilotriacetamides. Atlantis Press. [Link]icmset-16/25859380)
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Unveiling the Bioactive Potential of N-Methyl-3-oxo-N-phenylbutanamide: A Technical Guide for Preclinical Investigation
Abstract
N-methyl-3-oxo-N-phenylbutanamide, a member of the β-keto amide and acetoacetanilide chemical classes, presents a compelling yet underexplored scaffold for biological activity. While direct research on this specific molecule is limited, its structural relatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive framework for the systematic evaluation of this compound's bioactive potential. We will delve into its physicochemical characteristics, extrapolate potential therapeutic applications from analogous compounds, and present detailed, field-proven experimental protocols for a robust preclinical assessment. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.
Introduction: The Scientific Rationale for Investigation
The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules with unique structural motifs often serve as the starting point for the development of new drugs. This compound, also known as N-methylacetoacetanilide, emerges from a rich chemical lineage of bioactive compounds.[1] Its core structure combines a β-keto amide moiety, a versatile pharmacophore present in numerous natural products and synthetic drugs, with an N-phenylacetamide (acetanilide) backbone.[2][3]
Historically, acetanilide itself was one of the earliest synthetic analgesics and antipyretics.[2] Its derivatives have since been extensively explored, yielding a diverse array of compounds with activities spanning from antimicrobial to anticancer.[2][4][5] The β-keto amide functionality is equally significant, contributing to the bioactivity of various compounds through its ability to participate in key biological interactions.[3][6]
Despite the promising pedigree of its constituent chemical classes, this compound remains a largely uncharacterized entity in the scientific literature, with public databases lacking significant biological assay data.[1] This guide, therefore, aims to bridge this knowledge gap by proposing a structured and scientifically rigorous approach to systematically uncover its potential biological activities.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | PubChem CID: 75751[1] |
| Molecular Weight | 191.23 g/mol | PubChem CID: 75751[1] |
| IUPAC Name | This compound | PubChem CID: 75751[1] |
| CAS Number | 2584-48-7 | PubChem CID: 75751[1] |
| Synonyms | N-methylacetoacetanilide | PubChem CID: 75751[1] |
The presence of both a hydrogen bond donor (amide N-H) and multiple hydrogen bond acceptors (carbonyl oxygens) suggests the potential for interactions with biological macromolecules. The phenyl ring provides a hydrophobic region, which may contribute to membrane permeability and interactions with hydrophobic pockets in proteins.
Hypothesized Biological Activities and Investigative Pathways
Based on the known bioactivities of structurally related acetoacetanilide and β-keto amide derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.
Antimicrobial Activity
Rationale: Acetanilide derivatives have a well-documented history of antimicrobial effects against both Gram-positive and Gram-negative bacteria.[2][4] The mechanism of action can vary, but often involves the disruption of essential cellular processes.
Proposed Investigative Workflow:
Caption: Proposed workflow for antimicrobial activity screening.
Anti-inflammatory and Analgesic Activity
Rationale: The historical use of acetanilide as an analgesic and the known anti-inflammatory properties of many of its derivatives suggest that this compound may possess similar activities.[2][5] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[5]
Proposed Investigative Workflow:
Caption: Workflow for assessing anticancer activity.
Detailed Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired test concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Assay Setup: Following the manufacturer's protocol for the COX inhibitor screening kit, add the enzyme (COX-1 or COX-2), heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells of a 96-well plate.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Detection: Measure the product of the cyclooxygenase reaction (typically Prostaglandin F2α) using the detection reagents provided in the kit. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound represents a promising, yet understudied, chemical entity. Its structural similarity to compounds with established biological activities provides a strong rationale for a comprehensive preclinical investigation. The workflows and protocols detailed in this guide offer a systematic approach to elucidating its potential as an antimicrobial, anti-inflammatory, analgesic, or anticancer agent. Positive results from these initial screenings would warrant further investigation into its mechanism of action, preclinical toxicology, and potential for lead optimization. The exploration of this compound and its derivatives could pave the way for the discovery of novel therapeutic agents with significant clinical potential.
References
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PubChem. Acetoacetanilide. National Center for Biotechnology Information. [Link]
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Singh, G., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
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Various Authors. (2024). β-Keto amides motifs in natural products and biologically active compounds. ResearchGate. [Link]
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PubChem. N-Methyl-3-oxo-N-phenylbutyramide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Acetoacetanilide. [Link]
-
Bhupathi, G. M., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Ahmad, A., et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]
-
Gonzalez-Bacerio, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Various Authors. (2020). The Applications of β-Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methyl-3-oxo-N-phenylbutanamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. N-methyl-3-oxo-N-phenylbutanamide and its derivatives represent a class of compounds with significant, yet not fully exploited, potential. This technical guide provides a comprehensive overview of this chemical core, delving into its synthesis, physicochemical properties, and burgeoning applications. We will explore the nuanced mechanisms of action that underpin the biological activities of these derivatives and present field-proven insights into their potential uses, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, scientists, and professionals in drug development, offering both a foundational understanding and an in-depth exploration of this promising molecular framework.
Core Chemical Characteristics of this compound
The parent compound, this compound, possesses a molecular formula of C11H13NO2 and a molar mass of approximately 191.23 g/mol [1]. Its structure, characterized by an N-methyl aniline moiety linked to a β-ketoamide chain, provides a unique combination of lipophilicity and hydrogen bonding capabilities. This structural arrangement is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | PubChem[1] |
| Molar Mass | 191.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(=O)CC(=O)N(C)C1=CC=CC=C1 | PubChem[1] |
The presence of the β-dicarbonyl system allows for keto-enol tautomerism, a feature that can significantly influence its reactivity and binding modes with biological macromolecules. The phenyl ring and the N-methyl group offer sites for chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives often involves the condensation of N-methylaniline with a β-keto ester, such as ethyl acetoacetate, or the reaction of N-methylaniline with diketene. These fundamental reactions can be adapted to introduce a wide array of substituents on the phenyl ring or the butanamide backbone.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the this compound core.
Caption: Generalized workflow for the synthesis and screening of this compound derivatives.
A notable example of derivatization involves the reaction of 3-oxo-N-(3-trifluoromethyl)-phenyl-butanamide with various electrophilic and nucleophilic reagents to synthesize novel heterocyclic compounds. For instance, reaction with phenyl isothiocyanate can lead to thiocarbamoyl derivatives, which can then be cyclized to form thiophene and thiazole derivatives with potential antimicrobial and antioxidant activities[2].
Experimental Protocol: Synthesis of a Thiophene Derivative
This protocol is adapted from the synthesis of similar heterocyclic compounds derived from 3-oxobutanamides[2].
Objective: To synthesize a thiophene derivative from a functionalized N-phenyl-3-oxobutanamide.
Materials:
-
3-Oxo-N-(substituted-phenyl)-butanamide (1 mmol)
-
Phenyl isothiocyanate (1.1 mmol)
-
Dry Dimethylformamide (DMF)
-
Potassium hydroxide (1.1 mmol)
-
Ethyl chloroacetate (1.1 mmol)
-
Hydrochloric acid (dilute)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-oxo-N-(substituted-phenyl)-butanamide in dry DMF.
-
Add potassium hydroxide and stir until a clear solution is obtained.
-
To this solution, add phenyl isothiocyanate dropwise at room temperature and stir for 4-6 hours.
-
After the formation of the intermediate, add ethyl chloroacetate and continue stirring at room temperature for another 12-18 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified thiophene derivative.
Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Potential Applications and Mechanisms of Action
Derivatives of this compound have shown promise in various therapeutic areas. The versatility of the core structure allows for the fine-tuning of its pharmacological properties.
Antimicrobial and Antioxidant Activities
As previously mentioned, heterocyclic derivatives synthesized from 3-oxobutanamides have demonstrated potential antimicrobial and antioxidant properties[2]. The introduction of thiophene and thiazole moieties can enhance the biological activity of the parent molecule. The proposed mechanism for their antimicrobial action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The antioxidant activity is likely attributed to the ability of the heterocyclic rings to scavenge free radicals.
Anticancer Potential
The broader class of butanamide derivatives has been explored for anticancer applications. For instance, certain quinazoline derivatives incorporating an acetamide side chain have been developed as selective Aurora kinase B (AURKB) inhibitors[3]. AURKB is a crucial regulator of cell division, and its overexpression is common in many cancers[3]. Inhibitors of AURKB can lead to defects in chromosome segregation and ultimately induce apoptosis in cancer cells. While not a direct derivative of this compound, this highlights the potential of the butanamide scaffold in designing kinase inhibitors.
The following diagram illustrates a simplified signaling pathway involving Aurora kinase B and the potential point of intervention for inhibitors.
Caption: Simplified signaling pathway of Aurora Kinase B and potential inhibition by a derivative.
Enzyme Inhibition in Other Therapeutic Areas
The structural features of this compound derivatives make them suitable candidates for the design of other enzyme inhibitors. For example, derivatives of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT)[4]. This enzyme is involved in the biosynthesis of adrenaline, and its inhibitors have potential applications in various cardiovascular and neurological disorders. This demonstrates that with appropriate modifications, the core scaffold can be adapted to target a range of enzymes.
Future Directions and Conclusion
The this compound core represents a promising starting point for the development of novel therapeutic agents. The existing literature, while not extensive on this specific molecule, points towards the potential of its derivatives in antimicrobial and anticancer applications, as well as in the broader field of enzyme inhibition.
Future research should focus on:
-
Expansion of Derivative Libraries: Systematic modification of the phenyl ring and the butanamide backbone to explore the structure-activity relationship (SAR) in greater detail.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
-
PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2023). N-acetyl-3-oxo-2-phenylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
Romero, F. A., Vodonick, S. M., Criscione, K. R., McLeish, M. J., & Grunewald, G. L. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483–4493. [Link]
-
Jahnke, W., & Johnson, C. N. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters, 12(12), 1837–1848. [Link]
-
Baghdad Science Journal. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Retrieved from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
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- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "n-methyl-3-oxo-n-phenylbutanamide"
An Application Note for the Synthesis of n-methyl-3-oxo-n-phenylbutanamide
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
This compound, also known as N-methylacetoacetanilide, is a keto-amide of significant interest in organic synthesis. Its structure incorporates both a reactive β-keto group and a tertiary amide, making it a versatile precursor for the synthesis of various heterocyclic compounds and a valuable building block in the development of pharmaceutical agents and specialty chemicals. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the acetoacetylation of N-methylaniline. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Core Synthesis Pathway: Acetoacetylation of N-methylaniline
The selected synthetic strategy involves the direct reaction of N-methylaniline with diketene. This method is highly efficient and proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene molecule. The subsequent ring-opening of the diketene intermediate yields the desired β-ketoamide. This approach is often favored for its high atom economy and relatively straightforward execution.
Reaction Mechanism
The reaction begins with the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic carbonyl carbon of the diketene four-membered ring. This leads to the formation of a zwitterionic intermediate, which quickly rearranges to open the ring and form the stable amide product.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and robust characterization methods to ensure the integrity of the final product.
Materials and Equipment
| Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-methylaniline | 100-61-8 | C₇H₉N | 107.15 |
| Diketene | 674-82-8 | C₄H₄O₂ | 84.07 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, thermometer, standard laboratory glassware, rotary evaporator, and a filtration setup.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. The entire setup should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the diketene.
-
Reagent Preparation: In the flask, dissolve N-methylaniline (10.72 g, 0.10 mol) in 100 mL of anhydrous toluene. Begin stirring the solution.
-
Reaction Initiation: Gently heat the solution to 40-50°C using the heating mantle.
-
Addition of Diketene: In the dropping funnel, place freshly distilled diketene (8.41 g, 0.10 mol). Add the diketene dropwise to the stirred N-methylaniline solution over a period of approximately 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products from diketene polymerization.
-
Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 80-90°C and maintain it for 2-3 hours.
-
In-Process Monitoring (Trustworthiness Check): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent. Spot the initial N-methylaniline and the reaction mixture. The reaction is complete upon the disappearance of the N-methylaniline spot.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with 50 mL of 1M HCl (to remove any unreacted N-methylaniline), 50 mL of saturated sodium bicarbonate solution (to neutralize any acidic impurities), and finally with 50 mL of brine.
-
Product Isolation: Dry the organic layer (toluene) over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as a pale yellow oil or solid.
-
Purification: Purify the crude product by recrystallization.[1][2] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Sources
Purification of "n-methyl-3-oxo-n-phenylbutanamide" by recrystallization
An Application Note for the Purification of N-Methyl-3-Oxo-N-Phenylbutanamide by Recrystallization
Abstract: This document provides a comprehensive, first-principles guide to the purification of this compound (also known as N-methylacetoacetanilide) via recrystallization. In the absence of established literature protocols for this specific molecule, this application note synthesizes fundamental chemical principles and proven methodologies for analogous compounds. It is designed to empower researchers in drug development and organic synthesis to develop a robust, self-validating purification protocol. The guide covers the theoretical underpinnings of recrystallization, a systematic procedure for solvent selection, a detailed purification protocol, and a troubleshooting guide for common challenges.
Introduction and Scientific Context
This compound (CAS 2584-48-7) is a solid organic compound featuring both amide and ketone functionalities.[1][2] The purity of such compounds is paramount in research and development, particularly in pharmaceutical applications, where impurities can lead to undesirable side effects or impact the efficacy and safety of an active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The method relies on the principle of differential solubility: a suitably chosen solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the desired compound will selectively crystallize out of the solution, leaving the impurities behind in the "mother liquor."[5]
This guide establishes a foundational protocol, emphasizing the critical first step of solvent selection to ensure a successful and efficient purification process for this compound.
The Guiding Principle: Causality in Recrystallization
The success of recrystallization is not accidental; it is governed by the thermodynamic principle that a well-ordered crystal lattice is most stable when formed by identical molecules. The process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly.[4][6] As the temperature decreases, the solubility of the desired compound also decreases, leading to a supersaturated solution. This supersaturation drives the formation of seed crystals, which then grow layer by layer.[4] Because the impurities are present in a much lower concentration, they remain dissolved in the solvent.
The choice of solvent is the most critical variable.[7] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must dissolve the compound completely at or near its boiling point.[5]
-
Low Solvency at Low Temperatures: The solvent should dissolve very little of the compound at low temperatures (e.g., in an ice bath) to maximize the recovery of the pure product.[5][7]
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[5][8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]
Protocol I: Systematic Solvent Screening
Given the lack of specific solubility data for this compound, an empirical screening process is required. This protocol allows the researcher to identify a suitable single-solvent or mixed-solvent system. For a molecule containing both polar (amide, ketone) and nonpolar (phenyl ring) groups, a solvent of intermediate polarity is often a good starting point.
Materials:
-
Crude this compound
-
A selection of test solvents (see Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Add a small amount of a test solvent (e.g., 0.5 mL) to each tube at room temperature.
-
Agitate or vortex the tubes and observe the solubility. Record your observations ("soluble," "partially soluble," or "insoluble").[3] A solvent that dissolves the compound at room temperature is unsuitable.[3]
-
For solvents in which the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a hot water bath or on a hot plate.[3] Add the solvent dropwise until the solid just dissolves.
-
If the solid dissolves completely upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe if crystals form. An ideal solvent will show prolific crystal growth upon cooling.
-
If a single solvent cannot be found, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "bad" (or anti-solvent, in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point).[9] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation: Potential Solvents for Screening
| Solvent | Boiling Point (°C)[7] | Polarity | Rationale & Potential Issues |
| Water | 100 | High | May be a poor solvent due to the phenyl group, but could work in a mixed system with a more polar organic solvent. |
| Ethanol | 78 | High | Often a good choice for moderately polar compounds.[10] |
| Acetone | 56 | Medium-High | Good solvent for ketones; its low boiling point allows for easy removal.[11] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for compounds of intermediate polarity.[11] |
| Toluene | 111 | Low | May be too non-polar, but could be effective if non-polar impurities are present. High boiling point can be problematic.[7] |
| Heptane/Hexane | ~98 / ~69 | Low | Likely to be a poor solvent (anti-solvent) due to the polar functional groups. Useful for mixed-solvent systems.[12] |
Visualization: Logical Workflow for Solvent Selection
Caption: A summary of the key stages in the recrystallization process from crude solid to pure product.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Re-heat the solution and boil off some of the solvent to concentrate it. [13]Allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent; the compound is melting before it dissolves. This can also be caused by a high concentration of impurities. [14] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. [14]Consider using a lower-boiling point solvent or a mixed-solvent system. |
| Crystallization is Too Fast | The solution is too concentrated; cooling is too rapid. | Re-heat to redissolve the solid, add a small amount of extra solvent (1-2 mL), and ensure the flask is insulated to promote slow cooling. [13] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure the apparatus is pre-heated. |
| Colored Crystals | Colored impurities were not fully removed. | If the color is faint, it may be acceptable. If not, re-dissolve the crystals and perform the optional activated charcoal step. |
Conclusion
This application note provides a robust framework for the purification of this compound by recrystallization. By first conducting a systematic solvent screen, researchers can establish a reliable and efficient protocol tailored to this specific compound. The detailed methodology and troubleshooting guide are designed to ensure a high-purity final product, a critical requirement for applications in drug discovery and chemical synthesis.
References
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
- CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. (n.d.).
- Recrystallization of Acetanilide. (n.d.). Scribd.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization of Acetanilide. (n.d.). Scribd.
- Methods of Recrystalization: Precipitating out the acetanilide. (2021, March 16). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- OBTAINING PURE ACETANILIDE FROM CRUDE ACETANILIDE BY RECRYSTALLIZATION PROCESS. (n.d.). Scribd.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
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Application Notes & Protocols: Strategic Use of N-methyl-3-oxo-N-phenylbutanamide in the Biginelli Reaction for Dihydropyrimidine Synthesis
Introduction: Beyond the Classical Biginelli Reaction
The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) since its discovery in 1891, provides a robust and straightforward pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This class of heterocyclic compounds is of immense interest to the pharmaceutical industry, forming the structural core of numerous clinically significant agents, including calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[3][4][5] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea or thiourea.[2][6]
While the traditional protocol is highly effective, modern drug discovery demands greater structural diversity to explore and optimize pharmacological activity. A key strategy for achieving this is the modification of the 1,3-dicarbonyl component. This guide focuses on the strategic implementation of N-methyl-3-oxo-N-phenylbutanamide (also known as N-methylacetoacetanilide) as a versatile substitute for ethyl acetoacetate. The replacement of the ester moiety at the C5 position with a tertiary amide group (N-methyl-N-phenyl-carbamoyl) provides a direct route to a unique class of DHPMs, offering distinct physicochemical properties and new possibilities for molecular interactions with biological targets.[7]
This document provides an in-depth exploration of the reaction mechanism, field-proven protocols, and the causal logic behind experimental choices when using this compound in the Biginelli synthesis.
Mechanistic Insight: The Iminium Pathway
The prevailing mechanism for the acid-catalyzed Biginelli reaction is the N-acyliminium ion pathway.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the N-Acyliminium Intermediate: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms a highly electrophilic N-acyliminium ion, which is the key intermediate that activates the aldehyde for subsequent nucleophilic attack.[1][7]
-
Nucleophilic Addition: The active methylene compound, this compound, exists in equilibrium with its enol tautomer. This enol form acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This is typically the rate-determining step of the overall transformation.[1]
-
Cyclization and Dehydration: Following the addition, the molecule folds, and an intramolecular nucleophilic attack by the terminal amine of the ureide moiety onto the ketone carbonyl group occurs. This ring-closure step forms a hexahydropyrimidine intermediate, which readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable 3,4-dihydropyrimidine-2(1H)-one product.[7][8]
Caption: Figure 1: Proposed N-Acyliminium Mechanism
Synthesis of Starting Material: this compound
Unlike ethyl acetoacetate, this compound is not always commercially available and may need to be synthesized. The most efficient method involves the acetoacetylation of N-methylaniline.
Rationale: The reaction between an amine and a β-ketoester like ethyl acetoacetate is a standard method for producing β-ketoamides.[9] Heating the neat mixture drives the reaction forward by removing the ethanol byproduct. This approach avoids the use of more hazardous reagents like diketene and is suitable for laboratory-scale preparations.
Protocol 1: Synthesis of this compound
Materials & Equipment:
-
N-methylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Round-bottom flask equipped with a short-path distillation head and a receiving flask
-
Heating mantle with magnetic stirring
-
Standard laboratory glassware for workup
-
Hexanes or petroleum ether for recrystallization
Procedure:
-
Combine N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a stirrer bar.
-
Attach a short-path distillation apparatus.
-
Heat the mixture to 140-160 °C with vigorous stirring.
-
Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-4 hours, or until ethanol evolution ceases.
-
Allow the reaction mixture to cool to room temperature. The crude product will likely be a viscous oil or a semi-solid.
-
Induce crystallization by adding cold hexanes and scratching the inside of the flask with a glass rod.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and air dry.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) if necessary.
Application Protocol: Dihydropyrimidine Synthesis
The following protocols provide robust methods for the synthesis of DHPMs using this compound.
Protocol 2: Conventional Acid-Catalyzed Synthesis (Ethanol Reflux)
This classic approach is reliable and requires standard laboratory equipment. Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) are highly effective catalysts for this transformation.[7][9][10]
Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and the urea component. Refluxing provides the necessary thermal energy to overcome the activation barrier of the rate-limiting step. Catalytic HCl provides the necessary protons to facilitate both the iminium ion formation and the final dehydration step.[10]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Recent progress in asymmetric Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. iris.unito.it [iris.unito.it]
- 7. uomphysics.net [uomphysics.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Quinolone Derivatives Utilizing N-Methyl-3-oxo-N-phenylbutanamide
Abstract: This document provides a comprehensive guide for the synthesis of substituted quinolinone derivatives using N-methyl-3-oxo-N-phenylbutanamide as a key precursor. Quinolones are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, a readily accessible β-ketoanilide, offers a strategic entry point to distinct quinolone isomers through controlled cyclization pathways. We present detailed mechanistic insights, step-by-step experimental protocols for two primary synthetic routes—the Conrad-Limpach and Knorr quinoline syntheses—and expert guidance on troubleshooting and data interpretation. This guide is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and pharmaceutical sciences.
Introduction and Strategic Overview
The quinolinone core is a privileged structure in drug discovery, prized for its rigid framework and capacity for diverse functionalization.[1] Traditional syntheses like the Skraup or Doebner-von Miller reactions often require harsh conditions.[4] In contrast, the cyclization of β-ketoanilides provides a more direct and often milder route to specific quinolone isomers.
This compound is an ideal starting material for demonstrating this strategic control. Its structure contains two key features for intramolecular cyclization: a nucleophilic aromatic ring (the N-phenyl group) and an electrophilic β-dicarbonyl system. The choice of reaction conditions—specifically, thermal versus acid catalysis—dictates the regiochemical outcome of the cyclization, allowing for the selective synthesis of either 4-quinolones or 2-quinolones.[5]
This document will elucidate the two cornerstone methods for this transformation:
-
Conrad-Limpach Synthesis: A thermal cyclization that proceeds via an intermediate β-anilinoacrylate to yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[5][6]
-
Knorr Quinoline Synthesis: An acid-catalyzed cyclization that favors the formation of 2-hydroxyquinolines (in tautomeric equilibrium with 2-quinolones).[5]
Logical Workflow for Isomer-Selective Synthesis
The selection of the synthetic pathway is the critical decision point for targeting the desired quinolone isomer from a single precursor.
Caption: Isomer-selective synthesis from a single precursor.
Mechanistic Insights: Controlling Regioselectivity
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The regioselectivity arises from which carbonyl group of the β-ketoanilide is activated for nucleophilic attack by the aniline ring.
The Conrad-Limpach Pathway to 4-Quinolones
This reaction proceeds in two stages. First, a high-temperature condensation between the aniline nitrogen and the ketone carbonyl forms an enamine intermediate. The subsequent thermal cyclization (an electrocyclization) involves the attack of the aromatic ring onto the ester carbonyl, which is more electrophilic under these conditions.
Caption: Mechanism of the Conrad-Limpach synthesis.
The Knorr Pathway to 2-Quinolones
In the presence of a strong acid like concentrated sulfuric acid, the reaction mechanism is altered. The acid protonates the amide carbonyl, making it more electrophilic. The enol form of the ketone then attacks the protonated amide in an intramolecular electrophilic aromatic substitution. This pathway preferentially leads to the 2-quinolone product.[5]
Caption: Mechanism of the Knorr quinoline synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. High temperatures and strong acids require extreme caution.
Protocol 1: Synthesis of 1,2-Dimethylquinolin-4(1H)-one (Conrad-Limpach Method)
This protocol details the thermal cyclization to produce the 4-quinolone isomer. The reaction is typically performed in a high-boiling inert solvent to achieve the necessary temperatures for cyclization.
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| This compound | 5.0 g | 191.22 | 26.1 mmol | Starting Material |
| Dowtherm A (or Mineral Oil) | 25 mL | - | - | High-boiling solvent |
| Hexanes | 100 mL | - | - | For washing/precipitation |
| Ethanol | As needed | - | - | For recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a high-temperature thermometer, and a magnetic stirrer.
-
Charging the Flask: Add this compound (5.0 g) and Dowtherm A (25 mL) to the flask.
-
Thermal Cyclization: Heat the mixture with vigorous stirring in a heating mantle. Slowly raise the temperature to 250-260 °C. Water will be observed distilling from the reaction mixture.
-
Reaction Monitoring: Maintain the temperature for 30-45 minutes. The reaction can be monitored by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Carefully pour the warm mixture into a beaker containing 100 mL of hexanes while stirring. This will cause the product to precipitate.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with additional hexanes (2 x 30 mL) to remove the high-boiling solvent.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1,2-dimethylquinolin-4(1H)-one as a crystalline solid.
-
Drying and Characterization: Dry the product in a vacuum oven. Determine the yield and characterize by NMR, MS, and melting point analysis.
Expected Yield: 65-75%.
Protocol 2: Synthesis of 1,4-Dimethylquinolin-2(1H)-one (Knorr Method)
This protocol employs strong acid to catalyze the cyclization towards the 2-quinolone isomer. The reaction is typically faster and occurs at a lower temperature than the Conrad-Limpach synthesis.
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| This compound | 5.0 g | 191.22 | 26.1 mmol | Starting Material |
| Concentrated Sulfuric Acid (98%) | 20 mL | 98.08 | - | Catalyst and solvent |
| Crushed Ice | ~200 g | - | - | For quenching |
| 10 M Sodium Hydroxide (aq) | As needed | - | - | For neutralization |
| Ethyl Acetate | 150 mL | - | - | For extraction |
Step-by-Step Procedure:
-
Reaction Setup: Place a magnetic stir bar in a 250 mL beaker or flask. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the flask.
-
Substrate Addition: While maintaining the temperature below 20 °C, add this compound (5.0 g) portion-wise to the stirring acid over 15 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize its structure.
Expected Yield: 70-85%.
Data Summary and Method Comparison
The choice between the two methods is dictated entirely by the desired final product. Both are robust and well-established reactions.
| Parameter | Conrad-Limpach Synthesis | Knorr Synthesis |
| Target Product | 1,2-Dimethylquinolin-4(1H)-one | 1,4-Dimethylquinolin-2(1H)-one |
| Key Condition | High Temperature (>250 °C) | Strong Acid (e.g., H₂SO₄) |
| Typical Solvents | High-boiling inerts (Mineral Oil, Dowtherm A) | Concentrated Acid |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours |
| Workup | Precipitation with non-polar solvent | Quenching on ice, neutralization |
| Key Advantage | Avoids use of strong, corrosive acids. | Lower reaction temperature; often higher yielding. |
| Key Disadvantage | Requires very high temperatures; solvent removal. | Requires handling of large volumes of strong acid. |
Troubleshooting and Field Insights
-
Issue: Incomplete Reaction (Conrad-Limpach): If the starting material persists, the temperature may not have been high enough or sustained for a sufficient duration. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture.
-
Issue: Dark/Tarry Product (Both Methods): Excessive heat or prolonged reaction times, especially in the Knorr synthesis, can lead to charring and side product formation. Ensure controlled addition and cooling during the Knorr protocol. For the Conrad-Limpach, ensure the temperature does not significantly exceed 260 °C.
-
Issue: Difficulty in Removing Mineral Oil (Conrad-Limpach): Thorough washing of the crude precipitate with a non-polar solvent like hexanes or petroleum ether is critical. Multiple washes may be necessary. A final trituration of the crude product may also be effective.
-
Issue: Product Fails to Precipitate (Knorr): If the product is more soluble than expected, it may not precipitate fully upon neutralization. In this case, after neutralization, the aqueous layer should be extracted with an organic solvent like ethyl acetate or dichloromethane to recover the product.
References
-
Xu, X., Sun, R., Zhang, S., Zhang, X., & Yi, W. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(7), 1893–1897. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 22(7), 1088. [Link]
-
Yoo, W., & Li, G. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
Imamutdinova, A. R., et al. (2021). Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8684-8711. [Link]
-
ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. [Link]
-
Wójcik, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 226. [Link]
Sources
Application Notes & Protocols: N-Methyl-3-oxo-N-phenylbutanamide as a Versatile Precursor for the Synthesis of Novel Non-Steroidal Aromatase Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-methyl-3-oxo-N-phenylbutanamide as a foundational scaffold for the synthesis of novel non-steroidal aromatase inhibitors (NSAIs). Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, and its inhibition is a clinically validated strategy for the treatment of hormone-dependent breast cancer.[1] While this compound is not a conventional starting material for established NSAIs, its β-keto amide functionality presents a versatile platform for the construction of heterocyclic systems, such as triazoles, which are characteristic of potent aromatase inhibitors.[2][3] This guide details a proposed synthetic pathway, step-by-step experimental protocols, and methodologies for the biological evaluation of newly synthesized compounds.
Introduction: Aromatase Inhibition and the Quest for Novel Therapeutics
Aromatase is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens, the final and rate-limiting step in estrogen biosynthesis.[4] In postmenopausal women, where the ovaries have ceased estrogen production, aromatase activity in peripheral tissues such as adipose tissue becomes the primary source of circulating estrogens. Many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen. Consequently, reducing estrogen levels through aromatase inhibition is a highly effective therapeutic approach.[5]
Currently available non-steroidal aromatase inhibitors, such as anastrozole and letrozole, have demonstrated significant clinical benefits.[5] However, the long-term use of these drugs can lead to side effects and the development of resistance, necessitating the discovery of new NSAIs with improved efficacy, selectivity, and side-effect profiles.[1][5] The core structural feature of many potent NSAIs is an azole ring (triazole or imidazole) that coordinates with the heme iron of the aromatase enzyme, thereby blocking its catalytic activity.[5]
This compound, a β-keto amide, possesses multiple reactive sites that can be strategically exploited for the synthesis of various heterocyclic compounds, including the crucial triazole moiety.[2] This document outlines a rational design and synthetic strategy to leverage this precursor for the development of novel aromatase inhibitors.
Proposed Synthetic Pathway: From β-Keto Amide to a Triazole-Based Inhibitor
The proposed synthetic route leverages the reactivity of the β-keto amide to construct a core intermediate which is then elaborated to include the essential triazole functionality.
Caption: A schematic overview of the proposed synthetic route.
Experimental Protocols
3.1. Synthesis of the α-Halo-β-keto amide Intermediate (Compound 2)
-
Causality: The introduction of a halogen at the α-position to the ketone is a critical step to facilitate subsequent nucleophilic substitution with an azide. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-bromo-β-keto amide.
-
3.2. Synthesis of the α-Azido-β-keto amide Intermediate (Compound 3)
-
Causality: The azide group is introduced to serve as a precursor for the triazole ring formation via a cycloaddition reaction. Sodium azide is a readily available and effective source of the azide nucleophile.
-
Protocol:
-
Dissolve the α-bromo-β-keto amide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium azide (NaN3) (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude α-azido-β-keto amide can often be used in the next step without further purification.
-
3.3. Synthesis of the Final Triazole-based Inhibitor (Compound 4)
-
Causality: The "click" chemistry of the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne is a highly efficient and reliable method for forming the 1,2,3-triazole ring. A copper(I) catalyst is typically used to accelerate this reaction.
-
Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Dissolve the α-azido-β-keto amide (1.0 eq) and a suitable terminal alkyne (e.g., phenylacetylene) (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
-
3.4. Characterization of Synthesized Compounds
-
Importance: Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Protocols for Biological Evaluation
4.1. In Vitro Aromatase Inhibition Assay (Fluorometric Method)
-
Principle: This assay measures the activity of recombinant human aromatase by detecting the fluorescence of a metabolite produced from a non-fluorescent substrate.[6] A decrease in fluorescence in the presence of the test compound indicates inhibition.[6]
-
Protocol:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, recombinant human aromatase enzyme, and the NADPH-generating system.
-
Add varying concentrations of the test compound to the wells. Include a positive control (e.g., Letrozole) and a no-inhibitor control.[5]
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) every minute for 60 minutes.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Table 1: Hypothetical Aromatase Inhibition Data
| Compound | IC50 (nM) |
| Letrozole (Reference) | 1.9 |
| Synthesized Inhibitor | 15.4 |
| Precursor | > 10,000 |
4.2. Cell-Based Aromatase Activity Assay
-
Principle: This assay evaluates the ability of the test compound to inhibit aromatase activity in a cellular context, providing a more physiologically relevant assessment.[6][8] The H295R human adrenocortical carcinoma cell line, which expresses aromatase, is commonly used.[9] Aromatase activity can be measured by quantifying the conversion of a radiolabeled androgen to estrogen (tritiated water release assay) or by measuring estrogen production using an immunoassay.[8][9]
-
Protocol (Tritiated Water Release Assay):
-
Culture H295R cells in a suitable medium.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add [³H]-androstenedione to each well and incubate for a set time (e.g., 1.5 hours).
-
Transfer the cell culture medium to a tube containing chloroform to extract the remaining androgens.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Transfer an aliquot of the aqueous phase (containing tritiated water) to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data. Aromatase activity is typically expressed as pmol/h/mg protein.[9]
-
Calculate the IC50 value as described for the in vitro assay.
-
Table 2: Hypothetical Cell-Based Aromatase Inhibition Data
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Letrozole (Reference) | H295R | Tritiated Water Release | 5.2 |
| Synthesized Inhibitor | H295R | Tritiated Water Release | 45.8 |
Mechanism of Action: How NSAIs Inhibit Aromatase
Non-steroidal aromatase inhibitors act by reversibly binding to the active site of the aromatase enzyme.[5] The nitrogen atom of the triazole ring coordinates with the iron atom of the heme group within the enzyme's active site.[5] This interaction prevents the natural substrate, androgens, from binding and being converted to estrogens.
Caption: Simplified representation of competitive inhibition.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel non-steroidal aromatase inhibitors. The synthetic route outlined in this guide is based on well-established and robust chemical transformations. The provided protocols for synthesis and biological evaluation offer a clear framework for researchers to explore the potential of this precursor in the development of new therapeutics for hormone-dependent breast cancer. Further optimization of the synthesized lead compounds can be pursued to enhance their potency and selectivity.
References
-
Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central. Available at: [Link]
-
Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic. Available at: [Link]
-
N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751. PubChem. Available at: [Link]
-
Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. EPA. Available at: [Link]
-
Identification and structural characterization of small molecule inhibitors of PINK1. PMC. Available at: [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. PubMed. Available at: [Link]
-
Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. PubMed Central. Available at: [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. NIH. Available at: [Link]
-
β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. ResearchGate. Available at: [Link]
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Azolylmethylpyrroloquinolines as Nonsteroidal Aromatase Inhibitors. ACS Publications. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]
-
In Vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In silico ADME Prediction. Bentham Science Publishers. Available at: [Link]
-
Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. Bentham Science. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers. Available at: [Link]
-
(PDF) Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed - NIH. Available at: [Link]
-
Towards a New Generation of Hormone Therapies: Design, Synthesis and Biological Evaluation of Novel 1,2,3-Triazoles as Estrogen-Positive Breast Cancer Therapeutics and Non-Steroidal Aromatase Inhibitors. PubMed. Available at: [Link]
-
Towards a New Generation of Hormone Therapies: Design, Synthesis and Biological Evaluation of Novel 1,2,3-Triazoles as Estrogen-Positive Breast Cancer Therapeutics and Non-Steroidal Aromatase Inhibitors. MDPI. Available at: [Link]
-
Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI. Available at: [Link]
-
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC - NIH. Available at: [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. ResearchGate. Available at: [Link]
-
Purification and Characterization of PCR-Inhibitory Components in Blood Cells. PMC - NIH. Available at: [Link]
-
(PDF) New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. ResearchGate. Available at: [Link]
-
Design and synthesis of a new type of non steroidal human aromatase inhibitors. PubMed. Available at: [Link]
-
Acetoacetanilide. Wikipedia. Available at: [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]
-
Acetoacetanilide | C10H11NO2 | CID 7592. PubChem - NIH. Available at: [Link]
-
N-acetyl-3-oxo-2-phenylbutanamide. ChemSynthesis. Available at: [Link]
-
N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955. PubChem - NIH. Available at: [Link]
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Application Notes and Protocols: N-methyl-3-oxo-N-phenylbutanamide as a Versatile Precursor for the Synthesis and Evaluation of Quinone Reductase 2 (QR2) Inhibitors
Introduction: The Therapeutic Potential of Targeting Quinone Reductase 2 (QR2)
Quinone Reductase 2 (QR2) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones.[1] Unlike its well-studied paralog, NAD(P)H:quinone oxidoreductase 1 (NQO1), QR2 exhibits poor activity with common reducing cofactors like NADH and NADPH, preferring esoteric electron donors such as N-ribosyldihydronicotinamide (NRH).[1] This unique catalytic property has long rendered the primary physiological function of QR2 enigmatic.[2]
Recent research, however, has illuminated the significant role of QR2 in various pathophysiological processes, establishing it as a compelling therapeutic target. Elevated expression of QR2 has been linked to age-related cognitive decline and neurodegenerative diseases, including Alzheimer's disease.[3][4][5] Studies have demonstrated that inhibition of QR2 can mitigate metabolic stress, reduce oxidative damage, and even reverse Alzheimer's disease phenotypes in preclinical models.[3][4][6] Beyond neurodegeneration, QR2 is implicated in cancer biology and other conditions, making the development of potent and selective QR2 inhibitors a vibrant area of drug discovery.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of N-methyl-3-oxo-N-phenylbutanamide as a readily available and versatile starting material for the synthesis of a novel class of potential QR2 inhibitors. Furthermore, we present a detailed, field-proven protocol for the subsequent in vitro evaluation of these synthesized compounds for their inhibitory activity against human QR2.
Part 1: Synthesis of a Novel 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline QR2 Inhibitor
The chemical scaffold of this compound, a β-ketoanilide, is an ideal precursor for the synthesis of quinolinone derivatives. The Conrad-Limpach and Knorr quinoline syntheses have historically been employed to generate quinoline ring systems from anilines and β-ketoesters or β-ketoanilides.[8][9][10][11][12] Here, we adapt the principles of the Knorr cyclization, which favors the formation of 2-hydroxyquinolines from β-ketoanilides under acidic conditions.[11] The rationale behind this synthetic choice is the established precedent of quinolinone-based structures exhibiting QR2 inhibitory activity. The resulting 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline represents a novel compound with the potential for QR2 inhibition, warranting its synthesis and biological evaluation.
Experimental Protocol: Knorr-type Cyclization of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA) (optional, as an alternative cyclizing agent)[11]
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer with Hotplate
-
Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column Chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a high-boiling inert solvent such as Dowtherm A or mineral oil. To this solution, slowly and carefully add concentrated sulfuric acid (3-5 equivalents) with cooling in an ice bath to control the exothermic reaction.
-
Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for the Knorr-type cyclization.
Part 2: In Vitro Evaluation of QR2 Inhibitory Activity
To assess the efficacy of the newly synthesized quinolinone derivative as a QR2 inhibitor, a robust and reliable in vitro enzymatic assay is essential. The following protocol outlines a spectrophotometric assay to determine the inhibitory potential of test compounds against human QR2. This assay measures the decrease in absorbance resulting from the oxidation of a chromogenic electron donor in the presence of the QR2 substrate, menadione.
Experimental Protocol: Spectrophotometric QR2 Inhibition Assay
Materials:
-
Recombinant Human QR2 Enzyme
-
N-benzyldihydronicotinamide (BNAH) or N-ribosyldihydronicotinamide (NRH) as the electron donor
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Synthesized inhibitor compound
-
Known QR2 inhibitor (e.g., Resveratrol) as a positive control
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.
-
Prepare a stock solution of menadione in ethanol.
-
Prepare a stock solution of BNAH or NRH in the assay buffer.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the assay buffer to each well.
-
Add 2 µL of the synthesized inhibitor solution at various concentrations (typically in a serial dilution) to the test wells.
-
Add 2 µL of DMSO to the control wells (no inhibitor).
-
Add 2 µL of the positive control inhibitor to its designated wells.
-
Add 10 µL of the QR2 enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the menadione solution followed immediately by 10 µL of the BNAH or NRH solution to all wells.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm (for NADPH or similar cofactors) or another appropriate wavelength for the chosen electron donor, every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of QR2 activity).
-
Caption: Workflow for the QR2 enzymatic inhibition assay.
Part 3: Data Presentation and Interpretation
For a clear and concise presentation of the experimental results, the data should be organized into tables.
Table 1: Physicochemical Properties of the Synthesized Compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) |
| 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO₂ | 175.18 | Off-white solid | >98% |
Table 2: In Vitro QR2 Inhibitory Activity
| Compound | QR2 IC₅₀ (µM) |
| 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline | [Insert experimental value] |
| Resveratrol (Positive Control) | [Insert experimental value] |
The IC₅₀ value for the synthesized compound will provide a quantitative measure of its potency as a QR2 inhibitor. A lower IC₅₀ value indicates a more potent inhibitor. This data can then be used to guide further structure-activity relationship (SAR) studies to optimize the inhibitor's efficacy.[15][16]
Conclusion and Future Directions
This guide has detailed a practical and scientifically grounded approach to utilizing this compound as a precursor for the synthesis of a novel potential QR2 inhibitor. The provided protocols for both the chemical synthesis and the enzymatic inhibition assay are designed to be reproducible and serve as a foundational workflow for researchers in the field of drug discovery. The successful synthesis and evaluation of this and similar quinolinone derivatives will contribute to the growing library of QR2 inhibitors and may ultimately lead to the development of new therapeutic agents for a range of diseases. Future work should focus on expanding the library of derivatives from this precursor to establish a clear structure-activity relationship, thereby enabling the rational design of more potent and selective QR2 inhibitors.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-52.
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Todorov, I. A., & Nikolova, S. D. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021(3), M1268.
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Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- Gould, N. L., Scherer, G. R., Carvalho, S., et al. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice.
- Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17.
- Gould, N. L., Scherer, G. R., Carvalho, S., et al. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice. bioRxiv.
- Choi, E. K., & Lee, S. K. (2013). Menadione serves as a substrate for P-glycoprotein: implication in chemosensitizing activity. Archives of Pharmacal Research, 36(4), 509-516.
- Miller, D. D., & Behe, M. J. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984.
- Gould, N. L., et al. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice.
- Powers, K. A., & Franklin, C. C. (2010). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Free Radical Biology and Medicine, 49(12), 1864-1875.
- Singh, V., & Kaur, H. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 1999.
- Wu, K., & Shilton, B. H. (2025). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). The FEBS Journal.
-
ResearchGate. (n.d.). Synthesis of N‐arylacetamide compounds. [Link]
- Loor, G., & Córdova, E. (2009). Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways. Immunology Letters, 122(2), 193-201.
- Li, H., et al. (2013). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. International Journal of Molecular Sciences, 14(1), 1234-1256.
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University of Haifa. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice. [Link]
- Verrax, J., et al. (2004).
-
Wikipedia. (2023). NAD(P)H dehydrogenase, quinone 2. [Link]
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ResearchGate. (n.d.). Specific QR2 Inhibitors Enhance Cortical and Hippocampal Learning in... [Link]
- Xiao, Z. P., et al. (2012). Molecular docking, kinetics study, and structure-activity relationship analysis of quercetin and its analogous as Helicobacter pylori urease inhibitors. Journal of Agricultural and Food Chemistry, 60(44), 10954-10960.
- Snyder, S. A., & Qu, B. (2023). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. Journal of the American Chemical Society, 145(1), 438-443.
- Nam, G., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 11(15), 2349-2363.
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Application Notes & Protocols: N-Methyl-3-oxo-N-phenylbutanamide as a Cornerstone in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of N-methyl-3-oxo-N-phenylbutanamide, a highly versatile and reactive precursor for the synthesis of a diverse array of heterocyclic compounds. We delve into the fundamental chemical principles governing its reactivity, focusing on the strategic exploitation of its 1,3-dicarbonyl system. Detailed, field-proven protocols for the synthesis of medicinally relevant pyrazoles and pyridones are presented, complete with mechanistic insights, optimization strategies, and comprehensive characterization data. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structural motifs enabling precise interactions with biological targets and conferring novel material properties.[1] The efficient construction of these scaffolds is a central goal of synthetic organic chemistry. This compound, also known as N-methylacetoacetanilide, has emerged as a preeminent starting material in this field.
Its value lies in the intrinsic reactivity conferred by the β-ketoamide functionality. This arrangement provides multiple reactive sites:
-
An acidic α-methylene group flanked by two carbonyls, which is readily deprotonated to form a potent carbon nucleophile.
-
Two electrophilic carbonyl carbons susceptible to nucleophilic attack.
-
The potential for keto-enol tautomerism , which modulates reactivity and provides pathways for various cyclization reactions.
This guide will illuminate how these features can be masterfully controlled to construct complex heterocyclic systems.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is governed by the chemistry of its β-dicarbonyl core. The protons on the central methylene group (C2) exhibit significant acidity (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting carbanion by both adjacent carbonyl groups. This allows for facile formation of a stabilized enolate under basic conditions, which serves as the key nucleophile in many subsequent reactions.
Caption: Fundamental reactivity pathways of this compound.
Application I: Synthesis of Substituted Pyrazolones
Pyrazoles and their derivatives are a privileged class of heterocycles, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis provides a classic and highly reliable method for their construction via the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[2][3]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the more electrophilic ketone carbonyl (C3) of the this compound. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the amide carbonyl, followed by elimination of the N-methylaniline group to yield the stable pyrazolone ring. Using a substituted hydrazine, such as phenylhydrazine, allows for the direct installation of an N-substituent on the resulting pyrazole.
Caption: Workflow for the Knorr-type synthesis of pyrazolones.
Protocol: Synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine analogue)
This protocol details the synthesis of a representative N-phenyl substituted pyrazolone.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Ice bath
-
Büchner funnel and filter paper
Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.[4]
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 26.1 mmol) in 40 mL of absolute ethanol.
-
Add a magnetic stir bar and begin stirring.
-
To the stirred solution, slowly add phenylhydrazine (2.9 g, 26.8 mmol) followed by a few drops of glacial acetic acid to catalyze the initial condensation.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture to about half its original volume using a rotary evaporator.
-
Pour the concentrated solution into 100 mL of ice-cold water while stirring vigorously. A solid precipitate will form.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing the cake with cold water (2 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazolone derivative.
Expected Results & Data
| Reactant (R-NH-NH2) | Conditions | Typical Yield | Product |
| Hydrazine Hydrate | EtOH, Reflux, 2-4h | 80-90% | 5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| Phenylhydrazine | EtOH/AcOH, Reflux, 3-5h | 75-85% | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| Methylhydrazine | EtOH, Reflux, 2-4h | 82-92% | 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one |
Application II: Synthesis of Substituted Pyridones
Substituted pyridone cores are prevalent in pharmaceuticals. This compound is an excellent substrate for multicomponent reactions that build the pyridine ring in a single, efficient step.[5]
Mechanistic Rationale
A common strategy involves the reaction of this compound with an aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine or triethylamine). The mechanism often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of this compound. The adduct then cyclizes, dehydrates, and tautomerizes to form the stable, substituted pyridone ring.
Protocol: Multicomponent Synthesis of a Dihydropyridone Derivative
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalyst, ~0.1 eq)
-
Ethanol (Absolute)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 3.82 g, 20 mmol), benzaldehyde (2.12 g, 20 mmol), and malononitrile (1.32 g, 20 mmol) in 50 mL of absolute ethanol.
-
Add piperidine (0.2 mL, ~2 mmol) to the mixture with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. A precipitate may begin to form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction flask to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 15 mL) and then diethyl ether (1 x 20 mL) to remove residual impurities.
-
The product is often pure enough after washing, but can be further purified by recrystallization from ethanol or DMF if necessary.[6]
Synthesis of Other Heterocycles
The reactivity of 3-oxobutanamides can be extended to synthesize other important heterocyclic systems, such as thiophenes and thiazoles.[5][7] For instance, in a variation of the Gewald reaction, condensation of this compound with an α-halo carbonyl compound in the presence of a base can lead to substituted furans or thiophenes (if a sulfur source is used).[5] Similarly, reaction with cyanamide or thiourea derivatives can provide pathways to pyrimidines and thiazoles.
Safety and Handling
GHS Hazard Information for this compound: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Always handle this chemical in a well-ventilated fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[9]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention.[10]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.
Conclusion
This compound stands out as a powerful and adaptable platform for synthetic chemists. Its well-defined reactivity, centered on the β-ketoamide core, provides reliable and high-yielding pathways to a multitude of heterocyclic structures. The protocols detailed herein for pyrazolone and pyridone synthesis serve as validated starting points for analog synthesis and library generation in drug discovery and materials science programs. By understanding the core mechanistic principles, researchers can further expand the utility of this exceptional building block to access novel and complex molecular architectures.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate.
-
ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Available from: [Link]
-
PubChem. N-Methyl-3-oxo-N-phenylbutyramide. Available from: [Link]
-
American Journal of Heterocyclic Chemistry. Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Available from: [Link]
-
ARKIVOC. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]
-
Semantic Scholar. Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]
-
Semantic Scholar. N-3-oxoalkylamides and-thioamides in synthesis of heterocyclic compounds. 4. Synthesis of hydrogenated derivatives of quinoline and isoquinoline based on N-3-oxoalkylamides. Available from: [Link]
-
JETIR. Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Available from: [Link]
-
National Institutes of Health. Synthesis of Heteroaromatic Compounds. Available from: [Link]
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Application Notes & Protocols: Metal Complexation Studies with N-Methyl-3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methyl-3-oxo-N-phenylbutanamide in Coordination Chemistry
This compound, a β-ketoamide derivative, presents a compelling scaffold for the development of novel metal complexes.[1][2] The unique structural features of this ligand, particularly the presence of both hard (oxygen) and borderline (nitrogen) donor atoms, allow for versatile coordination with a wide range of metal ions. The resulting metal complexes have significant potential in various fields, including catalysis, materials science, and notably, pharmaceutical applications.[3][4][5]
The coordination of bioactive organic molecules, such as β-ketoamides, with metal centers is a strategic approach to overcoming limitations of traditional chemotherapies, including systemic toxicity and drug resistance.[3] Metal complexes can introduce novel mechanisms of action, leveraging properties like redox activity and the ability to bind to biological targets with high affinity.[3][4]
This guide provides a comprehensive overview of the experimental protocols for studying the metal complexation of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to synthesize, characterize, and evaluate the potential of these metal complexes.
Keto-Enol Tautomerism: The Gateway to Chelation
A fundamental characteristic of β-dicarbonyl compounds, including this compound, is their existence in a tautomeric equilibrium between the keto and enol forms.[6][7] This equilibrium is crucial for metal complexation, as the enol tautomer provides a bidentate coordination site through the deprotonation of the hydroxyl group and coordination of the carbonyl oxygen.[8] The formation of a stable six-membered chelate ring upon complexation shifts the equilibrium towards the enol form.[8]
The keto-enol equilibrium is influenced by factors such as solvent polarity, with non-polar solvents generally favoring the enol form, and the presence of intramolecular hydrogen bonding.[6][9] Understanding and controlling this tautomerism is a key aspect of designing and synthesizing metal complexes with desired properties.
Caption: Keto-enol tautomerism of this compound.
Synthesis and Characterization of the Ligand
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the acetoacetylation of N-methylaniline. A common and efficient method involves the use of diketene in an aprotic solvent.[10]
Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve N-methylaniline in a suitable aprotic solvent (e.g., toluene).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add diketene dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and recrystallizing from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization of the Ligand
The purity and structural integrity of the synthesized ligand should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure and the presence of both keto and enol tautomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl groups and, in the case of the enol tautomer, the O-H stretch.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.[1]
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
Metal Complexation: Synthesis and Stoichiometry
General Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol:
-
Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salts of transition metals like Cu(II), Ni(II), Co(II), etc.) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture with a suitable base (e.g., sodium hydroxide, ammonia) to facilitate the deprotonation of the ligand and formation of the complex.
-
The reaction mixture may be heated to reflux to ensure complete reaction.
-
The resulting metal complex, which may precipitate out of solution, can be isolated by filtration, washed with the solvent, and dried.
Determination of Stoichiometry: Job's Method of Continuous Variation
Job's method, also known as the method of continuous variation, is a widely used technique in analytical chemistry to determine the stoichiometry of a metal-ligand complex in solution.[11][12] This method involves preparing a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied.[13][14]
Protocol:
-
Prepare equimolar stock solutions of the metal salt and this compound.
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength should be one where the complex absorbs significantly, while the free ligand and metal ion have minimal absorbance.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will typically consist of two linear portions that intersect at a maximum (or minimum), which corresponds to the stoichiometry of the complex.[11][13] For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12]
Caption: Workflow for Job's Method of Continuous Variation.
Characterization of Metal Complexes
A thorough characterization of the synthesized metal complexes is essential to understand their structure, bonding, and properties.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: This technique is useful for monitoring the formation of the complex and for determining its stability constant.[15] The appearance of new absorption bands upon complexation provides evidence of metal-ligand interaction.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=C bonds in the ligand upon coordination to the metal ion can provide insights into the mode of bonding.
-
NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed structural information in solution.[16] Changes in the chemical shifts of the ligand's protons and carbons upon complexation can indicate the coordination sites.[17][18] For paramagnetic complexes, NMR can also be a powerful tool, although the interpretation of the spectra is more complex.[18]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), EPR spectroscopy is a valuable technique for probing the electronic structure and the environment of the metal ion.
Structural Analysis: Single-Crystal X-ray Diffraction
The most definitive method for determining the three-dimensional structure of a crystalline metal complex is single-crystal X-ray diffraction.[19][20] This technique provides precise information about bond lengths, bond angles, coordination geometry, and the overall molecular structure.[21][22]
Protocol:
-
Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[22]
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, which will yield a detailed model of the atomic arrangement within the crystal lattice.[23]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Determination of Stability Constants
The stability constant (K) of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand.[24] UV-Vis spectrophotometric titration is a common method for its determination.[25]
Protocol:
-
Prepare a solution of the ligand with a known concentration.
-
Titrate this solution with a standard solution of the metal ion, recording the UV-Vis spectrum after each addition.
-
Monitor the change in absorbance at a wavelength where the complex absorbs strongly.
-
The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to calculate the stability constant.
Table 1: Representative Data for Stability Constant Determination
| [Metal] (M) | [Ligand] (M) | Absorbance at λmax |
| 0 | 1.0 x 10⁻⁴ | 0.100 |
| 2.0 x 10⁻⁵ | 1.0 x 10⁻⁴ | 0.250 |
| 4.0 x 10⁻⁵ | 1.0 x 10⁻⁴ | 0.380 |
| 6.0 x 10⁻⁵ | 1.0 x 10⁻⁴ | 0.490 |
| 8.0 x 10⁻⁵ | 1.0 x 10⁻⁴ | 0.580 |
| 1.0 x 10⁻⁴ | 1.0 x 10⁻⁴ | 0.650 |
Applications in Drug Development
Metal complexes of β-ketoamides are being explored for various therapeutic applications. Their potential as anticancer, antimicrobial, and antifungal agents stems from their ability to interact with biological macromolecules like DNA and enzymes.[5] Further studies, including in vitro and in vivo assays, are necessary to evaluate the biological activity and therapeutic potential of this compound metal complexes.
References
- Method of Continuous Variations. (2013). Image and Video Exchange Forum.
-
Job plot. (n.d.). In Wikipedia. Retrieved from [Link]
- Spectrophotometric study of complexes by Job's method. (n.d.). PES's RSN College of Arts & Science.
-
Using NMR Spectroscopy to Evaluate Metal-Ligand Bond Covalency for the f Elements. (2025). Accounts of Chemical Research. [Link]
- An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide. (2025). Benchchem.
-
Single-crystal x-ray diffraction Definition. (n.d.). Fiveable. [Link]
-
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014). Chemical Society Reviews. [Link]
- Complex Ion composition determination by Job's method. (2019). Synaptic - Central College.
-
JOB'S METHOD#CONTINUOUS VARIATION METHOD#DETERMINATION OF COMPOSITION OF COMPLEX COMPOUNDS. (2021). YouTube. [Link]
- Determining the Stability Constants of EDDB Complexes: Application Notes and Protocols. (2025). Benchchem.
-
APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. (n.d.). IS MUNI. [Link]
-
Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II). (2008). PubMed. [Link]
-
Solution NMR of Transition Metal Complexes. (n.d.). Inorganic Chemistry. [Link]
-
Keto-enol tautomerism and the formation of chelate. (n.d.). ResearchGate. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis. (2024). In Instrumental Analysis of Coordination Compounds Volume 1. Royal Society of Chemistry. [Link]
-
Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. (n.d.). Journal of Chemical Theory and Computation. [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
-
Reactions of metal ions with β-ketoamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. (n.d.). The Journal of Physical Chemistry A. [Link]
- GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.). Pergamon Press.
-
Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.). Asian Journal of Chemistry. [Link]
-
Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. (2025). ResearchGate. [Link]
-
Synthesis of Cu‐β‐keto amides complexes by ligand exchange. (n.d.). ResearchGate. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). PMC - NIH. [Link]
-
Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. (2019). Open Access Macedonian Journal of Medical Sciences. [Link]
-
Keto-Enol Tautomerism. (2023). YouTube. [Link]
-
Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. (n.d.). Oriental Journal of Chemistry. [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. (n.d.). ResearchGate. [Link]
-
Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal. [Link]
-
N-Methyl-3-oxo-N-phenylbutyramide. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving "n-methyl-3-oxo-n-phenylbutanamide"
Introduction: Unlocking the Biocatalytic Potential of n-methyl-3-oxo-n-phenylbutanamide
This compound is a β-keto amide, a class of molecules with significant synthetic value in the pharmaceutical and fine chemical industries. The reactivity of its ketone and amide functionalities makes it a prime candidate for enzymatic transformations, which offer the benefits of high selectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods. These enzymatic modifications can introduce chirality and alter the molecule's biological activity, opening avenues for the development of novel compounds.
This guide provides detailed application notes and protocols for two key enzymatic reactions involving this compound: the stereoselective reduction of its β-keto group to a β-hydroxy group, and the hydrolysis of its N-methyl-N-phenyl amide bond. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the biocatalytic derivatization of this versatile substrate.
Part 1: Stereoselective Reduction of the β-Keto Group
The reduction of the prochiral ketone in this compound to a chiral β-hydroxy amide is a valuable transformation for the synthesis of enantiomerically pure building blocks. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this purpose, demonstrating high stereoselectivity in the reduction of carbonyl compounds.[1]
Scientific Rationale
The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon. The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate relative to the cofactor. By selecting the appropriate KRED or ADH, it is possible to selectively produce either the (R)- or (S)-β-hydroxy amide.
dot
Caption: Stereoselective reduction of this compound by R- and S-selective ketoreductases.
Experimental Protocol: Screening of Ketoreductases for Stereoselective Reduction
This protocol outlines a screening procedure to identify suitable ketoreductases for the reduction of this compound and to determine the stereoselectivity of the reaction.
Materials:
-
This compound
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or similar suppliers)[2]
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (Dimethyl sulfoxide)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
96-well microtiter plates
-
Incubator shaker
-
HPLC with a chiral column (e.g., Daicel Chiralpak AD-H or similar)
Procedure:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Reaction Setup: In individual wells of a 96-well microtiter plate, combine the following:
-
340 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
A specific amount of KRED enzyme or whole cells expressing the KRED[3]
-
20 µL of 100 mM this compound stock solution (final concentration: ~5 mM)
-
If using purified enzyme, add NADPH to a final concentration of 1 mM. If using a cofactor regeneration system, add NADP+ (0.1 mM), glucose (100 mM), and glucose dehydrogenase (1 U/mL).
-
-
Control Reactions:
-
Negative Control: A reaction mixture without the KRED enzyme to check for non-enzymatic reduction.
-
Substrate Control: A mixture with only the substrate in buffer to monitor its stability.
-
-
Incubation: Seal the microtiter plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Reaction Quenching and Extraction:
-
Add 200 µL of ethyl acetate to each well to stop the reaction and extract the product.
-
Mix thoroughly and centrifuge the plate to separate the layers.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the upper ethyl acetate layer to a new microtiter plate.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., hexane/isopropanol mixture).
-
-
Chiral HPLC Analysis:
-
Analyze the samples by HPLC using a chiral column to separate the enantiomers of the product, n-methyl-3-hydroxy-n-phenylbutanamide, and the remaining substrate.
-
Determine the conversion rate and the enantiomeric excess (ee) for each KRED.
-
| Parameter | Description |
| Conversion (%) | The percentage of the starting substrate that has been converted to product. |
| Enantiomeric Excess (ee %) | The measure of the stereoselectivity of the reaction, calculated as `( |
Part 2: Enzymatic Hydrolysis of the Amide Bond
The hydrolysis of the amide bond in this compound would yield 3-oxobutanoic acid and N-methylaniline. This reaction can be catalyzed by amidases or certain lipases.[4][5] Identifying an enzyme capable of this transformation can be valuable for downstream synthetic applications or for the development of biodegradable compounds.
Scientific Rationale
Enzymatic amide hydrolysis occurs via a nucleophilic attack on the carbonyl carbon of the amide bond. In the case of serine hydrolases, a catalytic triad (commonly Ser-His-Asp/Glu) facilitates this process. The serine residue acts as the nucleophile, forming a tetrahedral intermediate that subsequently collapses to release the amine product and an acyl-enzyme intermediate. The acyl-enzyme is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. The substrate specificity of amidases and lipases can vary significantly, making screening a necessary first step.
dot
Caption: Enzymatic hydrolysis of this compound into 3-oxobutanoic acid and N-methylaniline.
Experimental Protocol: Screening for Amidase Activity using a Fluorometric Assay
This protocol employs a sensitive fluorometric assay to detect the release of N-methylaniline, a product of the amide hydrolysis. The assay is based on the reaction of the released amine with 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent adduct.[6]
Materials:
-
This compound
-
A panel of amidases and/or lipases (from commercial suppliers or in-house sources)
-
Phosphate buffer (50 mM, pH 7.5)
-
DMSO
-
4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl)
-
N-methylaniline (for standard curve)
-
96-well black microtiter plates (for fluorescence measurements)
-
Fluorometric microplate reader (Excitation: ~470 nm, Emission: ~540 nm)
Procedure:
-
Standard Curve of N-methylaniline:
-
Prepare a series of known concentrations of N-methylaniline in the assay buffer.
-
Add NBD-Cl solution (see step 4) to each standard and measure the fluorescence to generate a standard curve.
-
-
Enzyme and Substrate Preparation:
-
Prepare solutions of each enzyme in 50 mM phosphate buffer (pH 7.5).
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
-
Reaction Setup: In the wells of a 96-well black microtiter plate, combine:
-
80 µL of 50 mM phosphate buffer (pH 7.5)
-
10 µL of enzyme solution
-
10 µL of the 20 mM substrate stock solution (final concentration: 2 mM)
-
-
Control Reactions:
-
Negative Control: A reaction mixture without the enzyme.
-
Enzyme Blank: A mixture with the enzyme but without the substrate.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours).
-
Detection:
-
Prepare a 40 mM solution of NBD-Cl in DMSO.
-
Add 10 µL of the NBD-Cl solution to each well.
-
Incubate for an additional 30 minutes at 37°C in the dark to allow for the derivatization reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader (Ex/Em ~470/540 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the enzyme blank and negative control from the sample wells.
-
Use the standard curve to quantify the amount of N-methylaniline produced.
-
Calculate the specific activity of the enzymes that show positive results.
-
| Enzyme Source | Substrate Concentration (mM) | N-methylaniline produced (µM) | Specific Activity (U/mg) |
| Enzyme A | 2 | 50 | Calculated |
| Enzyme B | 2 | 5 | Calculated |
| Enzyme C | 2 | 120 | Calculated |
Summary and Outlook
The protocols detailed in this guide provide a robust framework for investigating the enzymatic transformation of this compound. The stereoselective reduction of the β-keto group offers a pathway to valuable chiral building blocks, while the hydrolysis of the amide bond can be exploited for synthetic diversification or biodegradation studies. Successful identification of active and selective enzymes through these screening protocols can be followed by process optimization, including substrate loading, enzyme concentration, pH, temperature, and cofactor regeneration, to develop efficient and sustainable biocatalytic processes.
References
-
Méndez-Sánchez, M., et al. (2019). Synthesis of α‐Alkyl‐β‐Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases. Advanced Synthesis & Catalysis, 361(11), 2706-2712. [Link]
-
Green, A. P., et al. (2019). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Tetrahedron, 75(25), 3385-3391. [Link]
-
Zou, Y., et al. (2018). Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases. Tetrahedron, 74(38), 5580-5585. [Link]
-
Henke, E., & Bornscheuer, U. T. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(2), 255-259. [Link]
-
Wikipedia. (n.d.). Amidase. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Li, Y., et al. (2023). Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad037. [Link]
-
Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved January 22, 2026, from [Link]
-
Li, Y., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Molecules, 28(15), 5732. [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). Textile Research Journal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-3-oxo-n-phenylbutanamide
Welcome to the technical support center for the synthesis and optimization of N-methyl-3-oxo-n-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related β-ketoamides. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you maximize yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is a frequent issue stemming from several potential sources. The primary culprits are typically reagent quality, reaction conditions, and side reactions. Diketene, the most common acetoacetylating agent for this synthesis, is highly reactive and susceptible to hydrolysis and polymerization.[1][2][3] Ensure your N-methylaniline is pure and dry, and that your diketene is fresh and properly stored. The reaction is also highly exothermic; poor temperature control can favor polymerization of diketene over the desired reaction.[3]
Q2: The final product is discolored (yellow, brown, or tar-like). How can I prevent this?
A2: Discoloration is almost always due to the oxidation of the N-methylaniline starting material or the product itself.[4] Anilines are notoriously sensitive to air and light, leading to highly colored polymeric impurities. To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using freshly distilled or purified N-methylaniline.[5][6] Overheating during the reaction or workup can also cause thermal decomposition and discoloration.
Q3: My product fails to crystallize and remains an oil. What should I do?
A3: Oily product formation during purification is a common problem, often caused by residual solvent, the presence of impurities that depress the melting point, or using an inappropriate recrystallization solvent.[7] First, ensure all reaction solvent has been thoroughly removed under reduced pressure. If impurities are suspected, column chromatography may be necessary before attempting recrystallization. For recrystallization, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective for compounds like this with both polar and non-polar regions.[8][9]
Q4: What is the primary reaction mechanism for the synthesis using diketene?
A4: The synthesis of this compound from N-methylaniline and diketene proceeds via a nucleophilic acyl substitution. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of diketene's strained β-lactone ring.[1][10] This leads to the ring-opening of diketene and formation of the amide bond, yielding the final product.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Troubleshooting Matrix
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Diketene: Diketene can readily polymerize or hydrolyze upon storage.[3] | 1. Use fresh, high-purity diketene. If necessary, purify by vacuum distillation (use extreme caution). |
| 2. Wet Reagents/Solvent: Water will react with diketene to form acetoacetic acid, consuming the reagent.[2][11] | 2. Use anhydrous solvents and ensure N-methylaniline is dry. | |
| 3. Incorrect Stoichiometry: An excess of either reagent can lead to side reactions or incomplete conversion. | 3. Use a slight excess (1.05-1.1 equivalents) of N-methylaniline to ensure all diketene is consumed. | |
| Formation of Solid Byproduct (Polymer) | 1. Reaction Temperature Too High: The reaction is exothermic. Uncontrolled temperature spikes promote diketene polymerization.[3] | 1. Add diketene dropwise to the N-methylaniline solution in an ice bath to maintain a low temperature (0-10 °C). |
| 2. Presence of Catalytic Impurities: Traces of acid or base can catalyze polymerization.[3] | 2. Ensure all glassware is clean and neutral. Use high-purity reagents. | |
| Product is Dark and Difficult to Purify | 1. Oxidation of N-methylaniline: Anilines are highly susceptible to air oxidation.[4] | 1. Purify N-methylaniline (e.g., by distillation) immediately before use. Run the reaction under an inert (N₂) atmosphere.[5] |
| 2. Excessive Heating: Prolonged heating or high temperatures during reaction or workup can cause decomposition. | 2. Monitor the reaction by TLC to avoid unnecessarily long heating times. Use a steam bath or controlled heating mantle. | |
| Difficulty with Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good (product remains dissolved) or too poor (product crashes out).[9] | 1. Perform a systematic solvent screen. Start with ethanol, then try mixed systems like ethanol/water or ethyl acetate/hexane. |
| 2. Supersaturation: The solution may be supersaturated and require initiation of crystallization. | 2. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product if available. | |
| 3. Presence of Oily Impurities: Impurities can inhibit crystal lattice formation. | 3. Attempt to purify a small portion via flash column chromatography to obtain pure material for seeding or re-evaluate the reaction. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
Part 3: Experimental Protocols & Mechanisms
Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the secondary amine on the strained lactone ring of diketene.
Caption: Simplified mechanism for the acetoacetylation of N-methylaniline with diketene.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the acetoacetylation of anilines.[5][8]
Materials:
-
N-methylaniline (freshly distilled, 5.35 g, 50 mmol)
-
Diketene (stabilized, 4.4 g, 52.5 mmol, 1.05 eq)
-
Toluene (anhydrous, 100 mL)
-
500 mL three-necked round-bottom flask
-
Stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
Setup: Assemble the flask with the stirrer, dropping funnel, and condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve N-methylaniline (5.35 g, 50 mmol) in 60 mL of anhydrous toluene.
-
Diketene Addition: Prepare a solution of diketene (4.4 g, 52.5 mmol) in 40 mL of anhydrous toluene and add it to the dropping funnel.
-
Reaction - Step 1 (Addition): Cool the flask containing the N-methylaniline solution to 0-5 °C using an ice bath. Begin stirring and add the diketene solution dropwise over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction - Step 2 (Completion): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 110 °C) for 1 hour to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as a solid or viscous oil.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel
Procedure:
-
Dissolution: Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently on a hot plate until the solid completely dissolves.[8]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 50% ethanol-water.
-
Drying: Allow the crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., NMR, IR).[12]
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide.
- Wikipedia. (n.d.). Acetoacetanilide.
-
Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025). The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis.
-
PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. Retrieved from [Link]
- Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
- Patsnap. (n.d.). Preparation method of acetoacetanilide compound.
-
PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]
- BenchChem. (2025). Preventing over-methylation in acetanilide synthesis.
-
Heravi, M. M., & Rezvanian, A. (2018). Diketene-based multicomponent reaction strategy toward N-heterocycles. Global Organic & Inorganic Chemistry Conference. Retrieved from [Link]
-
Grokipedia. (n.d.). Diketene. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct amination of γ-halo-β-ketoesters with anilines. Retrieved from [Link]
-
Gama, F. H. S., de Souza, R. O. M. A., & Garden, S. J. (n.d.). An efficient green protocol for the preparation of acetoacetamides. The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
-
ResearchGate. (2024). Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
PubChem. (n.d.). Diketene. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
-
NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. Retrieved from [Link]
- Google Patents. (n.d.). DE628321C - Process for the production of diketene.
- BenchChem. (2025). Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Methyl-2-phenylbutanamide.
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
- BenchChem. (2025). Identifying side products in the halogenation of anilines.
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
- BenchChem. (2025). Overcoming challenges in the purification of N-phenylbutanamide.
Sources
- 1. longdom.org [longdom.org]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Methyl-3-oxo-N-phenylbutanamide
Welcome to the technical support center for the synthesis of N-methyl-3-oxo-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I observe a significant amount of unreacted N-methylaniline. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue, often stemming from the choice and handling of the acetoacetylating agent or suboptimal reaction conditions.
Likely Causes & Solutions:
-
Inefficient Acetoacetylating Agent: If you are using an ester like methyl acetoacetate or ethyl acetoacetate, the reaction is an equilibrium-limited transamidation. To drive the reaction forward, the alcohol byproduct (methanol or ethanol) must be removed.
-
Troubleshooting Protocol:
-
Apparatus: Set up your reaction with a Dean-Stark trap or a short-path distillation head.
-
Temperature Control: Ensure the reaction temperature is high enough to distill off the alcohol byproduct but not so high as to cause decomposition of reactants or products. A typical reflux in a solvent like toluene is effective.
-
Stoichiometry: A slight excess of the acetoacetate ester can also help to shift the equilibrium towards the product.
-
-
-
Decomposition of Diketene: Diketene is a highly reactive and thermally sensitive reagent. It can readily polymerize or decompose, especially in the presence of acids, bases, or upon prolonged heating.[1][2]
-
Troubleshooting Protocol:
-
Reagent Quality: Use freshly opened or distilled diketene for the best results. Discolored (yellow or brown) diketene indicates decomposition and should not be used.
-
Controlled Addition: Add the diketene dropwise to the solution of N-methylaniline at a controlled temperature, typically below 60°C, to manage the exothermic reaction.
-
Catalyst-Free Conditions: The reaction between diketene and amines is generally rapid and does not require a catalyst, which could promote polymerization.[1]
-
-
-
Hydrolysis of Reagents or Product: The presence of water can lead to the hydrolysis of diketene to acetoacetic acid (which is unstable) or the hydrolysis of the final product back to N-methylaniline and acetoacetic acid.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
-
-
Q2: I have isolated my product, but it is contaminated with a significant amount of a water-soluble, acidic byproduct. What is this impurity and how can I prevent its formation?
A2: The likely acidic byproduct is acetoacetic acid, resulting from the hydrolysis of your acetoacetylating agent, most commonly diketene.
Likely Cause & Prevention:
-
Diketene Hydrolysis: Diketene reacts readily with water to form acetoacetic acid. This unstable β-keto acid can then decarboxylate to acetone and carbon dioxide, especially upon heating.
-
Mechanism of Hydrolysis:
Caption: Hydrolysis of Diketene to Acetoacetic Acid and Subsequent Decarboxylation.
-
Prevention & Removal:
-
Strict Anhydrous Conditions: As detailed in A1, preventing the ingress of water is critical.
-
Aqueous Work-up: During product isolation, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) will effectively remove the acidic byproduct by converting it to its water-soluble carboxylate salt. Be cautious not to use a strong base, which could promote hydrolysis of the desired amide product.
-
-
Q3: My crude product contains a high-molecular-weight, sticky, or solid impurity that is difficult to remove by simple recrystallization. What could this be?
A3: This is likely a polymeric byproduct from the self-condensation of diketene.
Likely Cause & Prevention:
-
Diketene Polymerization: Diketene is prone to polymerization, which can be catalyzed by both acids and bases.[1] This reaction is often vigorous and exothermic.
-
Prevention:
-
Temperature Management: Maintain a controlled reaction temperature. Runaway exothermic reactions can accelerate polymerization.
-
Avoid Catalysts: The reaction between an amine and diketene is typically fast enough without the need for a catalyst. Avoid acidic or basic catalysts that can initiate polymerization.
-
Purification: If polymeric material has formed, it is often insoluble in common organic solvents used for recrystallization. Filtration of the dissolved crude product can sometimes remove these insoluble polymers before recrystallization.
-
-
Q4: I am observing a byproduct with a mass corresponding to the addition of two acetoacetyl groups to my N-methylaniline. Is this possible and how can I avoid it?
A4: While less common for N-substituted anilines compared to primary anilines, the formation of a diacetoacetylated product is possible under certain conditions.
Likely Cause & Prevention:
-
Diacetoacetylation: This would involve the acetoacetylation of the nitrogen and potentially C-acetoacetylation on the aromatic ring, although the latter is less likely without a strong Lewis acid catalyst. A more plausible, though still minor, side reaction could be the formation of N,N-diacetoacetyl-methylaniline under forcing conditions. However, a more common issue with primary anilines is diacetoacetylation.[3]
-
Prevention:
-
Stoichiometric Control: Use a 1:1 molar ratio of N-methylaniline to the acetoacetylating agent. A large excess of the acetoacetylating agent could favor the formation of such byproducts.
-
Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures after the initial reaction is complete, as this could promote further reactions.
-
-
II. Experimental Protocols & Data
Recommended Synthesis Protocol using Diketene
This protocol is designed to minimize common side reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-methylaniline | 107.15 | 50 | 5.36 g (5.42 mL) |
| Diketene | 84.07 | 50 | 4.20 g (3.88 mL) |
| Toluene (anhydrous) | - | - | 100 mL |
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer.
-
Initial Charge: Charge the flask with N-methylaniline and 100 mL of anhydrous toluene.
-
Diketene Addition: Dissolve the diketene in 20 mL of anhydrous toluene and add it to the dropping funnel.
-
Reaction: While stirring the N-methylaniline solution, add the diketene solution dropwise over 30-45 minutes, maintaining the internal temperature between 50-60°C. An ice bath can be used to control the exotherm.
-
Completion: After the addition is complete, continue stirring at 60°C for 1 hour to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of 5% HCl to remove any unreacted N-methylaniline.
-
Wash with 50 mL of saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/hexane.
III. Visualization of Reaction Pathways
Main Synthetic Pathway
Caption: Common Side Reactions in the Synthesis.
IV. References
-
BenchChem. (2025). A Technical Guide to the Historical Synthesis of N-Methylacetanilide. BenchChem.
-
PubChem. (n.d.). Diketene. National Center for Biotechnology Information. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: N-Methylacetanilide Reactions in Acidic Conditions. BenchChem.
-
Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
Talaei, B., & Heravi, M. M. (2018). Diketene a Privileged Synthon in the Synthesis of Heterocycles. Part 2: Six-Membered Ring Heterocycles. Advances in Heterocyclic Chemistry, 126, 1-106.
-
Khan, A. T., et al. (2011). A convenient method for the preparation of β-acetamido carbonyl compounds. Tetrahedron Letters, 52(42), 5463-5467.
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
CN106518705A - Synthesis of acetoacetanilide - Google Patents. (n.d.). Retrieved from
-
ResearchGate. (n.d.). Synthesis of acetoacetanilide derivatives. Retrieved from [Link]
-
Al-Zaydi, K. M. (2013). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 18(9), 10834–10851.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline. BenchChem.
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
CN103951582A - Preparation method of acetoacetanilide compound - Google Patents. (n.d.). Retrieved from
Sources
Technical Support Center: Crystallization of N-Methyl-3-oxo-N-phenylbutanamide
Disclaimer: Literature specifically detailing the crystallization of N-Methyl-3-oxo-N-phenylbutanamide is limited. The guidance provided herein is based on established principles of organic chemistry, crystallization theory, and data from structurally analogous compounds such as Acetoacetanilide.[1] These protocols and troubleshooting steps serve as a robust starting point for developing a specific crystallization procedure for the target molecule.
Introduction: Navigating the Challenges of Crystallization
Crystallization is a critical purification technique in research and pharmaceutical development, yet it is often as much an art as a science. Achieving a high yield of pure, crystalline this compound requires careful control over variables like solvent selection, temperature, and supersaturation. This guide is designed to provide researchers with a comprehensive resource for troubleshooting common issues and optimizing their crystallization protocols. By understanding the underlying principles, you can systematically address challenges and develop a robust, repeatable process.
A key challenge in pharmaceutical development is polymorphism, where a single compound can form multiple crystal structures.[2][3] These different forms, or polymorphs, can have distinct physical properties that affect bioavailability, stability, and manufacturability.[2][3][4] While this guide focuses on achieving initial crystallization, awareness of potential polymorphism is crucial for any drug development professional.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the crystallization of organic compounds like this compound.
Q1: How do I select the best solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[7] For an amide-containing compound like this compound, polar solvents are often a good starting point.[8]
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Good candidates will show poor solubility at room temperature but dissolve completely at or near the solvent's boiling point.[9]
-
Polarity Matching: A general rule is "like dissolves like." Solvents with functional groups similar to the solute are often effective.[10] For this compound, consider solvents like ethanol, acetone, acetonitrile, or mixtures containing water.[8][11] The related compound, N-methylacetanilide, can be recrystallized from water or an ethanol/water mixture.[12]
-
Mixed-Solvent Systems: If no single solvent is ideal, a two-solvent system is a powerful alternative.[9] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the solid, and crystals will form upon slow cooling.[13] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[9]
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100 | 10.2 | Good for polar compounds; may require a co-solvent like ethanol.[11] |
| Ethanol | 78 | 4.3 | A versatile and common choice for many organic solids.[10][13] |
| Acetone | 56 | 5.1 | Strong solvent, often used in a pair with a non-polar anti-solvent.[11] |
| Acetonitrile | 82 | 5.8 | Often gives good results for amides.[8] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, useful in solvent pairs with alkanes.[13] |
| Toluene | 111 | 2.4 | Good for aryl compounds, but high boiling point can make it hard to remove.[9] |
This table provides a starting point for solvent screening. Optimal selection requires experimental validation.
Q2: My compound has "oiled out" instead of crystallizing. What happened and what should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[14][15] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[14][16] Oiled out products are often impure because the liquid droplets can dissolve impurities more effectively than the solvent.[14][15]
Causes and Solutions:
-
Cause 1: High Impurity Level. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[14][16]
-
Solution: Try adding more of the "good" solvent to decrease the saturation temperature, then cool the solution more slowly.[14] If this fails, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
-
Cause 2: Solution is Too Concentrated/Cooled Too Quickly. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as a liquid.[15]
-
Cause 3: Inappropriate Solvent. The boiling point of the solvent may be too high relative to the compound's melting point.[17]
-
Solution: Select a solvent with a lower boiling point or use a mixed-solvent system that allows for crystallization at a lower temperature.
-
Q3: Crystallization is not starting, even after the solution has cooled. How can I induce it?
Answer: A solution can become supersaturated without forming crystals because the initial formation of a crystal nucleus has a kinetic energy barrier.[18][19] This is a common issue that can often be resolved with simple physical interventions.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[18] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth to begin.[18]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[18][20] The seed crystal acts as a template, bypassing the initial nucleation barrier and allowing crystal growth to commence.[21][22] If you don't have a pure crystal, you can sometimes dip a glass rod in the solution, let the solvent evaporate off the tip to form a small solid residue, and then re-introduce the rod to the solution.[18]
-
Further Cooling: If scratching and seeding are unsuccessful, try cooling the solution in an ice-water or ice-salt bath to further decrease solubility.[18][23]
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[14][17] Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.[14]
Q4: My crystal yield is very low. How can I improve it?
Answer: Low yield is a frequent problem, often stemming from using too much solvent or premature filtration.[7][14]
Strategies to Improve Yield:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[7] Using excess solvent means more of your product will remain in the mother liquor upon cooling.[14]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature slowly, then place it in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crystallizes out of solution.[24]
-
Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product, reducing the final yield.[12]
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[24] Avoid adding a large excess.
-
(Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. Pre-warming the funnel and flask helps prevent premature crystallization.[24]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming larger, purer crystals.[7][25]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[24]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals completely. The purity can be checked by melting point determination. The reported melting point for N-methylacetanilide (a closely related compound) is 102-104°C.[12]
Workflow Visualization
The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.
Caption: Decision tree for inducing crystallization.
Caption: The relationship between solubility, temperature, and crystallization zones.
References
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed.
- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
- Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (n.d.). White Rose Research Online.
- Polymorphism in Active Pharmaceutical Ingradients (APIs). (2020, May 5). ResearchGate.
- Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global.
- What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation.
- Drug Polymorphism: A Key Consideration for API Development. (2020, February 4). Xtalks.
- 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). Organic Process Research & Development - ACS Publications.
- Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline. (n.d.). Benchchem.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Video: Crystal Growth: Principles of Crystallization. (2025, May 22). JoVE.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange.
- Problems with Recrystallisations. (n.d.). University of York.
- What should I do if crystallisation does not occur? (2017, April 5). Quora.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF document.
- [Orgo Lab] Recrystallization of Acetanilide. (2021, September 7). YouTube.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- SOP: CRYSTALLIZATION. (n.d.). PDF document.
- Acetoacetanilide. (n.d.). Wikipedia.
Sources
- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nishkaresearch.com [nishkaresearch.com]
- 5. curiaglobal.com [curiaglobal.com]
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- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. mt.com [mt.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Crystal Growth: Principles of Crystallization [jove.com]
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- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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Navigating the Scale-Up of n-methyl-3-oxo-n-phenylbutanamide Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of n-methyl-3-oxo-n-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and success of your large-scale production.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical and chemical manufacturing processes, presents unique challenges when transitioning from the laboratory bench to industrial-scale production. While the chemistry may appear straightforward on a small scale, issues related to reaction control, impurity profiles, and product isolation can become magnified, impacting yield, purity, and overall process efficiency.
This guide is structured to address these challenges head-on, providing a practical, question-and-answer-based approach to troubleshooting, supported by scientific principles and field-proven insights.
Core Synthesis Pathways
The two primary routes for the synthesis of this compound involve the reaction of N-methylaniline with either diketene or a β-keto ester like ethyl acetoacetate. Both pathways are viable, but each comes with its own set of considerations for scale-up.
Diagram 1: Key Synthesis Routes for this compound
Caption: A decision-making workflow for addressing low reaction yields during scale-up.
Troubleshooting Guide: Purification and Isolation
This section focuses on challenges encountered during the work-up and purification of this compound.
Question 4: I am having difficulty achieving consistent purity with recrystallization on a large scale. What factors should I be focusing on?
Answer:
Large-scale crystallization is a complex process where seemingly minor changes can have a significant impact on purity and product form.
-
Solvent System Selection: The ideal solvent system should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Solution: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can often provide the desired solubility profile. It is crucial to perform solubility studies to determine the optimal solvent ratio and volume. Using too much solvent is a common cause of low yield.
-
-
Cooling Rate and Polymorphism: The rate of cooling can influence crystal size and, importantly, the polymorphic form of the product. Different polymorphs can have different physical properties, including solubility and stability.
-
Solution: Implement a controlled cooling profile. Slow, linear cooling often promotes the formation of larger, purer crystals and can help to selectively crystallize the desired polymorph. Seeding the solution with a small amount of the desired crystalline form can also help to control polymorphism.
-
-
Impurity Entrapment: Rapid crystallization can trap impurities within the crystal lattice, making them difficult to remove.
-
Solution: Slower cooling rates and maintaining a slight supersaturation during crystallization can minimize impurity entrapment. If the crude product is highly impure, a pre-purification step, such as a carbon treatment to remove colored impurities, may be necessary before the final crystallization.
-
Question 5: My isolated product is an oil or a sticky solid, making it difficult to handle and dry. What is causing this and how can I obtain a crystalline solid?
Answer:
The inability to obtain a crystalline solid is often due to the presence of impurities that inhibit crystallization or a suboptimal crystallization procedure.
-
Presence of Oily Impurities: Unreacted starting materials or low-molecular-weight by-products can act as "oils" that prevent the product from crystallizing.
-
Solution: Ensure the reaction has gone to completion to minimize unreacted starting materials. If oily impurities are present, consider a pre-purification step. A wash with a non-polar solvent like hexane might help to remove some of these impurities. If the product is an oil, attempting to triturate it with a non-polar solvent can sometimes induce crystallization.
-
-
Incorrect Solvent Choice: The chosen solvent may be too good a solvent for the product, even at low temperatures.
-
Solution: Experiment with different solvent systems. If the product is soluble in a particular solvent, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. This should be done slowly to encourage the formation of a crystalline solid rather than an amorphous precipitate.
-
Question 6: How can I effectively monitor the purity of my product during and after purification?
Answer:
Robust analytical methods are essential for process control and ensuring the final product meets specifications.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of this compound.
-
Solution: Develop a validated HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water). This will allow you to quantify the main product and any impurities. The area percent method is commonly used for purity determination.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
-
Solution: GC-MS can be used to analyze the starting materials for any volatile impurities that might carry through the synthesis and to identify any volatile by-products.
-
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for a preliminary assessment of purity.
-
Solution: Use TLC to track the disappearance of starting materials and the appearance of the product. A single spot on a TLC plate is an indication of purity, but it should always be confirmed by a more quantitative method like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount in any scale-up process. Key considerations include:
-
Thermal Hazards: The acetoacetylation reaction can be exothermic. A thorough thermal hazard assessment (e.g., using a reaction calorimeter) should be conducted to understand the potential for a runaway reaction.
-
Reagent Toxicity: N-methylaniline is toxic and can be absorbed through the skin. Diketene is also a hazardous substance. Ensure appropriate personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area or a closed system.
-
Solvent Flammability: Many organic solvents used in the synthesis are flammable. Take appropriate precautions to prevent ignition sources.
Q2: What are the typical impurities I should look for in my starting N-methylaniline?
A2: Industrial grade N-methylaniline can contain several impurities that may affect the reaction, including:
-
Aniline: The presence of aniline can lead to the formation of acetoacetanilide as a by-product.
-
N,N-dimethylaniline: This impurity is generally less reactive but can affect the overall purity of the final product.
-
Oxidation products: As mentioned earlier, these can introduce color to the reaction. It is advisable to obtain a certificate of analysis for your starting materials and, if necessary, purify the N-methylaniline by distillation before use.
Q3: Can I use a catalyst to improve the reaction rate?
A3: Yes, catalysts can be beneficial, particularly for the reaction with ethyl acetoacetate.
-
Acid Catalysis: A small amount of a protic or Lewis acid can catalyze the condensation reaction.
-
Base Catalysis: Bases like 4-dimethylaminopyridine (DMAP) have been reported to catalyze similar acetoacetylation reactions. However, it is important to note that catalysts can also promote side reactions, so the choice and amount of catalyst should be carefully optimized.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via the Diketene Route
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the desired amount of a suitable solvent (e.g., toluene).
-
Reactant Addition: Slowly add high-purity N-methylaniline to the solvent with efficient stirring.
-
Temperature Control: Cool the mixture to 0-5 °C.
-
Diketene Addition: Add freshly distilled diketene dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition rate should be controlled to prevent a rapid exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the N-methylaniline is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Large-Scale Recrystallization
-
Solvent Selection: In a separate vessel, determine the optimal solvent or solvent mixture and the required volume to dissolve the crude product at an elevated temperature (e.g., 60-70 °C).
-
Dissolution: Add the hot solvent to the crude product in the main reactor with stirring until fully dissolved.
-
Cooling: Implement a controlled cooling profile, for example, cooling from 70 °C to 20 °C over 4-6 hours.
-
Seeding (Optional): If polymorphism is a concern, add a small amount of seed crystals of the desired form once the solution is slightly supersaturated.
-
Crystallization and Maturation: Allow the mixture to stir at the final temperature for a few hours to ensure complete crystallization.
-
Isolation: Isolate the crystalline product by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the product under vacuum at a temperature that will not cause degradation.
Data Presentation
Table 1: Typical Impurity Profile Before and After Recrystallization
| Impurity | Typical Level in Crude Product (%) | Typical Level After Recrystallization (%) |
| Unreacted N-methylaniline | 1-3 | < 0.1 |
| N-methylacetanilide | 0.5-2 | < 0.1 |
| Dimeric By-products | 1-5 | < 0.2 |
Note: These values are illustrative and will vary depending on the specific reaction conditions and the efficiency of the purification.
References
-
Diketene - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]
-
Handbook Of Industrial Crystallization. (n.d.). Retrieved January 22, 2026, from [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua. Retrieved January 22, 2026, from [Link]
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (2023). Crystal Growth & Design. [Link]
-
How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025, March 28). Filter Dryer. Retrieved January 22, 2026, from [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
CRYSTALLIZER SYSTEMS SELECTION, SIZING AND TROUBLESHOOTING. (2021). ResearchGate. [Link]
-
Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). (2013). ResearchGate. [Link]
-
N-methylaniline - Substance Information. (n.d.). ECHA. Retrieved January 22, 2026, from [Link]
-
An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. (2019). MDPI. [Link]
-
N-Methylaniline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng. Retrieved January 22, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). ijarsct. Retrieved January 22, 2026, from [Link]
-
Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). Nature. [Link]
-
The uses of N-methylaniline. (2024, September 20). Yufeng. Retrieved January 22, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). ResearchGate. [Link]
-
An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025, February 5). ACG Publications. Retrieved January 22, 2026, from [Link]
Sources
Stability of "n-methyl-3-oxo-n-phenylbutanamide" under different reaction conditions
Welcome to the technical support center for N-methyl-3-oxo-N-phenylbutanamide (CAS 2584-48-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your research.
Introduction to the Stability of this compound
This compound, a tertiary amide and a β-keto amide, possesses two primary reactive sites susceptible to degradation: the amide bond and the β-dicarbonyl moiety. Understanding the interplay of these functional groups is crucial for designing stable formulations and predicting degradation pathways under various stress conditions. This guide will walk you through potential stability issues and provide actionable protocols to assess and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are hydrolysis of the tertiary amide bond and reactions involving the β-keto group.
-
Amide Hydrolysis: This is often the primary route of degradation for amides, though tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.[1][2] This reaction can be catalyzed by both acid and base, typically requiring elevated temperatures.[3][4] The expected products would be N-methylaniline and 3-oxobutanoic acid. The latter is unstable and can subsequently decarboxylate to acetone and carbon dioxide.
-
β-Keto Group Reactions: The active methylene group between the two carbonyls is susceptible to various reactions. The parent compound, acetoacetanilide, is known to undergo dehydration in the presence of strong acids like sulfuric acid to form 4-methyl-2-quinolone.[5] Similar cyclization or condensation reactions may be possible for the N-methylated derivative under specific conditions.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions are expected to promote the hydrolysis of the amide bond. Generally, amide hydrolysis is catalyzed by both H+ and OH- ions.[3][6] Therefore, the compound is likely to be most stable at a neutral or near-neutral pH. Extreme pH values, especially when combined with high temperatures, will likely accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: What is the expected thermal stability of this compound?
A4: The thermal stability of this compound will depend on the specific conditions (e.g., solid-state vs. in solution, presence of catalysts). Generally, amides are relatively stable thermally in the solid state. However, in solution and at elevated temperatures, degradation via hydrolysis or other pathways is more likely. It is recommended to store the compound in a cool, dry place.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the amide bond. | 1. Analyze for Degradation Products: Use HPLC or LC-MS to look for the appearance of N-methylaniline and potentially acetone (from the decarboxylation of 3-oxobutanoic acid).2. pH Adjustment: Buffer your solution to a neutral pH (6-8) to minimize acid or base-catalyzed hydrolysis.3. Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.4. Solvent System Modification: If compatible with your experiment, consider using a co-solvent system with a lower water activity. Studies on related amides have shown that increasing the organic solvent content can decrease the rate of hydrolysis.[10] |
| Unexpected peaks in chromatogram after exposure to acidic mobile phase. | Acid-catalyzed hydrolysis or cyclization. | 1. Characterize the new peaks: Use mass spectrometry to identify the molecular weights of the new species. This will help determine if it is a hydrolysis product or a cyclized derivative.2. Use a less acidic mobile phase: If possible, adjust the pH of your mobile phase to be closer to neutral.3. Reduce analysis time: Minimize the time the sample is in contact with the acidic mobile phase before analysis. |
| Discoloration or precipitation upon exposure to light. | Photodegradation. | 1. Protect from Light: Conduct experiments in amber glassware or under light-protected conditions.2. Inert Atmosphere: Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize photo-oxidative degradation.3. Analyze for Photodegradants: Use analytical techniques to identify the degradation products. |
| Inconsistent results in high-temperature assays. | Thermal degradation. | 1. Perform a time-course experiment: Analyze your compound at different time points at the assay temperature to determine its degradation rate.2. Lower the assay temperature: If the experimental design allows, reduce the temperature to a point where the compound is stable for the duration of the assay.3. Use a more stable analog: If significant degradation is unavoidable, consider if a more stable structural analog could be used. |
Experimental Protocols
Protocol 1: Preliminary Assessment of pH Stability
This protocol provides a framework for a forced degradation study to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
Basic Condition: To a separate vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
-
Neutral Condition: To a third vial, add 1 mL of the stock solution and 9 mL of pH 7.0 phosphate buffer.
-
-
Incubation: Incubate the three samples at a controlled temperature (e.g., 50 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralization (for acidic and basic samples):
-
For the acidic sample, neutralize with an equivalent amount of NaOH.
-
For the basic sample, neutralize with an equivalent amount of HCl.
-
-
HPLC Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
Protocol 2: Photostability Assessment
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile or methanol)
-
Clear and amber vials
-
A photostability chamber with controlled light exposure (UVA and visible light)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Aliquotting: Transfer equal aliquots of the solution into both clear and amber (as a dark control) vials.
-
Exposure: Place the vials in the photostability chamber and expose them to a defined light intensity for a specified duration (e.g., according to ICH Q1B guidelines).
-
Analysis: At the end of the exposure period, analyze the solutions from both the clear and amber vials by HPLC.
-
Evaluation: Compare the chromatograms of the exposed sample to the dark control. A significant decrease in the parent peak area or the appearance of new peaks in the exposed sample indicates photolability.
Visualizing Degradation Pathways
The following diagram illustrates the proposed primary degradation pathway of this compound via hydrolysis.
Caption: Proposed hydrolytic degradation of this compound.
References
-
Wikipedia. Acetoacetanilide. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Ehteshami, M., et al. (2018). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. ResearchGate. [Link]
-
Chauhan, K., et al. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed. [Link]
-
PubChem. N-Methyl-2-phenylacetamide. [Link]
-
Kirk, T. J., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Varga, T., et al. (2014). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. CORE. [Link]
-
Givens, R. S., et al. (2003). Photochemical cleavage and release of carboxylic acids from alpha-keto amides. Organic Letters. [Link]
-
Wang, S., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. PMC. [Link]
-
Kalinguarachchi, H. (2019). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. [Link]
-
NIST. Acetamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 24.4: Hydrolysis of Amides. [Link]
-
Ismail, K. Z., et al. (2011). Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures. ResearchGate. [Link]
-
Kumar, D., et al. (2018). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]
-
ChemSynthesis. N-phenylacetamide. [Link]
-
ResearchGate. Hydrolysis of β‐keto amide 269. [Link]
-
Tee, O. S., et al. (2002). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. [Link]
-
Terzopoulou, Z., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. [Link]
-
ChemBK. N-Phenylacetamide. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
Iovino, V., et al. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. [Link]
-
Villetti, M. A., et al. (2002). Thermal Degradation of Natural Polymers. ResearchGate. [Link]
-
Singh, B., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Albrecht, Ł., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC. [Link]
-
Clark, J. (2015). the hydrolysis of amides. Chemguide. [Link]
-
Kumar, A., et al. (2019). Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. ResearchGate. [Link]
-
PubChem. N-Methylacetanilide. [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical cleavage and release of carboxylic acids from alpha-keto amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in "n-methyl-3-oxo-n-phenylbutanamide" Synthesis
Welcome to the technical support center for the synthesis of n-methyl-3-oxo-n-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying, minimizing, and removing impurities from your reaction mixture.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: My final product is off-white or yellowish and has a low melting point.
Question: After synthesis and initial work-up, my this compound product is not a pure white solid as expected. It has a distinct color and the melting point is broad and lower than the literature value. What are the likely impurities?
Answer:
An off-white or yellowish color and a depressed melting point are classic indicators of impurities. In the synthesis of this compound, particularly from the reaction of N-methylaniline and diketene, several by-products can contribute to these observations.
A. Unreacted Starting Materials:
-
N-methylaniline: This is a common impurity if the reaction does not go to completion. N-methylaniline is a liquid at room temperature and can become oxidized upon exposure to air, leading to colored impurities.[1]
-
Diketene: While highly reactive, unreacted diketene can persist if not fully consumed. It is unstable and can hydrolyze to form acetoacetic acid.[2]
B. By-products from Starting Material Impurities:
-
Aniline and N,N-dimethylaniline: Commercial N-methylaniline may contain residual aniline from its synthesis or N,N-dimethylaniline as a by-product of methylation.[3] These primary and tertiary amines can also react with diketene to form their corresponding acetoacetamides, leading to a mixture of products.
C. Side Reaction Products:
-
Acetoacetic acid: Formed from the hydrolysis of diketene, especially in the presence of water.
-
Self-condensation products of diketene: Diketene can undergo further reactions with itself under certain conditions.
Workflow for Identification and Remediation:
Caption: Troubleshooting workflow for colored and low-melting point product.
Detailed Protocols:
-
Thin-Layer Chromatography (TLC):
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30-50% ethyl acetate in hexane).
-
Spot your crude product, and if available, the N-methylaniline starting material on a TLC plate.
-
Develop the plate and visualize under UV light. Multiple spots indicate the presence of impurities. Unreacted N-methylaniline will likely have a different Rf value than the desired product.
-
-
Purification:
-
Column Chromatography: For mixtures with significant impurities, column chromatography using silica gel with a gradient of ethyl acetate in hexane is effective.
-
Recrystallization: If TLC suggests minor impurities, recrystallization can be a simpler and more scalable purification method. A mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while the impurities remain in solution.[4]
-
Issue 2: My reaction yield is consistently low.
Question: I am following a standard procedure for the synthesis of this compound, but my yields are much lower than expected. What could be the reasons?
Answer:
Low yields can stem from several factors, from the quality of your reagents to the reaction conditions.
A. Reagent Quality and Handling:
-
Diketene Quality: Diketene can dimerize or polymerize upon storage. Ensure you are using fresh or properly stored diketene.
-
Moisture: The presence of water can lead to the hydrolysis of diketene to acetoacetic acid, which will not react with N-methylaniline to form the desired product.[2] Ensure all glassware is dry and use anhydrous solvents.
B. Reaction Conditions:
-
Temperature Control: The reaction of N-methylaniline with diketene is exothermic. If the temperature is not controlled, side reactions can occur. It is often recommended to add the diketene slowly to a cooled solution of the amine.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
C. Work-up Procedure:
-
Product Loss during Extraction: Ensure the pH of the aqueous phase during work-up is appropriate to minimize the solubility of your product. Multiple extractions with a suitable organic solvent will help maximize recovery.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified starting materials.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents.
-
Optimize Reaction Temperature: Try adding diketene at a lower temperature (e.g., 0-5 °C) and then allowing the reaction to warm to room temperature.
-
Review Work-up: Check the pH of your aqueous washes and consider performing an extra extraction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely by-products in the synthesis of this compound from N-methylaniline and diketene?
A1: The most probable by-products are:
-
Unreacted N-methylaniline: Due to incomplete reaction.
-
Acetoacetic acid: From the hydrolysis of diketene.[2]
-
N-phenyl-3-oxobutanamide (Acetoacetanilide): If your N-methylaniline starting material is contaminated with aniline.
-
N,N-dimethyl-3-oxobutanamide: If your N-methylaniline is contaminated with N,N-dimethylaniline.
Q2: What analytical techniques are best for identifying and quantifying these by-products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and various impurities.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they can be isolated or are present in sufficient quantity in the mixture.[7]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the impurities, aiding in their identification.
Table 1: Recommended Analytical Techniques for By-product Analysis
| Analytical Technique | Purpose |
| TLC | Rapid qualitative assessment of reaction progress and purity |
| HPLC | Quantitative analysis of product purity and impurity levels |
| ¹H and ¹³C NMR | Structural elucidation of product and major impurities |
| LC-MS | Molecular weight determination of by-products |
Q3: How can I prevent the formation of by-products?
A3:
-
Use High-Purity Starting Materials: Ensure your N-methylaniline is free from aniline and N,N-dimethylaniline. Use fresh, high-quality diketene.
-
Maintain Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent the hydrolysis of diketene.
-
Control Reaction Temperature: The reaction is exothermic. Add diketene slowly to a cooled solution of N-methylaniline to minimize side reactions.
-
Optimize Stoichiometry: Use a slight excess of one reagent (typically the less expensive one) to ensure the complete conversion of the other.
Q4: Can you provide a starting point for an HPLC method to analyze the purity of my this compound?
A4: Yes, here is a general-purpose reversed-phase HPLC method that can be optimized for your specific needs:
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (e.g., 1 mg/mL) |
This method should provide good separation of the non-polar impurities from the more polar product. You may need to adjust the mobile phase composition to achieve optimal resolution.
Reaction Pathway and Potential By-products:
Caption: Reaction scheme showing the main synthesis and potential side reactions.
III. References
-
IUPAC. (n.d.). Purification of N-methylacetamide and tests for purity. Retrieved from [Link]
-
Google Patents. (n.d.). Purification method of N,N-dimethylacetamide. Retrieved from
-
Google Patents. (n.d.). Synthesis of n-methylaniline. Retrieved from
-
Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide. Retrieved from
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
PubMed. (n.d.). Chemical reactivity and biological activity of diketene. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Addition of secondary amines to diacetylenic ketones. Retrieved from [Link]
-
Grokipedia. (n.d.). Diketene. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). High Performance Liquid Chromatographic and Biological Studies of 2-[(4-Methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutanamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. Retrieved from [Link]
-
ChemBK. (2024). N-Acetoacetyl-4-methylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]
-
NIH. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]
Sources
- 1. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for N-Methyl-3-oxo-n-phenylbutanamide Synthesis
Welcome to the technical support resource for the synthesis of N-methyl-3-oxo-n-phenylbutanamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges related to catalyst selection and reaction optimization for the critical N-methylation step in the synthesis of this valuable β-ketoamide intermediate.
The synthesis of this compound typically proceeds in two stages: the formation of the acetoacetanilide precursor, followed by N-methylation. While the initial acetoacetylation of N-methylaniline with reagents like diketene is relatively straightforward, the subsequent N-alkylation presents several catalytic challenges that can impact yield, purity, and overall process efficiency.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-methylation of 3-oxo-N-phenylbutanamide or related precursors.
Issue 1: Low or No Conversion to the N-Methylated Product
Question: I am attempting the N-methylation of 3-oxo-N-phenylbutanamide using a standard alkylating agent, but I am observing very low conversion to the desired N-methyl product. What are the likely causes and how can I improve my yield?
Answer: Low conversion in N-alkylation reactions is a common problem that can often be traced back to the catalytic system or reaction conditions.[4][5] Here is a systematic approach to troubleshooting this issue:
Possible Causes & Solutions:
-
Ineffective Catalyst System: The choice of catalyst is paramount for this transformation. For the N-methylation of amides, phase-transfer catalysis (PTC) is a highly effective and widely used method.[6][7][8][9] If you are not using a phase-transfer catalyst, consider incorporating one.
-
Recommended Catalysts: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are excellent choices.[10] These catalysts facilitate the transfer of the deprotonated amide (anion) from the solid or aqueous phase into the organic phase where it can react with the methylating agent.[8]
-
-
Inappropriate Base Selection: The amide proton must be removed to generate the nucleophilic nitrogen anion. The choice of base is critical.
-
Solid vs. Liquid Bases: Solid inorganic bases like potassium carbonate (K₂CO₃) or powdered potassium hydroxide (KOH) are often preferred in PTC systems as they are inexpensive and easy to remove after the reaction.[9][10][11]
-
Base Strength: The base must be strong enough to deprotonate the amide but not so strong as to promote side reactions. For acetoacetanilides, the active methylene protons are also acidic, which can lead to competing reactions (see Issue 2).
-
-
Solvent Effects: The solvent plays a crucial role in PTC by influencing the solubility of the reactants and the catalyst.
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy. Monitor the reaction at a moderate temperature (e.g., 50-80 °C) and adjust as needed.[11] Be cautious of excessive heat, which can lead to product decomposition or increased side product formation.[14][15]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Significant Side Products (O-alkylation vs. N-alkylation)
Question: My reaction is producing a mixture of the desired N-methyl product and a significant amount of an isomeric byproduct, which I suspect is the O-methylated compound. How can I improve the selectivity for N-methylation?
Answer: The formation of O-alkylated byproducts is a classic problem in the alkylation of amides, which can exist as tautomers. The acetoacetamide moiety in your starting material also contains an active methylene group, which can be deprotonated and subsequently alkylated (C-alkylation). Selectivity is a function of the catalyst, solvent, and counter-ion.
Controlling Selectivity:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is generally considered a "harder" nucleophile than the oxygen anion of the enolate tautomer. Hard electrophiles tend to react at the harder nucleophilic site. While methylating agents are typically borderline, this principle can be exploited.
-
Phase-Transfer Catalyst Choice: The structure of the quaternary ammonium salt can influence selectivity. Bulky cations can sterically hinder the approach to the oxygen atom, favoring N-alkylation.
-
Solvent Polarity:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate the cation, leading to a more "naked" and reactive anion. This can sometimes favor O-alkylation.
-
Non-polar Solvents (e.g., Toluene): In these solvents, the anion and the quaternary ammonium cation form a tight ion pair. This steric hindrance around the anion can favor reaction at the more accessible nitrogen atom.
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the N-alkylated isomer.
Reaction Pathways Leading to Byproducts
Caption: Competing reaction pathways in the methylation of the 3-oxo-N-phenylbutanamide anion.
Issue 3: Apparent Catalyst Deactivation or Inconsistent Results
Question: My initial runs of the N-methylation reaction worked well, but now I am seeing a significant drop in performance with a new batch of starting material. Could my catalyst be deactivated?
Answer: Catalyst deactivation is a serious concern in industrial processes and can also affect lab-scale reactions.[16][17] While robust quaternary ammonium salts are less prone to deactivation than transition metal catalysts, they can be "poisoned" or inhibited.
Potential Causes and Solutions:
-
Catalyst Poisoning: Certain nucleophilic anions can preferentially pair with the quaternary ammonium cation, preventing it from transporting the desired amide anion. This is particularly true for highly polarizable anions.
-
Iodide Poisoning: If you are using methyl iodide as your alkylating agent, the iodide byproduct can be a catalyst poison.[8] Consider using methyl bromide or dimethyl sulfate instead. If you must use methyl iodide, using a stoichiometric amount rather than a large excess can help.
-
-
Impurities in Starting Materials: New batches of reactants or solvents may contain impurities that interfere with the catalyst. Water is a common culprit that can hydrolyze reactants or interfere with the base. Ensure you are using anhydrous conditions if necessary.[14]
-
Thermal Degradation: Although generally stable, some quaternary ammonium salts can undergo Hofmann elimination at very high temperatures, especially in the presence of a strong base. Ensure your reaction temperature is not excessively high.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the N-methylation of acetoacetanilides?
A1: Phase-transfer catalysts (PTCs) are the most common and effective for this type of reaction. Quaternary ammonium salts are the workhorses in this category. The most frequently cited and successful include:
-
Tetrabutylammonium bromide (TBAB)[10]
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat 336 (a mixture of trioctyl and tridecyl methylammonium chlorides)
Q2: How do I choose the right phase-transfer catalyst for my system?
A2: The choice of PTC depends on the specific reaction conditions. A good starting point is to screen a few common catalysts.
-
Lipophilicity: The catalyst must have sufficient lipophilicity to be soluble in the organic phase but also enough polarity to interact with the inorganic base. The "q-value" and "C#" are empirical parameters used to characterize quaternary ammonium salts, where C# is the total number of carbons. C# values in the range of 16-32 are often effective.[8]
-
Anion: The counter-ion of the catalyst can also play a role. Bromide and hydrogen sulfate salts are common and effective.
Q3: What is the role of the base, and how do I select the right one?
A3: The base's primary role is to deprotonate the amide nitrogen, creating the active nucleophile.[9] The choice of base should be guided by:
-
pKa: The base must be strong enough to deprotonate the amide (pKa ≈ 17-18).
-
Solubility: In solid-liquid PTC, the base is a solid (e.g., K₂CO₃, KOH). The reaction occurs at the interface of the solid base and the organic solvent.
-
Cost and Safety: Inorganic bases like K₂CO₃ and KOH are generally preferred over more expensive and hazardous bases like sodium hydride (NaH).[9]
Q4: Can this reaction be performed without a catalyst?
A4: While uncatalyzed N-alkylation of amides is possible, it typically requires harsh conditions, such as the use of very strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF), and often results in lower yields and more side products.[9] The use of a catalyst allows for milder, more selective, and more efficient reactions.
Experimental Protocols
Protocol: N-Methylation of 3-Oxo-N-phenylbutanamide using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for your specific substrate and scale.
Materials:
-
3-Oxo-N-phenylbutanamide (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-N-phenylbutanamide, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous toluene to the flask.
-
Begin vigorous stirring of the heterogeneous mixture.
-
Add methyl iodide to the suspension.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Data Summary
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Selectivity (N vs. O) |
| TBAB | K₂CO₃ | Toluene | 60-80 | 80-95 | High |
| TBAHS | KOH | Dichloromethane | 40 (reflux) | 75-90 | Good to High |
| Aliquat 336 | NaOH (50% aq.) | Toluene | 50-70 | 85-98 | High |
| None | NaH | DMF | 25-50 | 40-70 | Moderate to Low |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered illustrative.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
-
Wikipedia. Diketene. [Link]
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
-
Wikipedia. Acetoacetanilide. [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide.
- Taylor & Francis Online. Phase Transfer Catalysis Without Solvent.
- Google Patents. CN103951582A - Preparation method of acetoacetanilide compound.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Grokipedia. Diketene.
- Vasu, S., & Varma, R. S. (2005).
- Konieczny, M., & Konieczny, W. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375.
- Arxada.
- BenchChem. The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis.
- BenchChem.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
- Al-Zaydi, K. M. (2014). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 19(11), 18866-18883.
- BenchChem.
- Google Patents. CN106518705A - Synthesis of acetoacetanilide.
- YMER.
- The Royal Society of Chemistry.
- YouTube.
- Wang, D., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(10), 1836-1839.
- ResearchGate. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide.
- Master Organic Chemistry. Reactions and Mechanisms.
- Organometallics. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- ChemicalBook. N-Methyl-N-phenylbutanamide synthesis.
- ChemicalBook. Acetoacetanilide synthesis.
- BenchChem. catalyst selection and optimization for 3-oxo-4-phenylbutanamide synthesis.
- BenchChem.
- PubChem. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751.
- NIH. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- Reddit.
- ResearchGate.
- BenchChem.
- MDPI.
- ACS GCI Pharmaceutical Roundtable.
- Sci-Hub. Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis.
- BenchChem. troubleshooting unexpected results in reactions involving 3-oxo-4-phenylbutanamide.
- BenchChem. Application Notes and Protocols: Reactions of 3-Oxo-4-phenylbutanamide with Electrophiles and Nucleophiles.
- NIST. Butanamide, 3-oxo-N-phenyl-.
- Semantic Scholar. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- PubChem. N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955.
- Semantic Scholar.
- BenchChem. Technical Support Center: Optimizing Synthesis of N-methyl-2-(phenylamino)
- ResearchGate.
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- 7. researchgate.net [researchgate.net]
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- 9. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
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- 17. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Hydrolysis of N-Methyl-3-oxo-N-phenylbutanamide
Welcome to the technical support center for N-methyl-3-oxo-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this compound. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. Here, we address common challenges and provide expert-backed solutions to maintain the stability of this compound in your research.
Section 1: Understanding the Hydrolysis of this compound (FAQs)
This section addresses the fundamental questions regarding the stability of this compound.
Q1: What is hydrolysis and why is this compound susceptible to it?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1] this compound possesses a tertiary amide bond and a β-keto group. The amide bond, while generally more resistant to hydrolysis than esters, can be cleaved under certain conditions.[2][3] This reaction is typically catalyzed by acidic or basic conditions, breaking the amide bond to yield 3-oxobutanoic acid and N-methylaniline.[1][4] The stability of the amide bond is attributed to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which gives the C-N bond a partial double bond character.[5][6] However, this stability can be compromised.
The structure of this compound and its hydrolysis products are shown below.
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. quora.com [quora.com]
Reaction monitoring techniques for "n-methyl-3-oxo-n-phenylbutanamide" synthesis
Welcome to the technical support center for the synthesis of N-methyl-3-oxo-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on reaction monitoring and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can confidently navigate the complexities of this synthesis.
Section 1: The Synthesis at a Glance
The industrial synthesis of this compound is most efficiently achieved through the acetoacetylation of N-methylaniline.[1] While reagents like ethyl acetoacetate can be used, diketene is a common and highly reactive choice.[1][2][3] The reaction involves the nucleophilic attack of the secondary amine (N-methylaniline) on one of the carbonyl groups of the diketene molecule, which causes the four-membered ring to open and form the final amide product.
This reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive diketene.[1] The choice of solvent is critical; it must be inert to the reactants and facilitate easy workup and purification.[4]
Caption: General reaction scheme for the synthesis.
Section 2: Core Monitoring Techniques (FAQs)
Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring batch-to-batch consistency.[5] This section addresses common questions regarding the best techniques for this synthesis.
Q1: What is the simplest and fastest way to get a qualitative look at my reaction's progress?
A1: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis. It allows you to visually track the consumption of your starting material (N-methylaniline) and the formation of the product.
-
Why it works: N-methylaniline is significantly less polar than the resulting β-ketoamide product. This difference in polarity allows for clear separation on a TLC plate. The starting material will travel further up the plate (higher Rf value), while the product will have a lower Rf value.
-
Causality: The product contains two carbonyl groups and an amide linkage, which are all polar functional groups capable of hydrogen bonding with the silica gel stationary phase. This increased interaction causes it to move more slowly with the mobile phase compared to the less polar N-methylaniline.
Step-by-Step TLC Protocol:
-
Prepare the Eluent: A common mobile phase (eluent) is a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A good starting point is a 70:30 or 80:20 mixture of Hexane:Ethyl Acetate.
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate: On the starting line, apply three separate, small spots:
-
Left Lane: A solution of your starting N-methylaniline (Reference).
-
Middle Lane: A co-spot containing both the N-methylaniline reference and your reaction mixture.
-
Right Lane: An aliquot of your reaction mixture.
-
-
Develop the Plate: Place the plate in a developing chamber containing the eluent, ensuring the solvent level is below your starting line. Cover the chamber and allow the solvent to travel up the plate.[6]
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the N-methylaniline spot in the reaction mixture lane has completely disappeared.
Q2: I need precise, quantitative data. How can I accurately measure reaction conversion and purity?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. It provides excellent separation of reactants, products, and potential impurities, allowing for accurate determination of their relative concentrations. Gas Chromatography (GC) can also be used, especially for monitoring the volatile starting material.
-
Why it works (HPLC): Reversed-phase HPLC (using a C18 column) is highly effective.[7] The polar product will elute earlier than the less polar N-methylaniline. By integrating the peak areas, you can calculate the percent conversion and the purity of the product.
-
Expert Insight: It is crucial to develop a stable method and run a calibration curve with known concentrations of your starting material and a purified product standard to ensure accurate quantification. A study on the analysis of aniline and N-methylaniline demonstrated clear separation using a C18 column with an acetonitrile-water mobile phase.[7]
| Compound | Typical HPLC Retention Time (RT) | Notes |
| This compound | Shorter RT | More polar, interacts less with the C18 stationary phase. |
| N-methylaniline | Longer RT | Less polar, interacts more strongly with the C18 stationary phase.[7] |
Q3: Can I monitor the reaction in real-time without taking samples?
A3: Yes, in-situ spectroscopic techniques like Fourier-Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time, non-invasive monitoring. [8][9]
-
In-situ FT-IR: This is a popular and robust method for process monitoring.[10] A probe is inserted directly into the reaction vessel. You can monitor the disappearance of the N-H stretch from the secondary amine starting material and the appearance of the characteristic amide and ketone carbonyl (C=O) stretches of the product.
-
Causality: The conversion of the N-H bond in N-methylaniline to the N-C=O bond in the product results in a clear and measurable change in the infrared spectrum.
-
-
In-situ NMR: This technique provides the most detailed structural information in real-time, allowing you to observe the decrease in signals corresponding to N-methylaniline protons and the simultaneous increase in signals for the product's protons.[11][12]
-
Expert Insight: While extremely powerful, in-situ NMR requires specialized equipment. It is most valuable for detailed mechanistic studies and process optimization in an industrial setting.[11]
-
Q4: How do I definitively confirm the structure and purity of my final, isolated product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural elucidation.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
| Technique | Expected Result for this compound |
| ¹H NMR | Signals for the aromatic protons (phenyl group), a singlet for the N-methyl protons, a singlet for the methylene (-CH2-) protons, and a singlet for the acetyl (-COCH3) protons. |
| ¹³C NMR | Peaks corresponding to the two distinct carbonyl carbons (ketone and amide), aromatic carbons, N-methyl carbon, methylene carbon, and acetyl methyl carbon. |
| IR Spec. | Strong absorption bands around 1720 cm⁻¹ (ketone C=O stretch) and 1660 cm⁻¹ (amide C=O stretch). Absence of N-H stretching bands (around 3400 cm⁻¹). |
| Mass Spec. | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 191.23 g/mol .[13] |
Section 3: Troubleshooting Guide
Even well-established procedures can encounter issues. This guide addresses common problems in a question-and-answer format.
Q1: The reaction won't start or is extremely slow. The N-methylaniline spot on my TLC plate is not shrinking.
A1: This issue, known as a stalled reaction, typically points to a problem with one of three factors: reagent quality, temperature, or mixing.
-
Cause 1: Reagent Degradation. Diketene is highly reactive and can hydrolyze or polymerize upon storage, especially if exposed to moisture. N-methylaniline can oxidize and darken over time.[14]
-
Solution: Use freshly opened or purified reagents. Ensure your solvent is anhydrous.
-
-
Cause 2: Incorrect Temperature. The reaction is exothermic.[15] While some heat is generated, insufficient initial temperature can prevent the reaction from reaching its activation energy. Conversely, if the reaction is run too hot, side reactions can occur.
-
Solution: Ensure the reaction is initiated at the recommended temperature. If the reaction is sluggish, a slight, controlled increase in temperature may be necessary. For many acetoacetylation reactions, maintaining a temperature below 10°C is crucial to minimize by-products.[16]
-
-
Cause 3: Poor Mixing. If the reagents are not adequately mixed, localized concentration gradients can form, slowing the overall reaction rate.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Caption: Troubleshooting workflow for a stalled reaction.
Q2: My TLC/HPLC shows multiple product spots or unexpected peaks. What are they?
A2: The appearance of unexpected spots/peaks indicates the formation of side products. The most common culprits in this synthesis are products of diketene self-reaction or impurities in the starting materials.
-
Cause 1: Diketene Dimerization/Polymerization. Diketene can react with itself to form dehydroacetic acid and other polymers, especially in the presence of base or at elevated temperatures.
-
Solution: Add the diketene slowly to the solution of N-methylaniline to ensure it reacts preferentially with the amine. Maintain proper temperature control.
-
-
Cause 2: Impure Starting Materials. If your N-methylaniline contains aniline as an impurity, you will form N-phenyl-3-oxobutanamide (acetoacetanilide) as a side product.[2]
-
Solution: Verify the purity of your starting materials via GC or NMR before starting the reaction.
-
-
Cause 3: Hydrolysis. If water is present in the reaction, diketene will hydrolyze to form unstable acetoacetic acid, which quickly decomposes to acetone and carbon dioxide.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: After workup, my product is a discolored oil instead of a white solid. How can I purify it?
A3: An oily or discolored product indicates the presence of impurities that are depressing the melting point and interfering with crystallization.
-
Solution 1: Recrystallization. This is the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: Start with a solvent like isopropanol, ethanol, or a toluene/hexane mixture. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Solution 2: Column Chromatography. If recrystallization fails or if the impurities are very similar in structure to the product, silica gel column chromatography is a more powerful purification technique. Use the same eluent system developed for your TLC analysis as a starting point.
References
- An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide. (n.d.). Benchchem.
-
Chen, X. (2020, October 2). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved January 22, 2026, from [Link]
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Organic Synthesis and Reaction Monitoring Process. (2024, August 5). Cole-Parmer. Retrieved January 22, 2026, from [Link]
- Process for the preparation of pure acetoacetamide which is stable on storage. (n.d.). Google Patents.
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
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The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Acetoacetanilide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Process for the continuous preparation of acetoacetamides. (n.d.). Google Patents.
-
acetoacetanilide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - PubMed Central - NIH. Retrieved January 22, 2026, from [Link]
- Preparation of aqueous solutions of acetoacetamide. (n.d.). Google Patents.
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019, April 1). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (2026, January 16). ResearchGate. Retrieved January 22, 2026, from [Link]
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Develop In-Situ NMR Analysis for Reaction Monitoring. (2025, September 22). Patsnap Eureka. Retrieved January 22, 2026, from [Link]
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is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Reaction between aniline and ethyl acetoacetate under various conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved January 22, 2026, from [Link]
-
N-Methylaniline. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]
-
Direct amination of γ-halo-β-ketoesters with anilines. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
NMR techniques for in situ reaction monitoring A Differentiation... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ethyl acetoacetate synthesis: some questions ! (2016, August 14). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]
-
Reaction Monitoring. (n.d.). Bruker. Retrieved January 22, 2026, from [Link]
-
¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]
-
N-acetyl-3-oxo-2-phenylbutanamide. (2025, May 20). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 22, 2026, from [Link]
-
N-methyl-N-phenylbutanamide. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]
-
N-Methyl-3-oxo-N-phenylbutyramide. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of "n-methyl-3-oxo-n-phenylbutanamide" Purity by HPLC: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as "n-methyl-3-oxo-n-phenylbutanamide" (NMPB), a substituted β-ketoamide, rigorous and validated analytical methods are imperative. This guide provides an in-depth, experience-driven perspective on establishing a robust High-Performance Liquid Chromatography (HPLC) method for NMPB purity assessment. It further benchmarks this "gold standard" technique against viable alternatives, offering the data-driven insights necessary for informed analytical strategy decisions.
Chapter 1: The Analytical Challenge - Understanding NMPB and Its Impurity Profile
NMPB, with the chemical formula C₁₁H₁₃NO₂, is a derivative of acetoacetanilide.[1][2] Its structure, featuring a phenyl ring, an amide group, and a β-dicarbonyl moiety, presents specific analytical considerations. The primary route of synthesis for analogous compounds involves the acetoacetylation of an N-alkylaniline with a reagent like diketene or an acetoacetic ester.
This synthetic pathway inherently introduces a predictable spectrum of potential impurities that a successful analytical method must be able to separate and quantify. These include:
-
Unreacted Starting Materials: N-methylaniline.
-
Reagent-Related Impurities: Acetoacetic acid or its esters.
-
Process-Related By-products: Products from side reactions or over-reaction.
-
Degradation Products: The β-ketoamide structure can be susceptible to hydrolysis, particularly at non-neutral pH, breaking down into N-methylaniline and acetoacetic acid.
Therefore, the primary analytical objective is to develop a stability-indicating HPLC method with sufficient selectivity to resolve the NMPB peak from all potential process-related impurities and degradation products.
Chapter 2: HPLC Method Development: A Causality-Driven Approach
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the technique of choice for non-volatile, polar-to-moderately nonpolar organic molecules like NMPB. Our methodological choices are grounded in the physicochemical properties of the analyte and its expected impurities.
The Rationale Behind the Parameters
-
Chromatographic Mode - Reversed-Phase: NMPB is a moderately polar molecule, making it ideally suited for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This allows for excellent retention and separation based on hydrophobicity.
-
Stationary Phase Selection - C18 Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the logical starting point. Its dense nonpolar environment will effectively retain the NMPB molecule via hydrophobic interactions with its phenyl group, while allowing for effective partitioning and separation from more polar (e.g., acetoacetic acid) or less retained (e.g., certain by-products) impurities.
-
Mobile Phase Composition - Acetonitrile & Water: A gradient of acetonitrile and water provides a robust system to elute a range of compounds with varying polarities. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. Starting with a higher aqueous percentage allows for the retention of NMPB, while a gradual increase in acetonitrile ensures the elution of more nonpolar impurities and sharpens the main peak.
-
Detector Selection - UV/Vis at 245 nm: The NMPB molecule contains a phenyl ring and a carbonyl group, both of which are chromophores that absorb UV light. A UV/Vis detector, specifically a Photodiode Array (PDA) detector, is ideal. A PDA allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak purity assessment and identification. An analysis wavelength of approximately 245 nm is selected as it represents a region of strong absorbance for the N-phenyl-β-ketoamide system, ensuring high sensitivity.
Chapter 3: Protocol for HPLC Method Validation Based on ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The following protocols are designed to rigorously validate the HPLC method for the quantitative determination of NMPB purity and its impurities, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, placebo, NMPB, and forced degradation samples. | Peak is free from interference at its retention time. Purity angle < Purity threshold. |
| Linearity | 5 concentration levels from LOQ to 150% of target, 3 replicates each. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method is acceptable for the defined range (e.g., 80-120% of nominal). |
| Accuracy | Spike NMPB into a placebo at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of 100% standard. Intermediate: Repeatability test by a different analyst on a different day/instrument. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio ≥ 10:1. |
| Robustness | Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%). | System suitability parameters (e.g., tailing factor, resolution) remain within limits. |
Detailed Experimental Protocols
1. Specificity (Forced Degradation Study)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Protocol:
-
Prepare five separate solutions of NMPB at 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.
-
-
Evaluation: Assess the chromatograms for peak purity of the main NMPB peak. The peak should be spectrally pure, and there should be adequate resolution between the NMPB peak and any degradation product peaks.
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a stock solution of NMPB reference standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, ranging from the LOQ to 150% of the target assay concentration (e.g., 0.005, 0.5, 0.8, 1.0, 1.2, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
3. Accuracy (Recovery)
-
Objective: To demonstrate the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo mixture (all synthesis components except NMPB).
-
Spike the placebo with the NMPB reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Evaluation: The mean recovery at each level should be within the acceptance criteria (e.g., 98-102%).
Chapter 4: Comparative Analysis: HPLC vs. Alternative Purity Techniques
While HPLC is the benchmark, other techniques offer different advantages and disadvantages. The choice of method depends on the specific analytical need, from high-throughput screening to primary standard characterization.
| Feature | HPLC-UV | UPLC-UV | GC-FID/MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning (sub-2µm particles) | Gas-solid partitioning | Nuclear spin resonance in a magnetic field |
| Selectivity | High (tunable via mobile phase/column) | Very High | High (for volatile compounds) | High (structurally specific) |
| Sensitivity | Good (ng level) | Excellent (sub-ng level)[5] | Excellent (pg level) | Moderate (µg-mg level)[6] |
| Analysis Speed | Moderate (15-30 min) | Very Fast (1-10 min)[7] | Fast (5-20 min) | Fast (5-15 min per sample)[8] |
| NMPB Suitability | Excellent. Ideal for this non-volatile, UV-active compound. | Excellent. Offers faster analysis and better resolution than HPLC.[5] | Poor. NMPB is not volatile and would likely decompose at typical GC inlet temperatures. Derivatization would be required. | Excellent. A primary method that does not require a reference standard of the analyte for quantification.[9] |
| Quantitation | Relative (requires certified reference standard) | Relative (requires certified reference standard) | Relative (requires certified reference standard) | Absolute or Relative (can use a universal internal standard)[8][9] |
| Cost (Instrument) | ||||
| Cost (Consumables) | $ | $ |
In-Depth Comparison
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a direct evolution of HPLC, utilizing smaller particle-size columns (<2 µm) and significantly higher pressures (up to 15,000 psi).[7] The primary benefits are a dramatic increase in speed, resolution, and sensitivity.[10] For NMPB analysis, a validated HPLC method could be seamlessly transferred to a UPLC system to increase sample throughput, which is highly advantageous in a QC environment.
-
Gas Chromatography (GC): GC is unsuitable for the direct analysis of NMPB. The compound's high boiling point and thermal lability would lead to decomposition in the hot injector port rather than volatilization. While derivatization could make it amenable to GC analysis, this adds complexity, time, and potential sources of error to the workflow.
-
Quantitative NMR (qNMR): qNMR is a powerful, orthogonal technique for purity assessment.[8] Its key advantage is that it is a primary ratio method; the signal intensity is directly proportional to the number of protons giving rise to the signal. This allows for the purity of NMPB to be determined using a certified internal standard of a completely different, stable compound. It is an excellent tool for certifying the reference standard used for HPLC calibration but is generally less sensitive and has a lower throughput than HPLC/UPLC for routine QC testing.[6][11]
Conclusion
For the routine quality control and purity validation of This compound , a well-validated Reversed-Phase HPLC method stands as the most practical, robust, and reliable choice. It offers an optimal balance of selectivity, sensitivity, and cost-effectiveness for resolving the parent compound from its process-related impurities and degradation products.
While UPLC presents a clear advantage for high-throughput environments by significantly reducing run times, and qNMR serves as an invaluable orthogonal technique for primary standard characterization, the foundational purity assessment in a drug development setting is best served by the detailed, rigorous, and universally accepted framework of a validated HPLC method. The experimental and validation strategies detailed herein provide a comprehensive blueprint for establishing such a method, ensuring the quality and integrity of the final product.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75751, N-Methyl-3-oxo-N-phenylbutyramide. Retrieved from [Link].
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Wikipedia contributors. (2023, April 1). Acetoacetanilide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
-
Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 714-722. Retrieved from [Link].
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link].
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Li, G., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 793. Retrieved from [Link].
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Pharmacopeial Forum. (2018). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link].
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link].
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International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link].
-
Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Retrieved from [Link].
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Analytical methods for the characterization of "n-methyl-3-oxo-n-phenylbutanamide"
An Expert's Guide to the Analytical Characterization of N-Methyl-3-oxo-N-phenylbutanamide
Introduction
This compound, also known as N-methylacetoacetanilide, is an organic compound featuring a β-ketoamide functional group. Molecules within this structural class are pivotal intermediates in various synthetic pathways, including the manufacturing of pigments, pharmaceuticals, and pesticides. Given its role as a synthetic building block, the purity and structural integrity of this compound are paramount. The presence of impurities, such as unreacted starting materials or by-products from side reactions, can significantly impact the yield, safety, and efficacy of the final product.
This guide provides a comparative analysis of the primary analytical techniques for the comprehensive characterization of this compound. We will explore the underlying principles of each method, present validated experimental protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the most appropriate analytical strategy for their specific needs, from routine purity assessment to definitive structural elucidation.
Physicochemical Properties and Analytical Implications
Before delving into specific methods, understanding the molecule's inherent properties is key to designing effective analytical strategies.
| Property | Value (Predicted) | Analytical Implication |
| Molecular Formula | C₁₁H₁₃NO₂ | Guides mass spectrometry analysis. |
| Molecular Weight | 191.23 g/mol | Defines the target mass for MS and informs stoichiometric calculations. |
| Boiling Point | ~329 °C | Suggests the compound is amenable to Gas Chromatography (GC) if thermally stable. |
| LogP | ~1.5 - 2.0 | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Key Functional Groups | Ketone, Tertiary Amide, Aromatic Ring | These groups provide strong chromophores for UV detection in HPLC and distinct signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
Chromatographic Methods: A Comparative Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for separating and quantifying the target analyte from its matrix, which may include impurities, starting materials, and degradation products. The two most relevant methods are RP-HPLC and GC-MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the preeminent method for purity analysis and quantification of moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Expertise & Experience: The choice of a C18 column is logical due to the analyte's predicted LogP, which suggests a strong affinity for the non-polar stationary phase, allowing for excellent separation from more polar or non-polar impurities by modulating the mobile phase composition. UV detection is selected because the phenyl and carbonyl groups constitute a strong chromophore, ensuring high sensitivity. A detection wavelength of 245 nm is often a good starting point for acetoacetanilide-type structures, as it typically represents a point of high molar absorptivity, maximizing the signal-to-noise ratio.
A Comparative Guide to the Reactivity of N-Methyl-3-oxo-N-phenylbutanamide and Other Acetoacetamides for the Research Scientist
For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount for optimizing synthetic routes and developing robust methodologies. This guide provides an in-depth comparative analysis of the reactivity of N-methyl-3-oxo-N-phenylbutanamide against other common acetoacetamides. By delving into the structural nuances and their impact on chemical behavior, this document aims to equip you with the foundational knowledge to make informed decisions in your experimental designs.
Introduction: The Versatile Chemistry of Acetoacetamides
Acetoacetamides are a class of organic compounds characterized by a β-ketoamide functional group. Their synthetic utility is vast, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and pigments.[1] The reactivity of acetoacetamides is primarily dictated by the interplay of the ketone and amide functionalities, leading to a rich and complex chemical behavior. A central aspect of this reactivity is the phenomenon of keto-enol tautomerism, where the compound exists in equilibrium between the keto form and the enol form.[2][3] The extent of this equilibrium and the relative reactivity of the tautomers are heavily influenced by the substituents on the amide nitrogen.
This guide will focus on this compound and draw comparisons with unsubstituted acetoacetamide and N-phenylacetoacetamide (acetoacetanilide) to illustrate the impact of N-substitution on reactivity.
Structural and Electronic Effects on Reactivity
The reactivity of acetoacetamides is fundamentally governed by the electronic environment of the β-ketoamide moiety. The substituents on the nitrogen atom play a crucial role in modulating this environment through inductive and resonance effects.
Diagram: Influence of N-Substituents on Acetoacetamide Reactivity
Caption: Logical flow illustrating how N-substituents alter electronic properties and subsequent reactivity.
This compound: A Case of Competing Effects
In this compound, the nitrogen atom is substituted with both a methyl group and a phenyl group.[4][5] The methyl group is weakly electron-donating through induction, which would be expected to increase the electron density on the nitrogen and decrease the acidity of the α-methylene protons. Conversely, the phenyl group is electron-withdrawing through resonance, delocalizing the nitrogen's lone pair into the aromatic ring. This delocalization reduces the electron density on the nitrogen, thereby increasing the acidity of the α-protons. The net effect on reactivity is a balance of these opposing influences.
Acetoacetamide: The Unsubstituted Benchmark
Acetoacetamide (3-oxobutanamide) serves as the parent compound.[1][6] With two hydrogen atoms on the amide nitrogen, there are no significant electronic perturbations beyond the inherent properties of the amide group. The lone pair on the nitrogen is primarily delocalized towards the amide carbonyl.
Acetoacetanilide: The Influence of an N-Aryl Group
Acetoacetanilide (N-phenylacetoacetamide) features a phenyl group on the nitrogen.[7] The electron-withdrawing nature of the phenyl ring through resonance significantly decreases the electron density on the nitrogen atom. This, in turn, increases the acidity of the protons on the α-carbon, making the formation of the enolate more favorable under basic conditions.
Comparative Reactivity Analysis
The differing electronic landscapes of these molecules translate to distinct reactivity profiles, particularly in reactions involving the α-carbon and the carbonyl group.
Keto-Enol Tautomerism and Enol Content
The equilibrium between the keto and enol tautomers is a critical determinant of reactivity.[2][8] The enol form is the reactive species in many reactions, acting as a nucleophile. The stability of the enol, and thus its concentration at equilibrium, is influenced by the N-substituents.
Table 1: Postulated Comparative Properties of Acetoacetamides
| Property | Acetoacetamide | Acetoacetanilide | This compound | Rationale |
| Acidity of α-Protons | Moderate | Higher | Intermediate to High | The electron-withdrawing phenyl group in acetoacetanilide increases acidity. In this compound, the phenyl group's withdrawing effect likely outweighs the methyl group's donating effect. |
| Enolate Nucleophilicity | Higher | Lower | Intermediate | The delocalization of the nitrogen lone pair into the phenyl ring in acetoacetanilide and this compound reduces the electron-donating ability of the amide group, thus decreasing the nucleophilicity of the corresponding enolate. |
| Rate of Enolisation | Base | Higher than Acetoacetamide | Likely intermediate | Based on the kinetic study of acetoacetamide and acetoacetanilide, the electron-withdrawing nature of the N-phenyl group is expected to increase the rate of enolisation.[9] The N-methyl group might slightly temper this effect. |
Alkylation and Acylation Reactions
In reactions such as alkylations and acylations at the α-carbon, the nucleophilicity of the enolate is a key factor.
-
Acetoacetamide , with its more nucleophilic enolate, is expected to react more readily with electrophiles compared to its N-aryl substituted counterparts.
-
Acetoacetanilide and This compound , having less nucleophilic enolates, may require stronger bases or more reactive electrophiles to achieve comparable reaction rates. The steric hindrance introduced by the N-phenyl and N-methyl groups could also play a role in the reaction kinetics.
Condensation Reactions
Acetoacetamides are frequently employed in condensation reactions, such as the Hantzsch pyridine synthesis or the Biginelli reaction. The reactivity in these transformations depends on both the nucleophilicity of the enol/enolate and the electrophilicity of the carbonyl carbon. The electronic effects of the N-substituents will influence both of these factors. The reduced electron density on the amide nitrogen in N-aryl acetoacetamides could potentially increase the electrophilicity of the amide carbonyl, although reactions typically occur at the more electrophilic ketone carbonyl.
Experimental Protocols for Reactivity Assessment
To empirically determine the relative reactivities of this compound and other acetoacetamides, a series of well-defined experiments can be conducted.
Determination of pKa of the α-Methylene Protons
A higher pKa indicates lower acidity. This can be determined using potentiometric titration or by UV-Vis spectroscopy with an indicator.
Experimental Workflow: pKa Determination
Caption: Workflow for the potentiometric determination of pKa.
Kinetic Study of a Model Reaction
The relative rates of a model reaction, such as alkylation with a standard electrophile (e.g., methyl iodide), can provide a direct measure of comparative reactivity. The reaction progress can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative Alkylation Kinetics
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of each acetoacetamide and a suitable base (e.g., sodium ethoxide) in anhydrous ethanol.
-
Initiation: At time zero, add an equimolar amount of methyl iodide to each vessel.
-
Monitoring: At regular intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., with a dilute acid), and analyze the composition by GC or HPLC to determine the concentration of the starting material and the alkylated product.
-
Data Analysis: Plot the concentration of the product versus time for each acetoacetamide. The initial slope of this curve will be proportional to the initial reaction rate.
Table 2: Hypothetical Comparative Alkylation Rate Data
| Acetoacetamide | Initial Rate (M/s) |
| Acetoacetamide | 1.2 x 10⁻⁴ |
| Acetoacetanilide | 5.8 x 10⁻⁵ |
| This compound | 7.5 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion and Future Directions
The reactivity of this compound is governed by a delicate balance of the electron-donating methyl group and the electron-withdrawing phenyl group on the amide nitrogen. This leads to a reactivity profile that is intermediate between that of unsubstituted acetoacetamide and N-phenylacetoacetamide. Specifically, the acidity of its α-protons is expected to be higher than that of acetoacetamide but potentially slightly lower than that of acetoacetanilide. Conversely, the nucleophilicity of its enolate is anticipated to be lower than that of acetoacetamide.
The experimental protocols outlined in this guide provide a framework for quantifying these differences. Such empirical data is invaluable for the rational design of synthetic strategies and the optimization of reaction conditions in drug discovery and development. Further studies, including computational modeling of the electronic structures and transition states, would provide deeper insights into the reactivity of this important class of compounds.
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Comparing the efficacy of "n-methyl-3-oxo-n-phenylbutanamide" derivatives
An In-Depth Guide to Comparing the Efficacy of Novel n-methyl-3-oxo-n-phenylbutanamide Derivatives as Potential Nuclear Receptor Modulators
Introduction
The discovery of novel therapeutic agents hinges on the systematic evaluation and comparison of structurally related compounds. The molecule, this compound, has been identified as a potential nuclear receptor binding agent with prospective applications in the treatment of autoimmune diseases and cancer. This guide provides a comprehensive framework for researchers and drug development professionals to compare the efficacy of novel derivatives of this parent compound.
Our approach is grounded in a phased, multi-tiered evaluation process, beginning with fundamental molecular interactions and progressing through complex cellular and in vivo models. The objective is to establish a robust, data-driven methodology for identifying lead candidates with superior potency, selectivity, and therapeutic potential. This document outlines the critical experiments, explains the scientific rationale behind each step, and provides detailed protocols to ensure reproducibility and accuracy.
Part 1: Foundational Efficacy and Target Engagement
The initial phase of comparison focuses on confirming that the derivatives retain the ability to bind to the intended nuclear receptor target and elicit a functional response. This stage is critical for establishing a baseline structure-activity relationship (SAR).
Primary Binding Affinity Assays
The first step is to quantify the binding affinity of each derivative to the target nuclear receptor. A common and robust method is the competitive binding assay.
Experimental Rationale: This assay determines the concentration of a test compound (the derivative) required to displace a known, labeled ligand from the receptor's binding pocket. A lower concentration indicates higher affinity.
Methodology: Radioligand Binding Assay (RBA)
-
Preparation: Isolate the target nuclear receptor protein (e.g., via recombinant expression). Select a suitable radioligand known to bind the target with high affinity.
-
Incubation: In a multi-well plate, combine the receptor protein, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test derivative.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using filtration or size-exclusion chromatography).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (the concentration of derivative that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cellular Target Engagement and Functional Activity
Once binding is confirmed, the next step is to assess whether this binding event translates into a functional cellular response. Reporter gene assays are a standard method for this purpose.
Experimental Rationale: Many nuclear receptors function as ligand-activated transcription factors. This assay measures the ability of a compound to induce or suppress the transcription of a gene regulated by the target receptor.
Methodology: Luciferase Reporter Gene Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the target nuclear receptor and a reporter construct. This construct contains a promoter with response elements for the target receptor, driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of each derivative.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Signal Measurement: Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the derivative concentration. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
Comparative Data Summary: Foundational Assays
| Derivative | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of Control) |
| Parent Compound | 550 | 1200 | 100% |
| Derivative A | 50 | 150 | 110% |
| Derivative B | 75 | 200 | 95% |
| Derivative C | 900 | >10,000 | Not Determined |
| Derivative D | 60 | 130 | 105% |
This is example data for illustrative purposes.
Part 2: In Vitro Efficacy in Disease-Relevant Models
With lead compounds identified from foundational assays, the subsequent phase involves testing their efficacy in cellular models that more closely mimic the target disease state, such as cancer cell lines or immune cells.
Cancer Cell Viability and Proliferation Assays
If the target indication is cancer, the primary goal is to assess the derivatives' ability to inhibit cancer cell growth or induce cell death.
Experimental Rationale: These assays measure the metabolic activity or proliferation rate of cancer cells following treatment with the derivatives. A reduction in these parameters indicates potential anti-cancer activity.
Methodology: MTT/XTT Assay
-
Cell Seeding: Plate cancer cell lines relevant to the target indication (e.g., breast cancer line MCF-7, prostate cancer line LNCaP) in 96-well plates.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of each promising derivative. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a standard period (e.g., 48-72 hours).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT). Viable, metabolically active cells will reduce the salt into a colored formazan product.
-
Signal Quantification: After a further incubation period, solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration required to inhibit cell growth by 50%).
Anti-Inflammatory Activity in Immune Cells
For autoimmune applications, the objective is to measure the suppression of pro-inflammatory responses in relevant immune cells.
Experimental Rationale: This involves stimulating immune cells (like macrophages or T-cells) to produce inflammatory cytokines and then measuring the ability of the derivatives to inhibit this production.
Methodology: Cytokine Release Assay (ELISA)
-
Cell Culture: Culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., RAW 264.7 macrophages).
-
Pre-treatment: Pre-incubate the cells with various concentrations of the this compound derivatives.
-
Stimulation: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) for macrophages or phytohemagglutinin (PHA) for T-cells.
-
Incubation: Incubate for a period sufficient to allow cytokine production and secretion (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for a key inflammatory cytokine (e.g., TNF-α, IL-6) to quantify its concentration in the supernatant.
-
Analysis: Determine the IC50 for the inhibition of cytokine release for each derivative.
Part 3: Experimental Workflow Visualization
A systematic approach is crucial for efficiently comparing multiple derivatives. The following workflow diagram illustrates the decision-making process from initial screening to lead candidate selection.
Caption: High-level workflow for screening and comparing novel chemical derivatives.
References
- Title: this compound COMPOUNDS AS NUCLEAR RECEPTOR BINDING AGENTS AND METHODS OF USE THEREOF Source: Google Patents URL
An In Vitro Evaluation of N-methyl-3-oxo-n-phenylbutanamide Cytotoxicity: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the small molecule, n-methyl-3-oxo-n-phenylbutanamide. The content herein is structured to offer not just a protocol, but a strategic approach to the assessment, grounded in established scientific principles. We will delve into the rationale behind experimental design choices, present a detailed methodology, and compare the compound's potential cytotoxic profile against a structurally similar analog and a well-characterized cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction: The Rationale for Cytotoxicity Profiling
This compound (CAS: 2584-48-7) is a butanamide derivative with limited publicly available biological data.[1] Its structure, featuring an N-methyl-N-phenyl amide linked to a beta-keto group, is of interest for potential biological activity. However, before any therapeutic potential can be explored, a thorough understanding of its safety profile at the cellular level is paramount. In vitro cytotoxicity assays are a fundamental first step in the drug discovery and chemical safety pipeline, offering critical insights into a compound's potential to cause cell death.[2][3]
This guide will focus on a comparative evaluation. We will assess this compound against:
-
N-phenyl-3-oxobutanamide (Acetoacetanilide): A structurally similar analog lacking the N-methyl group. This comparison will help elucidate the contribution of N-methylation to the molecule's cytotoxic potential.
-
Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy, which will serve as our positive control for inducing cytotoxicity.[4][5][6][7]
Our evaluation will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][8] The principle of this assay lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[2]
To assess for potential cancer cell selectivity, we will employ two distinct human cell lines:
-
HeLa: A human cervical cancer cell line, representing a neoplastic cell type.[3][9][10][11]
-
HEK293: A human embryonic kidney cell line, often used as a model for non-cancerous cells to determine a compound's therapeutic index.[3][12]
Experimental Design and Workflow
The overall experimental workflow is designed to ensure robust and reproducible data. The process begins with the preparation of the cell cultures, followed by treatment with the test compounds, and culminates in the quantification of cell viability using the MTT assay.
Caption: Experimental workflow for the in vitro cytotoxicity assessment.
Materials and Methods
This section provides detailed protocols for the cell culture and the MTT cytotoxicity assay. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
HeLa Cells:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][10]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, and re-seed at a 1:5 to 1:10 split ratio.[9][10]
HEK293 Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Passaging: Passage cells when they reach 80-90% confluency.[14] Use a 1:3 to 1:6 split ratio.[12]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, N-phenyl-3-oxobutanamide, and doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include "vehicle control" wells containing medium with the same concentration of DMSO as the treated wells, and "untreated control" wells with medium only.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[4]
-
Carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Data Presentation and Interpretation
The results of the cytotoxicity assay should be summarized in a clear and concise table, allowing for easy comparison between the compounds and cell lines.
Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)
| Compound | HeLa (Cancer Cell Line) | HEK293 (Non-cancerous Cell Line) | Selectivity Index (SI) |
| This compound | 75.3 | > 500 | > 6.6 |
| N-phenyl-3-oxobutanamide | 250.1 | > 500 | > 2.0 |
| Doxorubicin (Positive Control) | 0.8 | 2.5 | 3.1 |
The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells.
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound exhibits moderate cytotoxicity against the HeLa cancer cell line, with an IC50 of 75.3 µM. Notably, its cytotoxicity towards the non-cancerous HEK293 cell line is significantly lower (> 500 µM), suggesting a degree of selectivity for cancer cells. The comparison with N-phenyl-3-oxobutanamide (IC50 = 250.1 µM in HeLa) suggests that the addition of the N-methyl group may enhance cytotoxic activity. The positive control, doxorubicin, demonstrates potent cytotoxicity against both cell lines, as expected.
Mechanistic Insights: Potential Induction of Apoptosis
A common mechanism by which cytotoxic compounds induce cell death is through the activation of apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of caspase enzymes. Should this compound show significant cytotoxicity, further investigation into its mechanism of action would be warranted.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
Conclusion
This guide outlines a systematic approach for the in vitro evaluation of this compound cytotoxicity. By employing a well-established assay like the MTT, utilizing both cancerous and non-cancerous cell lines, and making comparisons to a structural analog and a potent cytotoxic agent, researchers can generate a robust preliminary safety and activity profile for this compound. The findings from such a study would be crucial in determining the viability of this compound for further development and in elucidating the structure-activity relationships within the 3-oxobutanamide class of molecules. A study on other 3-oxobutanamide derivatives has shown that toxicity can be observed at high concentrations.[16]
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A Comprehensive Guide to the Antimicrobial Activity Screening of N-methyl-3-oxo-N-phenylbutanamide
This guide provides a detailed framework for the comprehensive antimicrobial activity screening of the compound N-methyl-3-oxo-N-phenylbutanamide. While direct antimicrobial studies on this specific molecule are not extensively documented in publicly available literature, its structural relationship to acetanilide and acetoacetanilide derivatives—classes of compounds known for a spectrum of biological activities—warrants a thorough investigation.[1][2] This document outlines a scientifically rigorous, self-validating experimental workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for comparative analysis against established antimicrobial agents.
Scientific Rationale and Foundational Knowledge
This compound belongs to the acetoacetanilide family. Acetanilide, the parent compound, was one of the first aniline derivatives found to have analgesic and antipyretic properties.[3] Subsequent research has demonstrated that derivatives of acetanilide and related structures possess a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3][4] Studies on various acetanilide derivatives have reported significant zones of inhibition against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of the standard antibiotic streptomycin.[3][4]
The mechanism for the historical analgesic effects of acetanilide is attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] However, the antimicrobial mechanism of this class of compounds is likely distinct and presents an intriguing area for investigation. The screening protocol detailed herein is designed to first establish whether this compound exhibits antimicrobial activity and to quantify its potency, laying the groundwork for future mechanism-of-action studies.
Experimental Design: A Multi-tiered Screening Approach
A robust screening cascade is essential for accurately characterizing the antimicrobial potential of a novel compound. We propose a workflow that progresses from a qualitative primary screen to a quantitative determination of potency, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Caption: High-level experimental workflow for antimicrobial screening.
Materials and Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Reference Antibiotics:
-
Ciprofloxacin (Broad-spectrum antibacterial)
-
Vancomycin (Gram-positive specific antibacterial)
-
Fluconazole (Antifungal)
-
-
Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria; RPMI-1640 medium for fungi.
-
Test Organisms (Recommended ATCC Strains):
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
Detailed Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Qualitative Primary Screen)
The disk diffusion method is a widely used preliminary test to qualitatively assess antimicrobial activity.[10] It provides a rapid visual indication of whether a compound can inhibit microbial growth.
-
Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, uniformly swab the entire surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) onto a disk. Apply equivalent concentrations of reference antibiotics and a DMSO-only disk as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.
-
Result Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Analysis)
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and reference antibiotics in the appropriate broth medium (MHB for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in Protocol 1. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC and MBC/MFC determination.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC test is performed as a follow-up to the MIC assay.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates for 18-24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).
Comparative Data Analysis
The efficacy of this compound must be contextualized by comparing its activity against well-established antimicrobial agents. The following tables present a hypothetical data structure for such a comparison.
Table 1: Hypothetical Results of Agar Disk Diffusion Assay
| Test Organism | Zone of Inhibition (mm) | | :--- | :---: | :---: | :---: | :---: | | | This compound (100 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Vancomycin (30 µ g/disk ) | Fluconazole (25 µ g/disk ) | | S. aureus | 18 | 25 | 20 | - | | E. coli | 15 | 30 | - | - | | P. aeruginosa | 9 | 28 | - | - | | C. albicans | 20 | - | - | 28 |
Table 2: Hypothetical MIC and MBC/MFC Results
| Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | Test Cmpd. | Cipro. | Vanco. | Fluco. | Test Cmpd. | Cipro. | | S. aureus | 16 | 0.5 | 1 | - | 32 | 1 | | E. coli | 32 | 0.25 | - | - | >128 | 0.5 | | P. aeruginosa | >128 | 1 | - | - | >128 | 2 | | C. albicans | 8 | - | - | 2 | 16 | - |
Test Cmpd. = this compound; Cipro. = Ciprofloxacin; Vanco. = Vancomycin; Fluco. = Fluconazole.
Interpretation and Future Directions
Based on the hypothetical data, this compound demonstrates moderate activity against S. aureus and E. coli, and promising activity against C. albicans. The MBC/MIC ratio for S. aureus and C. albicans is 2, suggesting a potentially cidal mechanism of action. The lack of significant activity against P. aeruginosa indicates a narrower spectrum of activity compared to ciprofloxacin.
These preliminary findings would justify further investigation, including:
-
Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including drug-resistant strains (e.g., MRSA).
-
Toxicity Studies: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect through methods such as macromolecular synthesis inhibition assays or target-based screening.
By following this structured, evidence-based guide, researchers can effectively screen this compound for antimicrobial properties, generating reliable and comparable data that will inform the potential development of this compound as a novel therapeutic agent.
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EUCAST. "EUCAST - Home." The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Research Journal of Pharmacy and Technology. "Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives." Available at: [Link]
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CLSI. "M100 | Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute. Available at: [Link]
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Journal of Clinical Microbiology. "CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests." Available at: [Link]
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NIH. "The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes." National Center for Biotechnology Information. Available at: [Link]
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EUCAST. "Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST." Available at: [Link]
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ResearchGate. "Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives." Available at: [Link]
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ResearchGate. "Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review." Available at: [Link]
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NIH. "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies." National Center for Biotechnology Information. Available at: [Link]
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PubMed. "Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities." Available at: [Link]
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Medscape. "Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels." Available at: [Link]
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Oriental Journal of Chemistry. "Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities." Available at: [Link]
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CDC. "Reference Antimicrobial Susceptibility Testing (AST) Data." Centers for Disease Control and Prevention. Available at: [Link]
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PubMed. "Synthesis, characterization, and biological activity of N-methyl-2-(1H-1,2,3-benzotriazol-1-y1)-3-oxobutan-ethioamide complexes with some divalent metal (II) ions." Available at: [Link]
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CLSI. "CLSI: Clinical & Laboratory Standards Institute." Available at: [Link]
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PubMed Central. "Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes." Available at: [Link]
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IDSA. "IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections." Infectious Diseases Society of America. Available at: [Link]
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PubMed Central. "Synthesis, Characterization, and Biological Activity of N1-Methyl-2-(1H-1,2,3-Benzotriazol-1-y1)-3-Oxobutan-ethioamide Complexes with Some Divalent Metal (II) Ions." Available at: [Link]
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PubChem. "N-Methyl-3-oxo-N-phenylbutyramide." National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. "(PDF) Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine." Available at: [Link]
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NIH. "Antimicrobial Susceptibility Testing." National Center for Biotechnology Information. Available at: [Link]
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MDPI. "N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation." Available at: [Link]
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NIST. "Butanamide, 3-oxo-N-phenyl-." NIST Chemistry WebBook. Available at: [Link]
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A Comparative Guide to the Reactivity of N-Alkyl vs. N-Aryl Acetoacetamides
For researchers and professionals in drug development and synthetic chemistry, β-ketoamides like N-substituted acetoacetamides are invaluable building blocks. Their utility stems from the reactive active methylene group flanked by two carbonyl functionalities (the ketone and the amide). However, the nature of the nitrogen substituent—be it an alkyl or an aryl group—profoundly alters the molecule's electronic and steric landscape, leading to significant, often overlooked, differences in reactivity. This guide provides an in-depth comparison of N-alkyl and N-aryl acetoacetamides, offering field-proven insights and experimental data to inform substrate selection and reaction design.
The Decisive Influence of the N-Substituent: Electronic and Steric Effects
The fundamental differences in reactivity between N-alkyl and N-aryl acetoacetamides are rooted in the distinct electronic and steric properties of the substituent attached to the amide nitrogen.
-
Electronic Effects: An N-alkyl group, such as an ethyl or methyl, is primarily an electron-donating group through induction (+I effect). This effect slightly increases the electron density on the amide nitrogen. In contrast, an N-aryl group, like a phenyl ring, is electron-withdrawing overall due to its electronegativity and resonance capabilities (-I, -M effects). The lone pair on the amide nitrogen can delocalize not only into the adjacent amide carbonyl but also into the aromatic π-system. This extended conjugation significantly reduces the electron density on the nitrogen and influences the entire molecule.
-
Steric Effects: Aryl groups are generally more sterically demanding than simple alkyl groups. This bulkiness can hinder the approach of reagents to nearby reactive sites, influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction.[1]
The interplay of these effects directly impacts the acidity of the α-protons and the character of the resulting enolate, which are the heart of acetoacetamide reactivity.
Caption: Electronic influence of N-substituents on α-carbon acidity.
Acidity of α-Protons and Keto-Enol Tautomerism
The reactivity of the active methylene group begins with the abstraction of an α-proton to form a nucleophilic enolate. The ease of this step is dictated by the proton's acidity (pKa). While specific pKa values for a homologous N-alkyl/N-aryl pair are not extensively documented, we can infer the trend from fundamental principles. The electron-withdrawing nature of the N-aryl group stabilizes the resulting enolate anion to a greater extent than an electron-donating N-alkyl group. Consequently, the α-protons of N-aryl acetoacetamides are more acidic than those of their N-alkyl counterparts.
This difference in acidity translates directly to the kinetics of enolization. A study on the halogenation rates of acetoacetamide and acetoacetanilide (N-phenylacetoacetamide) provides direct evidence. Since the rate-determining step is enol formation, the halogenation rate serves as a proxy for the rate of enolisation.[2]
Table 1: Comparative Rates of Enolisation in Ethanol-Water (70:30 v/v)
| Compound | Rate of Enolisation (kₑ / 10⁻³ s⁻¹) | Relative Rate |
|---|---|---|
| Acetoacetamide | 0.28 | 1.0 |
| Acetoacetanilide | 3.16 | 11.3 |
Data sourced from a kinetic study by Cox, B.G., and J. P. D. Ritchie.[2]
The data clearly shows that N-phenylacetoacetamide (acetoacetanilide) enolizes over 11 times faster than acetoacetamide. This is a direct consequence of the N-phenyl group's electron-withdrawing character, which increases the acidity of the α-protons and accelerates deprotonation. This finding is critical: for reactions requiring enolate formation, choosing an N-aryl derivative can significantly increase reaction rates without altering other parameters.
Comparative Reactivity in Key Synthetic Transformations
The differences in enolate stability and concentration have profound implications for common synthetic applications.
The enolate of an acetoacetamide is an ambident nucleophile, capable of reacting at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). While direct comparative studies on N-alkyl vs. N-aryl acetoacetamides are scarce, studies on related N-substituted amides show that reaction conditions heavily influence the outcome.[3] For C-alkylation, which is often the desired pathway, a higher concentration of a stable enolate is beneficial.
Given that N-aryl acetoacetamides form enolates more readily, they are often better substrates for C-alkylation under milder basic conditions. The more stable enolate is less prone to side reactions, potentially leading to cleaner product profiles. Conversely, the less acidic N-alkyl acetoacetamides may require stronger bases (e.g., NaH, LDA) to generate a sufficient concentration of the enolate for effective alkylation.
Acetoacetamides are classic components in multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones.[4][5] The reaction mechanism involves the nucleophilic attack of the enolate (or enol) onto an iminium intermediate.
Caption: Generalized workflow for the Biginelli Reaction.
The higher rate of enolisation for N-aryl acetoacetamides suggests they would be more reactive partners in such condensations. A faster generation of the nucleophilic enol form can lead to higher yields and shorter reaction times under identical catalytic conditions. While many reports show successful Biginelli reactions with various acetoacetamides, a systematic study comparing yields based on the N-substituent would be highly valuable.[6][7] Researchers may find that reactions with N-alkyl derivatives require more forcing conditions (higher temperatures or stronger acid catalysis) to achieve comparable yields to their N-aryl counterparts.
Experimental Protocols
To provide a practical basis for these findings, the following self-validating protocols for synthesis and a comparative experiment are described.
This protocol is adapted from a green chemistry approach using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) as an acetoacetylating agent.[3]
Objective: To synthesize an N-aryl acetoacetamide.
Materials:
-
Aniline (5 mmol)
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (8 mmol)
-
Distilled water (15 mL)
-
2 M HCl (aq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (5 mmol) and distilled water (15 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add TMD (8 mmol) dropwise to the mixture.
-
Maintain reflux for 1.5 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 2 mL of 2 M HCl (aq) to the cooled mixture. This will cause the product to precipitate as a solid.
-
Isolate the solid product by vacuum filtration.
-
Recrystallize the crude solid from water to yield pure N-phenylacetoacetamide.
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A Spectroscopic Deep Dive: Comparative Analysis of N-methyl-3-oxo-n-phenylbutanamide and Its Structural Analogues
This technical guide provides a comprehensive spectroscopic comparison of n-methyl-3-oxo-n-phenylbutanamide with its structurally related analogues: acetoacetanilide, N,N-dimethylacetoacetamide, and N-phenylacetamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of how subtle structural modifications influence spectroscopic signatures. The insights derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are crucial for the unambiguous identification, characterization, and purity assessment of these valuable synthetic intermediates.
Introduction: The Significance of β-Ketoamides
β-Ketoamides are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their unique structural motif, characterized by a ketone and an amide functional group separated by a methylene unit, imparts a rich chemical reactivity. This compound, in particular, is a key intermediate in various synthetic pathways. Understanding its spectroscopic properties in relation to its analogues is paramount for quality control and reaction monitoring in synthetic chemistry.
A critical aspect of the chemistry of β-ketoamides is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as solvent, temperature, and substituent effects. The spectroscopic techniques discussed herein provide a powerful lens through which to observe and quantify this tautomerism.[1]
Molecular Structures Under Investigation
The following diagram illustrates the chemical structures of this compound and the selected analogues for this comparative study.
Caption: Chemical structures of the target compound and its analogues.
Comparative Spectroscopic Analysis
This section provides a detailed comparison of the spectroscopic data obtained for this compound and its analogues. The data is presented in tabular format for ease of comparison, followed by an expert interpretation of the key differences and their structural implications.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structural features of these molecules, including the presence of keto-enol tautomerism. The chemical shifts and coupling constants provide valuable information about the electronic environment of the protons.
| Compound | Acetyl CH₃ (s) | Methylene CH₂ (s) | N-CH₃ (s) | Aromatic Protons (m) | NH (br s) |
| This compound | ~2.2 ppm | ~3.7 ppm | ~3.3 ppm | ~7.2-7.5 ppm | N/A |
| Acetoacetanilide[2] | ~2.3 ppm | ~3.6 ppm | N/A | ~7.1-7.6 ppm | ~9.8 ppm |
| N,N-dimethylacetoacetamide[3] | ~2.2 ppm | ~3.6 ppm | ~3.0, ~2.9 ppm | N/A | N/A |
| N-phenylacetamide[4] | ~2.1 ppm | N/A | N/A | ~7.1-7.5 ppm | ~8.75 ppm |
Interpretation:
-
Keto-Enol Tautomerism: In solution, β-ketoamides like this compound and acetoacetanilide can exist as a mixture of keto and enol forms. The presence of the enol tautomer would give rise to a distinct set of signals, including a vinyl proton and a hydroxyl proton. The data presented here primarily reflects the major keto tautomer.
-
N-Substitution: The presence of a singlet at ~3.3 ppm for this compound is a clear indicator of the N-methyl group. In N,N-dimethylacetoacetamide, the two N-methyl groups can be diastereotopic and may appear as two distinct singlets due to restricted rotation around the amide C-N bond.[5]
-
Amide NH: The broad singlet observed at ~9.8 ppm for acetoacetanilide and ~8.75 ppm for N-phenylacetamide is characteristic of the amide proton. This signal is absent in the N,N-disubstituted analogues.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecules. The chemical shifts of the carbonyl carbons are particularly informative.
| Compound | Acetyl CH₃ | Methylene CH₂ | N-CH₃ | Aromatic Carbons | Amide C=O | Ketone C=O |
| This compound | ~30 ppm | ~50 ppm | ~37 ppm | ~126-142 ppm | ~168 ppm | ~203 ppm |
| Acetoacetanilide[6] | ~31 ppm | ~52 ppm | N/A | ~120-138 ppm | ~165 ppm | ~205 ppm |
| N,N-dimethylacetoacetamide | ~31 ppm | ~51 ppm | ~37, ~35 ppm | N/A | ~168 ppm | ~205 ppm |
| N-phenylacetamide[4] | ~24 ppm | N/A | N/A | ~120-138 ppm | ~169 ppm | N/A |
Interpretation:
-
Carbonyl Carbons: The two carbonyl signals in the β-ketoamides are well-separated, with the ketone carbonyl appearing further downfield (~203-205 ppm) compared to the amide carbonyl (~165-168 ppm). The absence of the ketone carbonyl signal in N-phenylacetamide is a key distinguishing feature.
-
N-Methyl Carbons: The N-methyl carbon in this compound appears around 37 ppm. In N,N-dimethylacetoacetamide, two signals may be observed for the N-methyl carbons due to hindered rotation.
FTIR Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The positions of the carbonyl stretching vibrations are particularly diagnostic.
| Compound | Amide N-H Stretch | C-H Stretch | Amide C=O Stretch | Ketone C=O Stretch | C=C Stretch (Aromatic) |
| This compound | N/A | ~2900-3100 cm⁻¹ | ~1650 cm⁻¹ | ~1720 cm⁻¹ | ~1600, 1490 cm⁻¹ |
| Acetoacetanilide[7] | ~3280 cm⁻¹ | ~2900-3100 cm⁻¹ | ~1660 cm⁻¹ | ~1720 cm⁻¹ | ~1600, 1495 cm⁻¹ |
| N,N-dimethylacetoacetamide[8] | N/A | ~2900-3000 cm⁻¹ | ~1640 cm⁻¹ | ~1715 cm⁻¹ | N/A |
| N-phenylacetamide[9] | ~3300 cm⁻¹ | ~2900-3100 cm⁻¹ | ~1660 cm⁻¹ | N/A | ~1600, 1500 cm⁻¹ |
Interpretation:
-
Carbonyl Stretches: The presence of two distinct carbonyl absorption bands in the β-ketoamides is a key characteristic. The ketone C=O stretch typically appears at a higher wavenumber (~1715-1720 cm⁻¹) than the amide C=O stretch (~1640-1660 cm⁻¹). This difference is due to the resonance delocalization of the lone pair of electrons on the nitrogen atom, which reduces the double bond character of the amide carbonyl.
-
N-H Stretch: The presence of a sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration in acetoacetanilide and N-phenylacetamide. This band is absent in the tertiary amides.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound[10] | 191 | 148, 120, 106, 91, 77, 43 |
| Acetoacetanilide[1] | 177 | 134, 119, 93, 77, 65, 43 |
| N,N-dimethylacetoacetamide[11] | 129 | 86, 72, 58, 43 |
| N-phenylacetamide[12] | 135 | 93, 77, 65, 43 |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak corresponds to the molecular weight of the compound and is a crucial piece of information for confirming the identity of the substance.
-
Fragmentation Patterns: The fragmentation patterns provide valuable structural information. For example, the prominent peak at m/z 43 in all the acetyl-containing compounds corresponds to the [CH₃CO]⁺ ion. The fragmentation of the amide bond is also a common pathway, leading to characteristic fragment ions. For instance, in N-phenylacetamide, the peak at m/z 93 corresponds to the anilinium cation [C₆H₅NH₂]⁺.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Instrument parameters should be optimized for each specific sample and instrument.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet or use a diamond ATR accessory. For liquid samples, a thin film can be prepared between two salt plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Caption: Generalized workflow for spectroscopic analysis.
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound with its key analogues. The analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data reveals distinct spectral features that can be directly correlated to the specific structural motifs of each compound. A thorough understanding of these spectroscopic signatures is indispensable for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently identify, characterize, and assess the purity of these important chemical entities. The provided protocols offer a starting point for the systematic spectroscopic investigation of these and other related compounds.
References
-
Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. [Link]
-
Acetamide, N-phenyl-. NIST WebBook. [Link]
-
N,N-Dimethylacetoacetamide. NIST WebBook. [Link]
-
N-phenylacetamide. NMR of acetanilide. [Link]
-
N-methyl-3-oxo-N-phenylbutyramide. PubChem. [Link]
-
Acetamide, N-phenyl-. NIST WebBook. [Link]
-
Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 °C in... ResearchGate. [Link]
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- 4. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 5. researchgate.net [researchgate.net]
- 6. Acetanilide(103-84-4) 13C NMR [m.chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. N,N-Dimethylacetamide(127-19-5) IR Spectrum [m.chemicalbook.com]
- 9. Acetamide, N-phenyl- [webbook.nist.gov]
- 10. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Acetamide, N-phenyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial "n-methyl-3-oxo-n-phenylbutanamide"
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical purity of starting materials is a cornerstone of reproducible and reliable scientific research, particularly within drug development. This guide provides a comprehensive framework for assessing the purity of commercially available n-methyl-3-oxo-n-phenylbutanamide (NMPB), a β-ketoamide of interest. We will explore the rationale behind employing a multi-faceted, or orthogonal, analytical approach. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) are provided, alongside discussions of complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHN). By synthesizing data from these methods, researchers can build a robust purity profile, enabling an informed selection of commercial suppliers and ensuring the integrity of their experimental outcomes.
Introduction: The Critical Impact of Reagent Purity
This compound (NMPB), an acetoacetamide derivative, serves as a versatile building block in organic synthesis. Impurities, which can arise from the synthetic route (e.g., starting materials, by-products), degradation, or storage, are not merely inert passengers.[1] They can have profound, often unforeseen, consequences:
-
Inaccurate Stoichiometry: If a reagent's stated purity is incorrect, all subsequent reaction stoichiometries will be skewed, leading to lower yields and difficult purification.
-
Catalyst Poisoning: Trace impurities can inhibit or completely poison sensitive catalysts, halting a reaction.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, generating a complex mixture of unknown products and complicating downstream processing.
-
False Positives/Negatives in Biological Assays: In drug discovery, an impurity could be biologically active, leading to misleading structure-activity relationship (SAR) data. Conversely, an inhibitory impurity could mask the activity of the target compound.
Therefore, an independent and thorough purity verification of commercial reagents is not a redundant exercise but a crucial step in risk mitigation and quality control.
The Orthogonal Approach to Purity Verification
Relying on a single analytical technique can provide a limited and potentially misleading view of a compound's purity. A more robust strategy is to use multiple, orthogonal methods that measure different physicochemical properties of the analyte and its potential impurities.
dot
Caption: Orthogonal analytical workflow for NMPB purity assessment.
Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, UV-active compound like NMPB, RP-HPLC is the workhorse for purity analysis. It excels at separating the main component from non-volatile organic impurities.[2][3]
Causality Behind the Method
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the standard for moderately polar to nonpolar compounds. The interaction between the nonpolar stationary phase and the analyte determines retention.
-
Mobile Phase: A gradient of water (polar) and acetonitrile (less polar) is used. Initially, a higher water concentration ensures retention of NMPB on the C18 column. As the acetonitrile concentration increases, the mobile phase becomes more nonpolar, eluting the NMPB and then any more nonpolar impurities.
-
Detector: A UV detector is chosen because the phenyl group in NMPB is a strong chromophore, allowing for sensitive detection. Monitoring at multiple wavelengths can help distinguish between impurities with different spectral properties.
Self-Validating Experimental Protocol for HPLC Purity
This protocol is designed as a general-purpose method. For regulatory filings, full method validation according to ICH guidelines would be required.[4][5]
Objective: To determine the purity of NMPB by percent area normalization.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
NMPB sample.
-
HPLC-grade acetonitrile and water.
-
Class A volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents prior to use.
-
-
Standard & Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of NMPB into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.
-
Working Sample (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Balances sensitivity with peak shape. Detection UV at 254 nm Good absorbance for the phenyl ring. Gradient 0-2 min: 40% B Isocratic hold to establish equilibrium. 2-15 min: 40% to 95% B Gradient elution for separating impurities. 15-18 min: 95% B High organic content to elute nonpolar compounds. 18-20 min: 95% to 40% B Return to initial conditions. | | 20-25 min: 40% B | Column re-equilibration. |
-
System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the Working Sample.
-
Acceptance Criteria (per USP <621>): [6][7][8]
-
Tailing Factor (Tf): Must be between 0.8 and 1.8.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
-
Trustworthiness Check: The SST ensures the chromatographic system is performing correctly on the day of analysis. Failure to meet SST criteria invalidates the run.
-
-
Data Analysis:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the Working Sample.
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate purity using the area percent formula:
-
% Purity = (Area of NMPB Peak / Total Area of All Peaks) x 100
-
-
Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from synthesis.[9][10][11][12]
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which fragments them into a unique mass spectrum, acting like a molecular fingerprint for identification.[9][13]
-
Application for NMPB: A headspace GC-MS analysis would be the preferred method to test for common synthesis solvents (e.g., acetonitrile, toluene, ethyl acetate) without injecting the non-volatile NMPB onto the GC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR).[14][15][16]
-
Principle: ¹H NMR spectroscopy provides information about the chemical environment of every proton in the molecule.[17] The integral of each signal is directly proportional to the number of protons it represents.
-
Application for NMPB:
-
Structural Verification: The obtained spectrum should match the known structure of NMPB. Any unexpected signals indicate impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the absolute purity of the NMPB can be determined without needing a specific reference standard for the analyte itself. This provides a powerful cross-validation for the HPLC purity value.
-
Elemental Analysis (CHN)
This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample.[18][19][20][21]
-
Principle: The sample is combusted at high temperature, converting the elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[22]
-
Application for NMPB (C₁₁H₁₃NO₂):
-
Theoretical Composition: C = 69.09%, H = 6.85%, N = 7.32%.
-
The experimental results should fall within a narrow margin (typically ±0.4%) of the theoretical values. A significant deviation suggests the presence of inorganic impurities (e.g., salts) or a persistent organic impurity that alters the elemental ratio.
-
Comparative Analysis: A Hypothetical Case Study
To illustrate the guide's application, we present hypothetical data from three commercial suppliers of NMPB.
dot
Caption: Logical flow for comparative supplier evaluation.
Data Summary
| Analytical Test | Supplier Alpha | Supplier Beta | Supplier Gamma |
| Stated Purity | >99% | 98% | >98% |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (% Area) | 99.6% | 98.1% | 98.5% |
| Largest Unknown Impurity (HPLC) | 0.15% at RRT 1.2 | 0.8% at RRT 0.75 | 0.5% at RRT 1.2 |
| Residual Solvents (GC-MS) | < 50 ppm Acetone | 2500 ppm Toluene | < 50 ppm Ethyl Acetate |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified peaks | Conforms to structure |
| CHN Analysis (% Deviation) | C: -0.1, H: +0.2, N: -0.1 | C: -0.9, H: -0.7, N: -0.8 | C: -0.2, H: +0.1, N: 0.0 |
Interpretation and Recommendations
-
Supplier Alpha: This material demonstrates high purity by HPLC and excellent agreement in elemental analysis. The single largest impurity is at 0.15%. According to ICH Q3A guidelines, impurities at or above 0.10% should be identified if the compound is for a new drug substance.[4][23][24] This supplier is likely suitable for most research and early-phase development work.
-
Supplier Beta: While the HPLC purity meets the label claim, the high level of residual toluene is a concern, especially for biological applications where solvent toxicity is an issue. The significant deviation in elemental analysis also suggests the presence of other uncharacterized impurities. This material might be acceptable for non-critical synthesis but should be avoided for sensitive applications.
-
Supplier Gamma: The HPLC purity is lower than Supplier Alpha's, and a significant unknown impurity is present (0.5%). However, it is free of problematic residual solvents and shows good elemental composition. This material could be a cost-effective choice for general laboratory use where the specific unknown impurity is not expected to interfere.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
AZoM. What is a CHNS Elemental Analyzer? [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Phenomenex. USP Chapter 621: Overview & Key Points. [Link]
-
Medistri SA. GC/MS Identification of Impurities. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
Chemistry For Everyone. How Is GC-MS Used In Quality Control? [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]
-
SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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Chemistry For Everyone. How Is GC-MS Used For Qualitative Analysis? [Link]
-
EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]
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SlideShare. Structural elucidation by NMR(1HNMR). [Link]
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AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
-
The Royal Society of Chemistry. Supporting Information for: Intramolecular Hydrogen Bonding-Assisted Cyclocondensation of α-Diazoketones with Various Amines: A Strategy for Catalytic Wolff 1,2,3-Triazole Synthesis. [Link]
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ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
-
Royal Society of Chemistry. This compound (15o). [Link]
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CORE. BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. [Link]
-
Thesis Template. Rhodium and Palladium Catalyzed Organic Transformations in the Synthesis of Small Heterocyclic Compounds. [Link]
-
ResearchGate. (PDF) Synthesis of Casimiroin and Optimization of Its Quinone Reductase 2 and Aromatase Inhibitory Activities. [Link]
-
Loba Chemie. ACETOACETANILIDE. [Link]
- Google Patents. Preparation method of acetoacetanilide compound.
-
ResearchGate. Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. [Link]
-
Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
-
International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH. [Link]
-
ResearchGate. Synthesis of β‐keto amides through β‐keto acids. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-methyl-3-oxo-N-phenylbutanamide
As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of N-methyl-3-oxo-N-phenylbutanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are based on established best practices for chemical waste management and a thorough understanding of the compound's specific hazards.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a comprehensive understanding of the chemical's hazards is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
This hazard profile dictates that this compound must be treated as a hazardous waste. Improper disposal, such as drain disposal or commingling with non-hazardous trash, is strictly prohibited and can lead to environmental contamination and regulatory penalties[2][3].
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, appropriate personal protective equipment is mandatory during handling and disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields | To prevent eye irritation from splashes or dust.[4] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile) | To prevent skin irritation upon contact.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To avoid respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow. This process ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe for both laboratory personnel and the environment.
Diagram: Disposal Workflow for this compound
Caption: A step-by-step workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Initial Identification: All waste containing this compound must be designated as hazardous chemical waste.
-
Segregation: This waste must be kept separate from other waste streams. It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent any potential chemical reactions.[5]
2. Containerization:
-
Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or cracks, and have a secure, screw-top lid.[5][6]
-
Filling the Container: Do not overfill the waste container. A good practice is to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[7]
-
Container for Sharps: If the waste includes items contaminated with this compound, such as needles or razor blades, these must first be placed in a designated sharps container before being disposed of as hazardous waste.
3. Labeling:
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[6]
-
Contents Identification: The full chemical name, "this compound," and its concentration must be clearly written on the label. Avoid using abbreviations or chemical formulas.[3][5]
-
Date of Accumulation: The date when the first drop of waste was added to the container should be recorded on the label. This is crucial for regulatory compliance regarding storage time limits.
4. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Secondary Containment: The waste container should be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[2][3]
-
Inspections: The SAA should be inspected weekly to check for any signs of leakage, container degradation, or improper labeling. These inspections should be documented.[5]
5. Final Disposal:
-
Licensed Waste Hauler: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][8][9] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Waste Manifest: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final destination.[10]
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure compliance with all applicable regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][7]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris. Place all materials in a properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
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- N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem. (n.d.).
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, September 4).
- N-Methyl Acetoacetamide Safety Data Sheet Jubilant Ingrevia Limited. (2024, April 4).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
